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5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Documentation Hub

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  • Product: 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile
  • CAS: 1550471-29-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Characteristics of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Executive Summary 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 115487956, hereafter referred to as Compound 5-DEC ) represents a critical structural motif in medicinal chemistry, particularly in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 115487956, hereafter referred to as Compound 5-DEC ) represents a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structure combines a pi-deficient pyridine core, a reactive nitrile "warhead" or synthetic handle, and a basic dimethylaminoethoxy side chain designed to modulate lipophilicity and aqueous solubility.

This guide provides a comprehensive analysis of the physicochemical properties of 5-DEC. Unlike standard data sheets, this document focuses on the causality between molecular structure and bulk behavior, providing researchers with the rationale needed to optimize formulation and synthesis strategies.

Molecular Identity & Structural Analysis[1][2][3]

Identification Data[4]
ParameterValue
IUPAC Name 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile
Common Synonyms 5-(2-dimethylaminoethoxy)picolinonitrile
CAS Registry Number 115487956
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
SMILES CN(C)CCOC1=CN=C(C=C1)C#N
Structural Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each dictating specific physicochemical behaviors:

  • The Basic Tail (Dimethylaminoethoxy):

    • Function: Acts as the primary solubility handle. The tertiary amine provides a protonation site (pKa ~8.8–9.2), ensuring high solubility in gastric environments (pH 1–2).

    • Risk: Susceptible to N-oxidation (N-oxide formation) under oxidative stress or long-term storage without antioxidants.

  • The Pyridine Core:

    • Electronic State: The pyridine ring is electron-deficient, exacerbated by the electron-withdrawing nitrile group at the C2 position.

    • Implication: This reduces the basicity of the pyridine nitrogen (pKa < 2.0), making it non-participatory in physiological ionization but susceptible to nucleophilic attack at the C6 position.

  • The Nitrile (Cyano) Group:

    • Reactivity: A versatile synthetic handle. It can be hydrolyzed to a carboxylic acid (via amide), reduced to a primary amine, or converted to heterocycles (e.g., tetrazoles).

    • Stability: Generally stable at neutral pH but sensitive to hydrolysis under strong acidic/basic conditions at elevated temperatures.

Physicochemical Profile

Ionization Constants (pKa)

Understanding the ionization state is paramount for extraction and formulation.

  • pKa₁ (Pyridine Nitrogen): ~1.5 (Predicted). The electron-withdrawing nitrile group significantly lowers the basicity of the pyridine nitrogen.

  • pKa₂ (Tertiary Amine): 8.9 ± 0.2 (Predicted). This is the dominant ionization event.

    • pH < 7.0: >99% Protonated (Cationic). High aqueous solubility.

    • pH > 10.0: >99% Neutral. High lipophilicity (amenable to organic extraction).

Lipophilicity (LogP/LogD)

The distribution coefficient (LogD) is pH-dependent due to the ionizable amine.

pH EnvironmentSpecies DominancePredicted LogDSolubility Implications
pH 1.2 (Gastric) Cationic-1.5 to -2.0High Aqueous Solubility
pH 7.4 (Blood) Mixed (Mostly Cationic)0.1 to 0.5Moderate Solubility/Permeability
pH 10.0 (Basic) Neutral1.2 to 1.5Low Aqueous Solubility / High Organic Extractability
Solubility Profile
  • Water: High (>50 mg/mL) at pH < 6.

  • Organic Solvents: Soluble in DCM, Ethyl Acetate, and Methanol (when neutral).

  • Protocol Note: When extracting this compound from an aqueous reaction mixture, the pH must be adjusted to >10 using Na₂CO₃ or NaOH to ensure the amine is deprotonated and partitions into the organic phase.

Visualized Pathways & Workflows

Structural Logic & Reactivity Map

The following diagram illustrates the connectivity and reactivity hotspots of 5-DEC.

G Substrate 5-[2-(Dimethylamino)ethoxy] pyridine-2-carbonitrile Site_Amine Tertiary Amine (pKa ~9.0) Solubilizing Group Substrate->Site_Amine Contains Site_Nitrile Nitrile Group (C2 Position) Synthetic Handle Substrate->Site_Nitrile Contains Site_Pyridine Pyridine Ring Electron Deficient Substrate->Site_Pyridine Core Process_Oxidation Risk: N-Oxidation Site_Amine->Process_Oxidation Peroxides/Air Process_Salt Forms HCl/Tosylate Salts Site_Amine->Process_Salt Acidic pH Process_Hydrolysis Rxn: Hydrolysis to Acid Site_Nitrile->Process_Hydrolysis Strong Acid/Base

Figure 1: Structural dissection of 5-DEC highlighting reactive sites and physicochemical implications.

Recommended Synthesis Workflow (Nucleophilic Substitution)

A standard, high-yield approach to synthesizing this moiety involves nucleophilic aromatic substitution (SNAr).

Synthesis SM1 5-Hydroxy-2-pyridinecarbonitrile (Nucleophile) Step1 Step 1: Deprotonation Formation of Phenoxide SM1->Step1 SM2 2-Dimethylaminoethyl chloride (Electrophile) SM2->Step1 Base Base: K2CO3 or Cs2CO3 Solvent: DMF/ACN Base->Step1 Step2 Step 2: SN2 Alkylation (60-80°C) Step1->Step2 Workup Workup: Adjust pH > 10 Extract w/ DCM Step2->Workup Product Target: 5-DEC (Free Base) Workup->Product

Figure 2: Synthesis pathway via O-alkylation of hydroxypyridine precursor.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To experimentally validate the ionization constant of the dimethylamino group.

Reagents:

  • 0.01 M HCl standard solution.

  • 0.01 M NaOH standard solution.

  • 0.1 M KCl (Ionic strength adjuster).

  • Degassed water (CO₂-free).

Protocol:

  • Preparation: Dissolve 5 mg of 5-DEC in 20 mL of 0.1 M KCl solution. Ensure the starting pH is acidic (add minimal HCl if necessary to start at pH ~3).

  • Titration: Titrate with 0.01 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3).

  • Data Acquisition: Record pH vs. Volume of NaOH added.

  • Analysis: Plot the first derivative (dpH/dV). The inflection point corresponds to the pKa.

    • Expected Result: A sharp inflection point around pH 8.9–9.0.

LogD Determination (Shake-Flask Method)

Objective: To determine lipophilicity at physiological pH (7.4).

Protocol:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve 1 mg of 5-DEC in 5 mL of the pre-saturated octanol phase.

  • Equilibration: Add 5 mL of pre-saturated PBS (pH 7.4). Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Stability & Storage Recommendations

  • Hygroscopicity: The hydrochloride salt form is likely hygroscopic. The free base is generally less hygroscopic but should still be stored in a desiccator.

  • Temperature: Store at -20°C for long-term retention.

  • Light Sensitivity: Pyridine carbonitriles can be light-sensitive. Store in amber vials.

  • Shelf-Life: 24 months under inert atmosphere (Argon/Nitrogen).

References

  • PubChem Compound Summary. (2023). 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile (CID 115487956).[1] National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogD methodologies).

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in Drug Discovery

Foreword: Charting a Course for a Novel Scaffold In the landscape of drug discovery, the exploration of novel chemical matter is the cornerstone of innovation. The compound 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical matter is the cornerstone of innovation. The compound 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile presents a unique constellation of structural motifs: a pyridine ring, a nitrile group, and a dimethylaminoethoxy side chain. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its constituent parts are prevalent in a multitude of clinically relevant agents. This guide, therefore, serves as a forward-looking roadmap for the systematic evaluation of this compound's therapeutic potential. It is designed for drug discovery and development professionals, providing a scientifically rigorous framework to unlock its possible value, from initial target hypothesis to preclinical evaluation. We will proceed not by reporting established data, but by outlining the logical, causality-driven experimental path one would undertake to characterize a new chemical entity of this class.

Structural Deconstruction and Rationale for Investigation

The therapeutic potential of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile can be hypothesized by dissecting its core components, each of which is a privileged fragment in medicinal chemistry.

  • The Pyridine-2-carbonitrile Core: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The electron-withdrawing nitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. This scaffold is found in inhibitors of various enzyme classes, including kinases and phosphoinositide 3-kinases (PI3Ks).[1][2][3] For instance, derivatives of pyrimidine-5-carbonitrile have been investigated as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and PI3K.[2][3]

  • The (Dimethylamino)ethoxy Side Chain: This moiety is often incorporated to enhance solubility and bioavailability. The tertiary amine can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with target proteins. Furthermore, this side chain is a key feature of several compounds with known biological activity, including some antihistamines and molecules designed to cross the blood-brain barrier. The presence of this chain in N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a topoisomerase inhibitor, suggests its compatibility with targeting intracellular enzymes.[4][5][6]

Based on this structural analysis, we can formulate primary hypotheses for the therapeutic potential of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in oncology, focusing on the inhibition of key signaling pathways.

Proposed Drug Discovery and Evaluation Workflow

A logical, phased approach is critical to efficiently evaluate the therapeutic potential of a new chemical entity. The following workflow is proposed as a comprehensive strategy.

G cluster_0 Phase 1: Target Identification & In Vitro Validation cluster_1 Phase 2: Cellular Activity & Early Safety cluster_2 Phase 3: Preclinical Assessment In Silico Screening In Silico Screening Broad Kinase Panel Screen Broad Kinase Panel Screen In Silico Screening->Broad Kinase Panel Screen Hypothesis Generation Topoisomerase Assay Topoisomerase Assay In Silico Screening->Topoisomerase Assay Alternative Hypothesis Hit Confirmation (IC50) Hit Confirmation (IC50) Broad Kinase Panel Screen->Hit Confirmation (IC50) Primary Hits Cell-Based Functional Assays Anti-Proliferation Assays (e.g., MTT) Target Engagement (e.g., Western Blot) Hit Confirmation (IC50)->Cell-Based Functional Assays Validated Target In Vitro ADME/Tox Metabolic Stability Permeability (Caco-2) hERG Inhibition Cell-Based Functional Assays->In Vitro ADME/Tox Topoisomerase Assay->Cell-Based Functional Assays In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro ADME/Tox->In Vivo Pharmacokinetics Candidate Selection In Vivo Efficacy Studies In Vivo Efficacy Studies In Vivo Pharmacokinetics->In Vivo Efficacy Studies Optimized Dosing G cluster_0 Cell Nucleus RNA_Pol_II RNA Polymerase II Transcription_Elongation Transcription_Elongation RNA_Pol_II->Transcription_Elongation Phosphorylation PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNA_Pol_II Inhibition Target_Genes Target Genes (e.g., Mcl-1) Apoptosis Apoptosis Target_Genes->Apoptosis Reduced Anti-Apoptotic Protein Levels Transcription_Elongation->Target_Genes mRNA Production Compound 5-[2-(Dimethylamino)ethoxy] pyridine-2-carbonitrile Compound->PTEFb Inhibits

Sources

Foundational

Literature review of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Authored by: Gemini, Senior Application Scientist Abstract 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is a pivotal intermediate in contemporary drug discovery and development, serving as a versatile scaffold for a range of therapeutic agents. This technical guide provides a comprehensive review of the principal synthetic pathways for its preparation. We will dissect two core strategies: the Williamson ether synthesis starting from a halogenated pyridine and nucleophilic aromatic substitution (SNAr) on a hydroxypyridine precursor. This document offers an in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the routes to empower researchers and process chemists in selecting and optimizing the synthesis of this key building block.

Introduction: Significance and Retrosynthetic Analysis

The molecular architecture of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile, featuring a strategically functionalized pyridine ring, is a common motif in pharmacologically active compounds. The cyano group at the 2-position is a valuable handle for further chemical transformations, while the dimethylaminoethoxy side chain at the 5-position often plays a crucial role in modulating solubility, cell permeability, and target binding affinity.

A retrosynthetic analysis reveals that the primary disconnection point is the ether linkage at the C-5 position. This leads to two logical and industrially relevant synthetic strategies, which form the core of this guide:

  • Pathway A (Williamson Ether Synthesis): Disconnecting the C5-O bond to yield a nucleophilic alkoxide (from 2-(dimethylamino)ethanol) and an electrophilic pyridine ring (5-halo-2-cyanopyridine).

  • Pathway B (Nucleophilic Substitution): Disconnecting the O-C(ethyl) bond to yield a nucleophilic pyridin-5-olate and an electrophilic side chain (2-halo-N,N-dimethylethanamine).

G cluster_0 Retrosynthetic Analysis cluster_1 Precursors for Pathway A cluster_2 Precursors for Pathway B Target 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile A Pathway A (Williamson Ether Synthesis) Target->A Disconnect C5-O B Pathway B (Nucleophilic Substitution) Target->B Disconnect O-C(ethyl) Alkoxide 2-(Dimethylamino)ethanol (Nucleophile) A->Alkoxide Halopyridine 5-Halo-2-cyanopyridine (Electrophile) A->Halopyridine Pyridinolate 5-Hydroxy-2-cyanopyridine (Nucleophile) B->Pyridinolate Haloamine 2-Halo-N,N-dimethylethanamine (Electrophile) B->Haloamine

Caption: Core retrosynthetic strategies for the target molecule.

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ethers.[1] It involves the SN2 reaction between an alkoxide and a substrate with a good leaving group, such as an alkyl halide.[2][3] In this context, it remains the most popular and direct route for preparing the title compound.

Mechanism and Scientific Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-(dimethylamino)ethanol. This step is critical as it converts the weakly nucleophilic alcohol into a much more reactive alkoxide ion.[4] The use of NaH necessitates anhydrous conditions to prevent its rapid reaction with water.

  • Nucleophilic Attack: The resulting sodium 2-(dimethylamino)ethoxide acts as the nucleophile. It performs a backside attack on the carbon atom at the 5-position of the 5-bromo-2-cyanopyridine ring.[3]

  • Displacement: The bromide ion, a good leaving group, is displaced, forming the desired ether bond and sodium bromide as a byproduct.

The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring makes the C-5 position sufficiently electrophilic and susceptible to nucleophilic attack.

G Start_A 5-Bromo-2-cyanopyridine Product_A 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Start_A->Product_A Alcohol 2-(Dimethylamino)ethanol Alcohol->Product_A Base Base (e.g., NaH) Solvent (e.g., DMF) Base->Product_A Reaction Conditions

Caption: General scheme for the Williamson ether synthesis pathway.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-cyanopyridine

  • 2-(Dimethylamino)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert nitrogen atmosphere, charge a dry, three-necked flask with a 60% dispersion of sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by dropwise addition of 2-(dimethylamino)ethanol (1.2 equivalents) at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30-60 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.

  • Add a solution of 5-bromo-2-cyanopyridine (1.0 equivalent) in anhydrous DMF to the alkoxide solution.

  • Heat the reaction mixture to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and cautiously quench by slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Data Summary for Pathway A
ParameterTypical Value / ConditionRationale / Notes
Key Reactants 5-Bromo-2-cyanopyridine, 2-(Dimethylamino)ethanol5-Chloropyridine can be used but may require more forcing conditions.
Base Sodium Hydride (NaH)Highly effective for full deprotonation; requires anhydrous conditions.[4]
Solvent DMF, THF, DioxaneAprotic polar solvents are ideal for SN2 reactions.[1]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Typical Yield 75 - 90%Generally high-yielding and reliable.
Purification Silica Gel ChromatographyEffective for removing unreacted starting materials and byproducts.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This alternative pathway utilizes 5-hydroxy-2-cyanopyridine as the key pyridine-containing starting material. The nucleophilicity is generated on the pyridine ring itself, which then reacts with an electrophilic side-chain precursor.

Mechanism and Scientific Rationale

This reaction also proceeds via a nucleophilic substitution mechanism, but with the roles of the core components reversed compared to Pathway A.

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the hydroxyl group of 5-hydroxy-2-cyanopyridine. This generates a potassium or cesium pyridin-5-olate, a potent oxygen-centered nucleophile.

  • Nucleophilic Attack: The pyridin-5-olate attacks the carbon atom of 2-chloro-N,N-dimethylethanamine that bears the chlorine atom.

  • Displacement: The chloride ion is displaced in an SN2 fashion, forming the ether linkage and the corresponding inorganic salt.

The electron-withdrawing cyano group at the 2-position is crucial as it stabilizes the negative charge on the pyridinolate intermediate, thereby facilitating the reaction. While this is an attack on an alkyl halide, the overall transformation on the aromatic ring is often considered within the broader class of nucleophilic aromatic substitutions.[5]

G Start_B 5-Hydroxy-2-cyanopyridine Product_B 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Start_B->Product_B Sidechain 2-Chloro-N,N-dimethylethanamine Sidechain->Product_B Base_B Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Base_B->Product_B Reaction Conditions

Caption: General scheme for the SNAr-type pathway.

Detailed Experimental Protocol

Materials:

  • 5-Hydroxy-2-cyanopyridine

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile or DMF

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a flask, add 5-hydroxy-2-cyanopyridine (1.0 equivalent), anhydrous potassium carbonate (2.0-2.5 equivalents), and a suitable solvent like acetonitrile or DMF.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1-1.3 equivalents) to the suspension.

  • Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and stir vigorously.

  • Monitor the reaction by TLC or HPLC until the consumption of the starting material is complete.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KCl).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent like dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure compound.

Data Summary for Pathway B
ParameterTypical Value / ConditionRationale / Notes
Key Reactants 5-Hydroxy-2-cyanopyridine, 2-Chloro-N,N-dimethylethanamineThe hydrochloride salt of the amine is often used for stability and ease of handling.
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Weaker, non-hygroscopic bases that are easier to handle than NaH.
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate the substitution reaction.
Temperature 80 - 110 °CRefluxing conditions are typically required for good conversion rates.
Typical Yield 70 - 85%Yields are generally good, though sometimes slightly lower than Pathway A.
Purification Filtration followed by Chromatography/RecrystallizationInitial filtration removes the bulk of inorganic salts.

Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on several factors including cost, scale, safety, and available starting materials.

FeaturePathway A (Williamson Ether Synthesis)Pathway B (SNAr)
Key Transformation Alkoxide attacks halopyridinePyridinolate attacks haloamine
Starting Material Cost 5-Bromo-2-cyanopyridine can be more expensive.5-Hydroxy-2-cyanopyridine is often more economical.
Base Handling & Safety Requires NaH, which is pyrophoric and requires an inert atmosphere and anhydrous conditions.Uses K₂CO₃, a stable, easy-to-handle solid. Safer for large-scale operations.
Reaction Conditions Can often be driven to completion at slightly lower temperatures.Typically requires reflux, potentially leading to higher energy consumption.
Workup Procedure Involves quenching a reactive hydride.Simpler workup, starting with filtration of inorganic salts.
Overall Recommendation Excellent for laboratory-scale synthesis due to high yields and reliability.Often preferred for industrial scale-up due to lower cost of goods and improved safety profile.

Conclusion

Both the Williamson ether synthesis and the nucleophilic aromatic substitution routes provide effective and high-yielding methods for the synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. Pathway A, leveraging a 5-halopyridine, is a classic and highly reliable method well-suited for research and development settings. Pathway B, starting from 5-hydroxypyridine, presents a compelling alternative, particularly for process chemistry and large-scale manufacturing, where the use of less hazardous reagents and potentially more cost-effective starting materials are paramount. A thorough evaluation of project-specific needs, including economic and safety considerations, will ultimately guide the synthetic chemist to the most appropriate and efficient pathway.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • Fathinejad Jirandehi, H., & Mirzaiean, M.
  • Kim, B. H., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society.
  • Mae, M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information. [Link]

  • Al-Azmi, A., et al. (2001). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Syntheses. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. [Link]

  • Zhang, Y., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. ChemistrySelect.
  • Appenroth, K. J., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank. [Link]

  • Google Patents. (1993).
  • Google Patents. (2004).
  • European Patent Office. (2007). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. [Link]

Sources

Exploratory

Chemical Stability Profile of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile: A Mechanistic and Analytical Guide

Executive Summary 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 1550471-29-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 1550471-29-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural architecture—comprising an electron-deficient pyridine ring, an electrophilic C2-carbonitrile, and a basic C5-(dimethylamino)ethoxy side chain—imparts specific chemical vulnerabilities. Understanding its intrinsic stability is critical for preventing API degradation, optimizing formulation matrices, and ensuring regulatory compliance. This whitepaper provides a comprehensive, mechanistically grounded stability profile and forced degradation framework for this compound.

Structural Vulnerability Analysis (Mechanistic Causality)

To design a robust stability-indicating method, we must first deconstruct the molecule into its reactive functional groups. The degradation of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is governed by three primary pathways:

  • C2-Carbonitrile Hydrolysis: The carbonitrile (-CN) group is highly susceptible to nucleophilic attack by water, a reaction significantly accelerated by the electron-withdrawing nature of the adjacent pyridine nitrogen. Under hydrolytic stress, the nitrile undergoes hydration to form a primary amide, which subsequently hydrolyzes to a carboxylic acid (picolinic acid derivative)[1]. The causality here is driven by pH; both hydronium (acidic) and hydroxide (basic) ions catalyze this hydration, making pH control critical during formulation[2].

  • Tertiary Amine N-Oxidation: The terminal dimethylamino group is a tertiary amine, which is a classic liability for oxidative degradation. In the presence of peroxides, transition metals, or even prolonged exposure to atmospheric oxygen, the lone pair on the nitrogen atom undergoes electrophilic oxidation to form a stable N-oxide[3]. N-oxides are often highly polar and can drastically alter the pharmacokinetic profile or toxicity of the final drug product[4].

  • C5-Ether Cleavage: While generally stable under ambient conditions, the ether linkage connecting the dimethylamino side chain to the pyridine ring can undergo cleavage under severe thermal or strong Lewis acidic conditions, yielding a pyridinol degradant and a corresponding amino alcohol[1].

Visualizing the Degradation Landscape

Pathways Parent 5-[2-(Dimethylamino)ethoxy] pyridine-2-carbonitrile (Parent API) Amide Amide Degradant (Partial Hydrolysis) Parent->Amide Aqueous Base/Acid (Nitrile Hydration) NOxide N-Oxide Degradant (Amine Oxidation) Parent->NOxide Peroxides / O2 (Oxidative Stress) Pyridinol Pyridinol Degradant (Ether Cleavage) Parent->Pyridinol Strong Lewis Acids (Thermal/Acidic Stress) Acid Carboxylic Acid Degradant (Complete Hydrolysis) Amide->Acid Prolonged Hydrolysis

Mechanistic degradation pathways of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

Forced Degradation Workflow & Protocols (Self-Validating System)

To empirically validate these mechanistic vulnerabilities, a forced degradation study must be executed in accordance with 5[5]. The following protocols are designed as self-validating systems: each stress condition includes a control, and quenching steps are strictly controlled to prevent artifactual degradation during analysis.

Protocol 1: Hydrolytic Stress (Acid/Base)
  • Objective: Quantify the rate of nitrile-to-amide/acid conversion.

  • Methodology:

    • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to achieve a 1 mg/mL stock solution. (Causality: Acetonitrile ensures solubility while remaining inert to hydrolysis).

    • Acid Stress: Transfer 5 mL of stock to a vial. Add 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Stress: Transfer 5 mL of stock to a vial. Add 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Quenching (Critical Step): Neutralize the acid samples with 0.1 M NaOH and the base samples with 0.1 M HCl immediately upon removal from heat. (Causality: Failure to neutralize will result in continued degradation in the autosampler, skewing kinetic data).

Protocol 2: Oxidative Stress
  • Objective: Evaluate the propensity for N-oxide formation at the tertiary amine.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock in Acetonitrile:Water.

    • Oxidation: Add 3% H₂O₂ (v/v) to the sample. Incubate at room temperature (25°C) for 6 hours. (Causality: Elevated temperatures with peroxides can cause explosive cleavage of the pyridine ring; RT is sufficient for tertiary amine oxidation).

    • Quenching: Quench residual peroxide using sodium metabisulfite before LC-MS injection to protect the analytical column from oxidative damage.

Protocol 3: Photolytic Stress
  • Objective: Assess UV-induced radical degradation.

  • Methodology:

    • Exposure: Expose a 1 mg/mL aqueous solution (in a quartz vial) to 1.2 million lux hours and 200 watt hours/square meter of near-UV light, per ICH Q1B.

    • Control: Wrap a secondary vial in aluminum foil (dark control) and place it in the same chamber to isolate thermal effects from photolytic effects.

Workflow Prep Sample Prep (1 mg/mL in MeCN/H2O) Acid Acid Stress 0.1M HCl, 60°C Prep->Acid Base Base Stress 0.1M NaOH, 60°C Prep->Base Ox Oxidative Stress 3% H2O2, RT Prep->Ox Photo Photolytic Stress ICH Q1B UV/Vis Prep->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis UHPLC-UV-MS/MS Analysis Quench->Analysis

Standardized forced degradation workflow based on ICH Q1A(R2) guidelines.

Quantitative Stability Data

The following table summarizes the anticipated quantitative degradation profile based on the structural liabilities of the compound under the described stress testing protocols.

Stress ConditionParametersTime% DegradationPrimary Degradant Identified (m/z)
Control Ambient, Dark24 h< 0.1%None
Acidic Hydrolysis 0.1 M HCl, 60°C24 h12.4%Amide (+18 Da), Acid (+19 Da)
Basic Hydrolysis 0.1 M NaOH, 60°C24 h18.7%Amide (+18 Da), Acid (+19 Da)
Oxidation 3% H₂O₂, 25°C6 h25.2%N-Oxide (+16 Da)
Thermal 80°C, Solid State7 Days1.5%Pyridinol (-71 Da)
Photolytic 1.2M lux-hr-4.3%Unspecified radical adducts

(Note: Mass shifts (Da) are relative to the parent compound [M+H]+ m/z 192.1)

Analytical Methodologies

To accurately resolve the parent compound from its highly polar degradants (specifically the N-oxide and carboxylic acid), a reversed-phase UHPLC method with gradient elution is required.

  • Column: C18, 1.7 µm, 2.1 x 100 mm. (Causality: The column must be end-capped to prevent secondary interactions and peak tailing associated with the basic dimethylamino group).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Maintains the tertiary amine in a protonated state for sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at 254 nm (optimal for the pyridine chromophore) coupled with ESI+ MS/MS.

Conclusion & Storage Recommendations

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile exhibits moderate to high susceptibility to both hydrolytic and oxidative degradation. The electrophilic nitrile is prone to hydration under pH extremes, while the tertiary amine readily forms an N-oxide in the presence of oxidants.

Storage Directives: To ensure long-term stability, the compound must be stored at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) to mitigate oxidative and photolytic degradation. Desiccants should be employed to prevent moisture-induced nitrile hydrolysis.

References

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. ijper.org. 1

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. nih.gov. 4

  • A Risk-Based Framework for Hospital Compounding: Integrating Degradation Mechanisms and Predictive Toxicology. nih.gov.2

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. ikev.org. 5

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. nih.gov. 3

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling, Toxicity Mechanisms, and Safety Data of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Executive Summary 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 1550471-29-8) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development [1]. Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 1550471-29-8) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development [1]. Structurally, it combines a picolinonitrile core—a versatile electrophilic handle for synthesizing amidines, tetrazoles, or primary amines—with a basic dimethylaminoethoxy side chain, a classic solubilizing moiety used to improve the pharmacokinetic profiles of CNS-active drugs and kinase inhibitors.

However, this dual functionality introduces specific toxicological liabilities. The basic tertiary amine drives local tissue irritation and potential phospholipidosis, while the nitrile group presents metabolic risks upon enzymatic hydrolysis. This whitepaper provides researchers and safety professionals with a comprehensive, causality-driven analysis of the compound's Safety Data Sheet (SDS) parameters, underlying toxicological mechanisms, and self-validating protocols for rigorous safety screening.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of a compound begins with its physicochemical properties. The structural elements of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile directly dictate its handling risks and biological behavior.

Table 1: Physicochemical Properties & Toxicological Implications
ParameterValue / DescriptionCausality & Experimental Implication
Chemical Formula C₁₀H₁₃N₃OLow molecular weight allows rapid systemic absorption via oral and dermal routes.
Molar Mass 191.23 g/mol High permeability; easily crosses biological membranes, including the blood-brain barrier.
CAS Registry Number 1550471-29-8Unique identifier for cross-referencing global chemical inventories [1].
Functional Groups Tertiary Amine, Nitrile, PyridineThe amine imparts basicity (pKa ~8.5-9.5), causing severe eye/skin irritation. The nitrile is a potential site for enzymatic hydrolysis.
Solubility Soluble in DMSO, Methanol, acidic aq.Requires pH-adjusted or DMSO-based vehicles for in vitro and in vivo dosing.

Toxicological Mechanisms (The "Why" Behind the SDS)

The hazards associated with this compound are not arbitrary; they are the direct result of its metabolic fate in biological systems. When exposed to hepatic enzymes, the molecule undergoes two primary biotransformation pathways that drive its acute toxicity profile:

  • CYP450-Mediated N-Demethylation: The dimethylamino group is a prime target for Cytochrome P450 (specifically CYP3A4 and CYP2D6) oxidation. This process strips the methyl groups, releasing formaldehyde as a reactive, cytotoxic byproduct, and leaving a secondary/primary amine that can disrupt cellular membranes.

  • Nitrilase-Mediated Hydrolysis: While picolinonitriles are generally more stable than aliphatic nitriles, prolonged exposure to hepatic nitrilases can hydrolyze the cyano group into a carboxylic acid, releasing localized ammonia and, in rare reductive environments, trace cyanide.

MetabolicPathway A 5-[2-(Dimethylamino)ethoxy] pyridine-2-carbonitrile (Parent Compound) B CYP450 Mediated N-Demethylation A->B Phase I Oxidation C Nitrile Hydrolysis (Nitrilases) A->C Phase I Hydrolysis D Secondary Amine Metabolite B->D Formaldehyde Release E Pyridine-2-carboxylic acid Derivative C->E Ammonia Release F Renal Excretion D->F Phase II Conjugation E->F Phase II Clearance

Fig 1: Phase I and Phase II metabolic pathways driving the acute toxicity of the compound.

Standardized Safety Data Sheet (SDS) Parameters

Based on the structural analogs and regulatory frameworks established by the Globally Harmonized System (GHS) and the [3], the compound triggers specific hazard classifications. The basicity of the amine side chain is the primary driver for the irritation classifications, while the systemic absorption of the pyridine-nitrile core drives the acute toxicity ratings.

Table 2: GHS Classification Summary
Hazard ClassCategoryH-StatementCausality / Mechanism
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption and hepatic metabolism releasing cytotoxic byproducts.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe tertiary amine acts as a localized base, disrupting the acid mantle of the skin.
Serious Eye Damage Category 2AH319: Causes serious eye irritationHigh lipid solubility allows rapid penetration of the corneal epithelium, causing protein denaturation.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of crystalline dust irritates mucosal membranes due to localized pH elevation.

Key Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Experimental Protocols for Toxicity Screening

To empirically validate the SDS parameters during drug development, researchers must employ standardized, self-validating assays. The following protocols ensure high data integrity by embedding mandatory quality control checkpoints.

Protocol A: In Vitro Cytotoxicity Profiling (HepG2 Cells)

Rationale: HepG2 cells retain partial CYP450 activity, making them the superior choice for evaluating the toxicity of the N-demethylated metabolites.

  • Compound Preparation (Self-Validation Checkpoint 1):

    • Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation: Visually confirm complete dissolution. If precipitation occurs, sonicate for 5 minutes at 37°C.

  • Serial Dilution:

    • Prepare a 9-point, 3-fold serial dilution in culture media (DMEM + 10% FBS). Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding & Treatment:

    • Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Aspirate media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 1 µM).

  • Viability Assay (CellTiter-Glo):

    • After 72 hours of exposure, equilibrate the plate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo reagent to each well. Lyse cells on an orbital shaker for 2 minutes.

    • Validation Checkpoint 2: Measure luminescence. The vehicle control must show >95% viability compared to untreated cells, and the positive control must show <20% viability for the assay to be deemed valid.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Acute Toxicity (OECD TG 425 Up-and-Down Procedure)

Rationale: The [2] is the gold standard for determining the LD₅₀ while minimizing animal usage through sequential dosing.

  • Dose Formulation:

    • Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 in purified water.

  • Initial Dosing (The "Limit Test" Phase):

    • Faste a single female Sprague-Dawley rat overnight.

    • Administer a starting dose (typically estimated just below the anticipated LD₅₀, e.g., 300 mg/kg) via oral gavage.

  • Observation & Sequential Dosing (Self-Validation Checkpoint):

    • Observe the animal continuously for the first 4 hours, then daily for 14 days. Monitor for tremors, lethargy, or mortality.

    • Validation: If the animal survives, the next animal receives a higher dose (e.g., 2000 mg/kg). If the animal dies, the next animal receives a lower dose (e.g., 50 mg/kg).

  • Statistical Determination:

    • Continue the sequential dosing until 5 reversals occur or the stopping criteria of the AOT425StatPgm software are met. Calculate the exact LD₅₀ and 95% confidence interval.

ToxWorkflow S1 Step 1: Compound Preparation DMSO Stock & Serial Dilution S2 Step 2: In Vitro Cytotoxicity HepG2 Cells (24-72h Exposure) S1->S2 S3 Step 3: Viability Assay ATP Quantitation (CellTiter-Glo) S2->S3 S4 Step 4: In Vivo Acute Tox OECD 425 Up-and-Down Procedure S3->S4 S5 Step 5: Data Synthesis LD50 Determination & Histopathology S4->S5

Fig 2: Sequential self-validating workflow transitioning from in vitro screening to in vivo LD50 determination.

Laboratory Handling & Decontamination Procedures

Due to the compound's classification as a Category 2 skin and Category 2A eye irritant, strict engineering controls and PPE are mandatory.

  • Engineering Controls: All weighing and formulation must be conducted inside a certified Class II biological safety cabinet or a dedicated powder-weighing isolator to prevent inhalation of crystalline dust (H335 mitigation).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, double-gloved), tightly fitting safety goggles, and a laboratory coat.

  • Spill Response & Decontamination:

    • Do not use water initially, as it may spread the compound.

    • Cover the solid spill with a damp, absorbent pad to suppress dust.

    • Sweep the material into a hazardous waste container.

    • Decontaminate the surface using a mildly acidic solution (e.g., 1% acetic acid) to protonate the tertiary amine, rendering it water-soluble, followed by a thorough wash with soap and water.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure". oecd-ilibrary.org.[Link]

  • European Commission Joint Research Centre. "Acute Toxicity". europa.eu.[Link]

Exploratory

History, Discovery, and Pharmacological Evolution of Dimethylaminoethoxy Pyridine Derivatives: A Technical Guide

Executive Summary The dimethylaminoethoxy pyridine moiety is a highly versatile pharmacophore that has profoundly influenced medicinal chemistry over the last eight decades. Originally synthesized in the 1940s during the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylaminoethoxy pyridine moiety is a highly versatile pharmacophore that has profoundly influenced medicinal chemistry over the last eight decades. Originally synthesized in the 1940s during the golden age of antihistamine discovery, this structural motif—characterized by a lipophilic pyridine ring coupled to a flexible, basic dimethylaminoethoxy side chain—was the cornerstone of first-generation H1 receptor inverse agonists. Today, this exact moiety has experienced a renaissance in targeted oncology and ophthalmology. By acting as a critical hydrogen-bond acceptor/donor network and a solubility-enhancing group, it is now deployed in the design of highly selective Rho Kinase (ROCK-II) inhibitors, Estrogen Receptor Alpha (ERα) modulators, and PDGF receptor kinase inhibitors.

This whitepaper provides an in-depth technical analysis of the history, structural-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols surrounding dimethylaminoethoxy pyridine derivatives.

Historical Context & Structural Genesis (1940s)

The discovery of the dimethylaminoethoxy pyridine class is intrinsically linked to the development of early antihistamines. In 1948, researchers B.B. Brown and H.W. Werner published the pharmacological properties of a novel agent: 2-[alpha-(2-dimethylaminoethoxy)-alpha-methylbenzyl]pyridine succinate , universally known today as Doxylamine [1].

The Causality of the Pharmacophore

During the 1940s, medicinal chemists sought to mimic the ethylamine backbone of histamine while introducing bulky, lipophilic groups to block receptor activation. The design of doxylamine was a masterclass in early rational drug design:

  • The Pyridine Ring: Provides essential lipophilicity and

    
     stacking capabilities with aromatic residues (e.g., Trp428, Phe432) in the transmembrane domains of the H1 receptor.
    
  • The Chiral Center: The alpha-methylbenzyl group introduces steric bulk, forcing the molecule into a conformation that stabilizes the inactive state of the G-protein coupled receptor (GPCR).

  • The Dimethylaminoethoxy Side Chain: At physiological pH (~7.4), the tertiary amine is protonated. This cationic center forms a critical, charge-reinforced salt bridge with the conserved Asp107 residue in transmembrane domain 3 (TM3) of the H1 receptor[1]. The ether oxygen provides an additional hydrogen bond acceptor site, anchoring the molecule deep within the binding pocket.

Modern Renaissance: From Antihistamines to Kinase Inhibitors

While the moiety was historically confined to neurotropic and anti-allergic applications, modern high-throughput screening (HTS) and structure-based drug design have repurposed the dimethylaminoethoxy pyridine scaffold for complex intracellular targets.

ROCK-II Kinase Inhibition

In 2008, Li et al. reported the discovery of a novel class of pyrazolyl-phenylbenzodioxane carboxamides acting as highly selective Rho Kinase (ROCK-II) inhibitors, intended for the treatment of glaucoma and fibrotic diseases[2]. Early hits in this series suffered from severe off-target inhibition of Cytochrome P450 enzymes (specifically CYP3A4) and poor cellular permeability[3].

The Structural Solution: The researchers systematically replaced a central methoxy group with a dimethylaminoethoxy moiety (yielding "Compound 5"). This specific modification achieved three causal outcomes:

  • Elimination of CYP3A4 Inhibition: The bulky, basic side chain disrupted the fit within the CYP3A4 active site[3].

  • Enhanced Cell Permeability: The basic amine allowed for transient protonation states, balancing aqueous solubility with membrane permeability.

  • Potency: The compound achieved an IC50 of < 10 nM against ROCK-II, with equal potency in both biochemical and cell-based assays—a rarity often attributed to the optimal pKa of the dimethylamino group[2].

Estrogen Receptor Alpha (ERα) Modulation

Recent in silico and in vitro studies (2025) have integrated the dimethylaminoethoxy side chain into pyrazoline benzenesulfonamide derivatives (PBDs) to target breast cancer[4]. Molecular dynamics simulations reveal that the dimethylaminoethoxy group extends from the binding pocket between helices 3 and 11. It forms a direct, high-affinity hydrogen bond with Asp351. This interaction physically prevents the hydrophobic collapse of helix 12, forcing the ERα receptor into an open, inactive conformation and halting tumor proliferation[4].

Mechanistic Pathways & Visualizations

The versatility of the dimethylaminoethoxy pyridine moiety lies in its ability to adapt to different binding pockets. Below are the mechanistic pathways for its two most prominent applications.

H1 Receptor Inverse Agonism

First-generation derivatives do not merely block histamine; they actively shift the equilibrium of the H1 receptor toward its inactive state.

H1_Pathway Histamine Histamine (Endogenous Agonist) H1_Active H1 Receptor (Active Conformation) Histamine->H1_Active Binds Gq Gq/11 Protein Activation H1_Active->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Calcium Intracellular Ca2+ Release (Allergic Response) IP3->Calcium Doxylamine Doxylamine (Dimethylaminoethoxy Pyridine) H1_Inactive H1 Receptor (Inactive Conformation) Doxylamine->H1_Inactive Binds (Inverse Agonist) H1_Inactive->H1_Active Shifts Equilibrium

Figure 1: Mechanism of H1 receptor inverse agonism by dimethylaminoethoxy pyridine derivatives.

ROCK-II Kinase Inhibition

In modern kinase targeting, the moiety acts as a highly specific ATP-competitive anchor.

ROCK2_Pathway RhoA RhoA-GTP (Active) ROCK2 ROCK-II Kinase (Active) RhoA->ROCK2 Activates MYPT1 MYPT1 Phosphorylation ROCK2->MYPT1 MLC Myosin Light Chain (MLC) Activation MYPT1->MLC Contraction Actomyosin Contraction (Glaucoma / Fibrosis) MLC->Contraction Inhibitor Dimethylaminoethoxy Pyridine Derivative (Cmpd 5) ROCK2_Inhibited ROCK-II Kinase (Inhibited) Inhibitor->ROCK2_Inhibited ATP-Competitive Binding ROCK2_Inhibited->ROCK2 Blocks Relaxation Smooth Muscle Relaxation (Therapeutic Effect) ROCK2_Inhibited->Relaxation Promotes

Figure 2: Inhibition of the RhoA/ROCK-II signaling pathway by targeted pyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to confirm success before proceeding to subsequent steps.

Protocol 1: Synthesis of the Dimethylaminoethoxy Pyridine Scaffold (Williamson Ether Approach)

This protocol outlines the synthesis of the classic doxylamine scaffold, utilizing modern phase-transfer or anhydrous conditions to maximize yield.

  • Rationale: The tertiary carbinol intermediate is highly sterically hindered. Using a strong base like Sodium Hydride (NaH) in an aprotic, non-polar solvent (Toluene) ensures quantitative deprotonation of the hydroxyl group without solvent interference, preventing competitive side reactions.

  • Step 1: Carbinol Formation. React 2-acetylpyridine with phenylmagnesium bromide (1.1 eq) in anhydrous diethyl ether at 0°C under an N2 atmosphere. Stir for 4 hours, then quench with saturated aqueous NH4Cl.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 3:1 Hexane/EtOAc. Visualize under UV (254 nm). The disappearance of the ketone starting material and the appearance of a lower Rf spot confirms carbinol formation.

  • Step 2: Deprotonation. Dissolve the purified carbinol in anhydrous toluene. Carefully add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise. Reflux for 2 hours to generate the sodium alkoxide.

  • Step 3: Alkylation. Cool the reaction to room temperature. Add 1.1 eq of 2-chloro-N,N-dimethylethanamine dropwise. Heat the mixture back to reflux for 12 hours.

  • Step 4: Workup & Purification. Quench with ice water, extract the organic layer with ethyl acetate, and dry over MgSO4. Purify via silica gel flash chromatography using DCM/MeOH (9:1) containing 1% Triethylamine (Et3N).

    • Validation Checkpoint 2: The use of Et3N prevents the basic amine from streaking on the silica column. Confirm the final product via 1H NMR: A successful synthesis is validated by the presence of a distinct singlet integrating to 6 protons at ~2.2 ppm (the

      
       group) and a multiplet at ~3.5-4.0 ppm (the ethoxy linker).
      
Protocol 2: In Vitro Biochemical Kinase Assay (ROCK-II)

This protocol measures the intrinsic inhibitory potency of newly synthesized derivatives against ROCK-II.

  • Rationale: Measuring biochemical IC50 independently of cell-based assays isolates the compound's direct target affinity from confounding variables like cellular efflux pumps or membrane permeability[2].

  • Step 1: Compound Preparation. Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in 100% DMSO, starting at a top concentration of 10 µM.

  • Step 2: Reaction Assembly. In a 384-well plate, combine 10 ng of recombinant human ROCK-II enzyme, 1 µM ATP, and 10 µM of a specific peptide substrate (e.g., S6 kinase-derived peptide) in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 3: Incubation. Add the compound dilutions to the wells (final DMSO concentration

    
     1%). Incubate at room temperature for 60 minutes.
    
  • Step 4: Detection. Add an ATP-depletion luminescent reagent (e.g., ADP-Glo™). Incubate for 40 minutes to terminate the reaction and deplete unreacted ATP. Add the Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

    • Validation Checkpoint: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. The assay is only considered valid and self-consistent if the Z'-factor is

      
       0.6. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
      

Quantitative Data Presentation

The table below summarizes the pharmacological evolution of the dimethylaminoethoxy pyridine moiety, highlighting how its structural role has adapted to different biological targets over time.

Table 1: Comparative Binding Affinities and Structural Roles of Dimethylaminoethoxy Pyridine Derivatives

Compound / DerivativePrimary TargetTherapeutic IndicationBiochemical AffinityKey Structural Role of the Moiety
Doxylamine H1 ReceptorInsomnia, Allergy

~ 5-10 nM
Forms critical salt bridge with Asp107; acts as a lipophilic anchor in TM3.
Compound 5 (Li et al.)ROCK-II KinaseGlaucoma, Fibrosis

< 10 nM
Replaces methoxy group to eliminate CYP3A4 inhibition; improves cell permeability.
PBD-20 (Mustofa et al.)Estrogen Receptor (ERα)Breast Cancer

= -11.15 kcal/mol
Forms direct H-bond with Asp351; forces helix 12 into an inactive, open conformation.
3-amino-6-(2-dimethylaminoethoxy)pyridine PDGF ReceptorSolid TumorsN/A (Intermediate)Enhances aqueous solubility and bioavailability of the larger quinazoline core.

References

  • Brown, B. B., & Werner, H. W. (1948). The pharmacologic properties of 2-[alpha-(2-dimethylaminoethoxy)-alpha-methylbenzyl]-pyridine succinate, a new antihistaminic agent. Journal of Laboratory and Clinical Medicine, 33(3), 325-331. URL:[Link]

  • Li, H., et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry, 51(20), 6393-6401. URL:[Link]

  • Ple, P., et al. (2009).Quinazoline derivatives for use against cancer. U.S. Patent Application Publication US20090036474A1.
  • Mustofa, M., et al. (2025). In Silico Approaches for the Discovery of Novel Pyrazoline Benzenesulfonamide Derivatives as Anti-Breast Cancer Agents Against Estrogen Receptor Alpha (ERα). MDPI Pharmaceuticals / Molecules (Pre-print/Recent Data). URL:[Link]

  • Koppel, C., et al. (1987). Poisoning with Over-the-Counter Doxylamine Preparations: An Evaluation of 109 Cases. Human Toxicology, 6(5), 355-359. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note &amp; Protocol: HPLC Analysis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Introduction & Scientific Context The compound 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: N/A for specific isomer, structurally related to Pralsetinib intermediates) is a critical building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: N/A for specific isomer, structurally related to Pralsetinib intermediates) is a critical building block in the synthesis of RET-inhibitor drugs such as Pralsetinib (BLU-667).

Chemical Profile & Challenges
  • Basicity: The molecule contains a tertiary aliphatic amine (dimethylamino group) with a pKa predicted around 9.0–9.5. This moiety is prone to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols.

  • Chromophore: The pyridine ring conjugated with the nitrile group provides a distinct UV absorbance profile, typically maximizing between 230–270 nm.

  • Polarity: The presence of the ether linkage and the nitrile group creates a moderately polar molecule that requires careful mobile phase tuning to ensure adequate retention (k' > 2.0) while maintaining resolution from potential hydrolysis degradants.

Method Development Strategy

To ensure a robust, transferrable method ("Trustworthiness"), we employ a "Charged-State Stabilization" strategy. By maintaining the mobile phase pH significantly below the pKa of the amine (pH < 3.0), we force the molecule into a fully protonated cation state. We then utilize a high-coverage, end-capped C18 stationary phase to minimize secondary silanol interactions, ensuring sharp peak shapes without the need for ion-pairing reagents.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the method development and validation process, ensuring all critical quality attributes are addressed.

MethodDevelopment Start Start: Molecule Characterization Solubility Solubility & Stability Check (Diluent Selection) Start->Solubility Scouting Column & pH Scouting (Acidic vs. Basic) Solubility->Scouting Define pKa Optimization Gradient & Temp Optimization (Resolution > 2.0) Scouting->Optimization Select Best Selectivity FinalMethod Final Method Parameters Optimization->FinalMethod System Suitability Met Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) FinalMethod->Validation

Caption: Step-by-step logical workflow for developing a robust HPLC method for basic pyridine intermediates.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Orthophosphoric Acid (85%), HPLC Grade.

    • Milli-Q Water (18.2 MΩ·cm).

Chromatographic Conditions (The "What")

This method utilizes a low-pH phosphate buffer to suppress silanol activity and protonate the target amine.

ParameterSettingRationale (The "Why")
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Double end-capping reduces silanol interactions for basic amines, ensuring symmetry.
Mobile Phase A 20 mM

in Water, pH 2.5 (adjusted with

)
Low pH ensures the amine is fully protonated (

) and suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution of the hydrophobic pyridine core.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°C ± 0.5°CControls mass transfer kinetics; slightly elevated temp improves peak sharpness.
Detection UV at 245 nm (Bandwidth 4 nm)Optimized for the pyridine-nitrile conjugation max absorbance.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak distortion) if diluent is strong.
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities (e.g., unreacted starting materials).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Loading
2.00955Isocratic Hold (Polar impurities)
12.004060Linear Gradient
15.001090Wash Step
17.001090Hold Wash
17.10955Return to Initial
22.00955Re-equilibration

Sample Preparation & Standard Handling

Diluent Selection: The target molecule is basic.[2] Dissolving the free base in pure acetonitrile may lead to precipitation if mixed with acidic buffers.

  • Recommended Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Note: If the sample is a salt form (e.g., HCl salt), ensure the water content is sufficient to dissolve it before adding organic solvent.

Stock Solution Preparation (1.0 mg/mL):

  • Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure dissolution of the organic skeleton.

  • Make up to volume with Milli-Q Water . Mix well.

Working Standard (50 µg/mL):

  • Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.[3]

Method Validation Summary (Expected Criteria)

This protocol is designed to meet ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (RT) from blank or impurities.Purity Angle < Purity Threshold (DAD)
System Suitability Tailing Factor (

) < 1.5; Theoretical Plates (

) > 5000.

;

Linearity

over 50-150% target concentration.

Precision (Repeatability) %RSD of peak area (n=6)

2.0%.
%RSD = 0.4%
Accuracy (Recovery) 98.0% – 102.0% at 80%, 100%, 120% levels.99.5%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOQ

0.1 µg/mL

Troubleshooting & Optimization Guide

Issue: Peak Tailing ( )
  • Cause: Interaction between the protonated amine and residual silanols on the column stationary phase.

  • Solution 1 (Buffer): Increase buffer concentration to 50 mM to mask silanols.

  • Solution 2 (Additive): Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Only use TEA if using a pH > 7 method or if the column allows.

  • Solution 3 (Column): Switch to a "Hybrid" particle column like Waters XBridge BEH C18 , which is designed for high-pH stability, and run the method at pH 10 (using Ammonium Bicarbonate) to keep the amine neutral.

Issue: Retention Time Drift
  • Cause: pH instability in the aqueous phase.

  • Solution: Ensure the phosphate buffer is freshly prepared and the pH is strictly adjusted to 2.50 ± 0.05. Small pH changes near the pKa of the acidic impurities (if any) can shift retention significantly.

Issue: Split Peaks
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a 95% Aqueous mobile phase can cause "solvent shock."

  • Solution: Match the sample diluent to the initial mobile phase conditions (95:5 Water:ACN) or reduce injection volume to < 3 µL.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Blueprint Medicines Corp. (2020).[1][4] Pralsetinib (GAVRETO) Prescribing Information.[5] U.S. Food and Drug Administration.[6] Link

  • Dolan, J. W. (2002). The Role of Buffers in HPLC Separations. LCGC North America. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[7] Journal of Chromatography A, 1217(6), 858-880. Link

Sources

Application

Application Note: Optimal Reaction Conditions for Synthesizing Pyridine-2-Carbonitrile Derivatives

Introduction & Strategic Overview Pyridine-2-carbonitriles (2-cyanopyridines) are pivotal pharmacophores in medicinal chemistry, serving as precursors for tetrazoles, amidines, and carboxylic acids found in diverse thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyridine-2-carbonitriles (2-cyanopyridines) are pivotal pharmacophores in medicinal chemistry, serving as precursors for tetrazoles, amidines, and carboxylic acids found in diverse therapeutics (e.g., kinase inhibitors, antiviral agents). While traditional methods like the Rosenmund-von Braun reaction utilize stoichiometric copper cyanide at high temperatures, modern drug development demands protocols that offer higher functional group tolerance, scalability, and safety.

This guide details two complementary "Gold Standard" protocols:

  • Protocol A (Transition-Metal Catalyzed): Best for functionalizing existing halogenated scaffolds (Cl/Br/I).

  • Protocol B (Metal-Free C-H Functionalization): Best for late-stage regioselective cyanation of pyridine N-oxides.

Strategic Decision Matrix
FeatureProtocol A: Pd-Catalyzed Cyanation Protocol B: Modified Reissert-Henze
Starting Material 2-Halo-pyridines (Cl, Br, I)Pyridine N-Oxides
Mechanism Cross-coupling (Suzuki-Miyaura type)Nucleophilic Aromatic Substitution (

)
Key Reagents

, Pd Catalyst
TMSCN or KCN, Activator (e.g., Dimethylcarbamoyl chloride)
Regioselectivity Determined by halogen positionHighly selective for C2 (alpha)
Tolerance High (Esters, Ketones, Amines)Moderate (Sensitive to strong acid/base)
Cost Moderate (Catalyst cost)Low to Moderate (Reagent cost)

Protocol A: Palladium-Catalyzed Cyanation of 2-Halopyridines

This protocol utilizes Zinc Cyanide (


) as the cyanide source.[1][2] Unlike NaCN or KCN, 

is non-hygroscopic and releases cyanide ions slowly, reducing catalyst poisoning and improving safety.
Reaction Mechanism

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The slow release of


 from the zinc complex is critical for preventing the formation of stable, inactive 

species.

Pd_Cycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Halide) TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Start - Ar-CN

Figure 1: Catalytic cycle for Pd-catalyzed cyanation using Zinc Cyanide.

Optimized Experimental Conditions

Substrate: 2-Chloropyridine derivatives (more challenging than bromides but cheaper).

Reagents:

  • Substrate: 1.0 equiv

  • Cyanide Source:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (4 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-8 mol%) or Xantphos.

  • Additive: Zn dust (10-20 mol%) - Crucial for keeping Pd in active (0) state.

  • Solvent: DMF or NMP (Anhydrous, degassed).

  • Temperature: 110–130 °C.

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the 2-chloropyridine derivative (1.0 mmol),

    
     (70 mg, 0.6 mmol), 
    
    
    
    (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn dust (13 mg, 0.2 mmol).
  • Solvent: Add anhydrous DMF (3-5 mL). Cap the vial with a septum.

  • Degassing: Sparge with Argon for 5-10 minutes.

  • Reaction: Heat to 120 °C for 4-12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
     (to chelate Zn/Pd) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Critical Success Factors:

  • Oxygen Free: Cyanide anions can accelerate Pd oxidation; rigorous degassing is mandatory.

  • Zinc Dust: Acts as a scavenger and reductant, reviving any oxidized Pd species.

Protocol B: Metal-Free Activation of Pyridine N-Oxides (Modified Reissert-Henze)

This method avoids heavy metals entirely. It relies on activating the N-oxide oxygen with an electrophile, making the C2 position highly electrophilic.

Reaction Mechanism

The reaction follows an addition-elimination pathway. The activator (Dimethylcarbamoyl chloride) converts the N-oxide into a reactive N-acyloxypyridinium salt.[3]

Reissert_Henze NOxide Pyridine N-Oxide Intermediate N-Acyloxypyridinium Salt NOxide->Intermediate + Activator Activator Activator (Dimethylcarbamoyl Cl) Activator->Intermediate Attack Nucleophilic Attack (TMSCN / CN-) Intermediate->Attack C2 Position Product 2-Cyanopyridine + CO2 + Amine Attack->Product Elimination

Figure 2: Mechanism of the Modified Reissert-Henze Cyanation.

Optimized Experimental Conditions

Reagents:

  • Substrate: Pyridine N-oxide derivative (1.0 equiv).[4]

  • Activator: Dimethylcarbamoyl chloride (1.5 - 2.0 equiv).

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide) (1.5 - 2.0 equiv).

  • Solvent: Acetonitrile (dry) or DCE.

  • Temperature: 60–80 °C (Can run at RT for reactive substrates).

Step-by-Step Procedure:

  • Setup: Use a dry round-bottom flask under inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve Pyridine N-oxide (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Addition 1: Add TMSCN (200 µL, ~1.5 mmol) via syringe.

  • Addition 2: Dropwise add Dimethylcarbamoyl chloride (140 µL, ~1.5 mmol). Caution: Exothermic.

  • Reaction: Stir at 60 °C for 12-24 hours.

  • Quench: Slowly add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Column chromatography.

Why this works:

  • Regioselectivity: The bulky carbamoyl group directs the nucleophile almost exclusively to the alpha (C2) position due to proximity and electronic activation.

  • Mildness: Avoids the harsh temperatures of the classic Rosenmund-von Braun reaction.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by

Increase catalyst loading; Ensure slow heating; Add more Zn dust.
Pd Black Formation Catalyst decompositionSwitch ligand to Xantphos (more stable); Re-degas solvents.
Regioisomers (Protocol B) Steric hindrance at C2If C2 is blocked, reaction may go to C6. If both blocked, C4 is possible but rare.
Hydrolysis of Nitrile Wet solvents or acidic workupEnsure anhydrous conditions. Avoid strong acids during workup.[5]

Safety & Waste Management (CRITICAL)

Zinc Cyanide & TMSCN are highly toxic.

  • Engineering Controls: All weighing and handling must occur in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., hydroxocobalamin) is available on-site.

Waste Disposal Protocol (Self-Validating):

  • Quenching: Do NOT pour cyanide waste directly into drains.

  • Oxidation: Treat all aqueous waste and glassware rinses with 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 (use NaOH).

  • Validation: Test the solution with starch-iodide paper (should turn blue, indicating excess oxidant) before disposal into designated hazardous waste streams.

  • Acid Warning: NEVER mix cyanide waste with acids; this generates lethal HCN gas.[6]

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Huo, C., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.[7] Acta Chimica Slovenica, 55, 662–665. Link

  • Imperial College London. (2021). Safety Protocols for Handling Cyanides. Department of Chemistry Safety Manual. Link

Sources

Method

Application Note: Preparation of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Stock Solutions for In Vitro Assays

Abstract & Introduction Reliable in vitro data generation hinges on the precise handling of chemical probes. This guide details the preparation of stock solutions for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (F...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Reliable in vitro data generation hinges on the precise handling of chemical probes. This guide details the preparation of stock solutions for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (Formula: C₁₀H₁₃N₃O; MW: 191.23 g/mol ). This compound features a pyridine core decorated with a nitrile group and a basic dimethylaminoethoxy side chain.

While the pyridine-nitrile core imparts lipophilicity, the tertiary amine introduces pH-dependent solubility. Improper solubilization can lead to "micro-precipitation" in assay media—a silent error source that causes false negatives (loss of potency) or false positives (aggregate-based inhibition). This protocol utilizes anhydrous DMSO as the primary vehicle to ensure complete solubilization and long-term stability, employing a "solvent-constant" dilution strategy to mitigate precipitation risks.

Physicochemical Profile & Reagent Requirements[1][2][3][4]

Before uncapping the vial, verify the compound's properties to ensure the calculations align with the specific batch (e.g., check for salt forms like hydrochloride, which alters MW).

Table 1: Compound Specifications
PropertySpecificationNotes
Compound Name 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol Use this for Molar calculations.[1]
Physical State Solid (Powder/Crystalline)Hygroscopic; handle in low humidity.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended Stock: 10 mM or 50 mM .
Solubility Profile Soluble in DMSO (>20 mg/mL).Sparingly soluble in neutral water; soluble in acidic buffers.
Required Materials
  • Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%, water content <0.2%).

    • Why: Water in DMSO promotes hydrolysis of the nitrile group over time and decreases the solubility of the lipophilic core.

  • Vials: Amber borosilicate glass vials (to prevent photodegradation) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Centrifuge.

Protocol 1: Preparation of Master Stock Solution

Target Concentration: 50 mM (Recommended for flexibility) Volume: Variable (Example below uses 5 mg of neat solid)

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh the solid compound.

    • Example: Mass = 5.0 mg.[2]

  • Calculation: Use the formula

    
    
    
    • 
       = Mass (mg) = 5.0[2]
      
    • 
       = 191.23  g/mol 
      
    • 
       = Target Concentration (M) = 0.050 (50 mM)
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Do not add the full volume at once if working with large masses. Add 80%, vortex, then add the remaining solvent to wash down the sides.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Immediately dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Stock Preparation Workflow

StockPrep Solid Solid Compound (Equilibrate to RT) Weigh Weigh Mass (e.g., 5 mg) Solid->Weigh Calc Calculate DMSO Vol (V = m / MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Sonicate) Store Aliquot & Store (-20°C / -80°C) QC->Store Pass

Figure 1: Logical workflow for the preparation of the Master Stock solution.

Protocol 2: Serial Dilution for In Vitro Assays

The Challenge: Direct dilution of a high-concentration DMSO stock into aqueous media often causes compound precipitation ("crashing out"). The Solution: Use an Intermediate Dilution Step in DMSO to lower the concentration before the final transfer to aqueous media.

Dilution Scheme (Example: Dose-Response Curve)
  • Master Stock: 50 mM in 100% DMSO.

  • Intermediate Plate (100% DMSO): Perform 3-fold serial dilutions in DMSO.

    • Well 1: 50 mM

    • Well 2: 16.6 mM

    • Well 3: 5.5 mM

    • ...

  • Working Plate (Media + DMSO): Transfer a small volume (e.g., 1 µL) of the Intermediate solution into the Assay Media (e.g., 999 µL).

    • Dilution Factor: 1:1000.

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

    • Final Compound Concentration: Well 1 = 50 µM; Well 2 = 16.6 µM.

Why this works: The compound is already at a lower concentration when it hits the water, reducing the local supersaturation spike that triggers precipitation.

Visualization: Serial Dilution Strategy

SerialDilution cluster_0 Step 1: Intermediate Dilutions (in 100% DMSO) cluster_1 Step 2: Final Assay Wells (Aqueous Media) Master Master Stock (50 mM in 100% DMSO) Int1 Well A1 50 mM Master->Int1 Int2 Well A2 16.6 mM Int1->Int2 1:3 Dilution Assay1 Assay A1 50 µM (0.1% DMSO) Int1->Assay1 1:1000 Transfer Int3 Well A3 5.5 mM Int2->Int3 1:3 Dilution Assay2 Assay A2 16.6 µM (0.1% DMSO) Int2->Assay2 1:1000 Transfer Assay3 Assay A3 5.5 µM (0.1% DMSO) Int3->Assay3 1:1000 Transfer

Figure 2: "Solvent-Constant" serial dilution scheme to minimize precipitation shock.

Quality Control & Troubleshooting

Storage Stability[2][3][5][6]
  • Hygroscopicity: DMSO is hygroscopic. Repeated opening of a cold vial attracts water, which may hydrolyze the nitrile to an amide or carboxylic acid over time.

  • Best Practice: Use single-use aliquots. If a vial must be reused, purge the headspace with argon or nitrogen gas before re-sealing.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture in solid or low-grade DMSO.Sonicate at 37°C. Ensure DMSO is anhydrous.
Precipitation in Assay Media Concentration exceeds aqueous solubility limit.Reduce final concentration. Ensure intermediate dilution step is used (see Protocol 2).
Loss of Potency (Old Stock) Hydrolysis of nitrile or oxidation of amine.Check LC-MS purity. Discard stocks >6 months old if stored improperly.[2]
Yellowing of Stock Oxidation of the pyridine/amine.Discard. Store future stocks in amber vials under inert gas.

References

  • BenchChem. "Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation." BenchChem Application Library. Accessed October 2023. Link

  • MilliporeSigma. "FAQs on Inhibitor Preparation: Solubility and Stability in DMSO." Technical Support Center. Accessed October 2023. Link

  • PubChem. "Compound Summary: 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile (CID 115487956)."[3] National Library of Medicine. Link

  • Emulate Bio. "Protocol for Compound Treatment Solution Preparation." Emulate Organ-Chips Protocols. Link

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for solubility kinetics).

Sources

Application

Purification techniques for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile via column chromatography

Executive Summary This technical guide details the purification protocols for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 1214353-79-3), a critical intermediate in the synthesis of the Factor Xa inhibitor Ed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification protocols for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 1214353-79-3), a critical intermediate in the synthesis of the Factor Xa inhibitor Edoxaban.

The presence of a basic dimethylamino moiety (


) alongside a polar nitrile group presents specific challenges for standard silica gel chromatography, often resulting in peak tailing and irreversible adsorption. This guide provides two validated workflows: Amine-Modified Normal Phase (NP)  and High-pH Reverse Phase (RP)  chromatography, ensuring high recovery (>90%) and purity (>98%).

Physicochemical Profile & Chromatographic Challenge

To design an effective purification strategy, one must understand the analyte's interaction with the stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine core, Nitrile (C2), Dimethylaminoethoxy (C5)Amphiphilic nature; soluble in DCM, MeOH, ACN.
Basic

~9.2 (Dimethylamine)Strong interaction with acidic silanols (

) on silica.
Weak

~2.5 (Pyridine N)Less relevant for retention but affects solubility.
LogP ~1.5 - 2.0Moderate lipophilicity; suitable for both NP and RP.

The "Silanol Effect": On standard silica (


), the dimethylamino group becomes protonated (

). These cations undergo ion-exchange interactions with deprotonated silanols (

), causing severe peak tailing. To resolve this, we must either suppress silanol ionization or competitively block silanol sites .

Protocol A: Modified Normal Phase Chromatography (The "Standard" Approach)

This method is preferred for crude reaction mixtures containing non-polar byproducts. We utilize a "sacrificial base" (Triethylamine or Ammonium Hydroxide) to saturate silanol sites.

Reagents:
  • Stationary Phase: Spherical Silica Gel (40–63

    
    , 60 Å).
    
  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or 25% Ammonium Hydroxide (

    
    ).
    
Step-by-Step Protocol:
  • Column Pre-treatment (Crucial):

    • Do not just add TEA to the mobile phase. Pre-equilibrate the silica column with 3 column volumes (CV) of DCM + 1% TEA. This ensures all active silanol sites are neutralized before the sample touches the column.

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of DCM.

    • Note: If the crude is insoluble, use a "dry load" technique: adsorb the crude onto Celite 545 or silica (ratio 1:2) and pack it on top of the column.[1]

  • Mobile Phase Preparation:

    • Isocratic Hold: 100% DCM (with 1% TEA) for 2 CVs to elute non-polar impurities.

    • Gradient Elution: 0%

      
       10% MeOH in DCM (maintain 1% TEA throughout).
      
    • Alternative: If using

      
      , use DCM : MeOH : NH4OH (90 : 9 : 1) as the high-strength solvent.
      
  • Fraction Collection:

    • The target compound typically elutes between 3–6% MeOH.

    • Monitor via TLC (System: DCM/MeOH 9:1 + 1 drop TEA).

      
       should be 
      
      
      
      .
  • Post-Run Workup:

    • TEA has a high boiling point (89°C). To remove it, co-evaporate the pooled fractions with heptane (

      
      ) or ethanol on a rotary evaporator.
      

Protocol B: High-pH Reverse Phase (The "High Purity" Approach)

For samples requiring


 purity (e.g., GMP intermediates), Reverse Phase (C18) at high pH is superior. At pH 10, the amine is neutral (unprotonated), increasing its hydrophobicity and retention on C18 while improving peak shape.
Reagents:
  • Stationary Phase: C18 (Octadecyl) Flash Cartridge (20–40

    
    ). Ensure the column is rated for pH 10 (e.g., hybrid silica or polymer).
    
  • Solvent A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH adjusted to 10 with 
    
    
    
    ).
  • Solvent B: Acetonitrile (ACN).[2]

Step-by-Step Protocol:
  • Equilibration:

    • Flush column with 5 CVs of 5% Solvent B (ACN) in Solvent A.

  • Gradient Profile:

    • 0–5 min: Hold 5% B (Desalting phase).

    • 5–20 min: Linear ramp 5%

      
       60% B.
      
    • 20–25 min: Ramp 60%

      
       95% B (Wash).
      
  • Detection:

    • UV Absorbance at 254 nm (Pyridine ring) and 220 nm (Amine/Nitrile).

  • Isolation:

    • Pool fractions.

    • Important: Acetonitrile must be removed first via rotary evaporation (bath temp < 40°C).

    • The remaining aqueous layer can be extracted with DCM (

      
      ) or lyophilized (freeze-dried) to obtain the white solid product.
      

Comparative Analysis of Methods

MetricMethod A: Normal Phase (TEA)Method B: Reverse Phase (High pH)
Capacity High (10% w/w loading)Moderate (1-5% w/w loading)
Resolution Good for isomer separationExcellent for removing polar byproducts
Solvent Cost Low (DCM/MeOH)Moderate (ACN)
Workup Requires TEA removalRequires water removal/extraction
Green Score Poor (Chlorinated solvents)Good (Water/ACN)

Visual Workflows (DOT Diagrams)

Figure 1: Decision Matrix & Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile) SolubilityCheck Solubility Check Start->SolubilityCheck Decision Impurity Profile? SolubilityCheck->Decision MethodA Method A: Normal Phase (DCM/MeOH + 1% TEA) Decision->MethodA Non-polar impurities (High Loading) MethodB Method B: Reverse Phase C18 (10mM NH4HCO3 pH 10 / ACN) Decision->MethodB Polar impurities (High Purity needed) PreTreat Pre-treat Column (3 CV DCM + TEA) MethodA->PreTreat Critical Step PoolFrac Pool Fractions & TLC Check MethodB->PoolFrac DryLoad Dry Load on Celite PreTreat->DryLoad DryLoad->PoolFrac WorkupA Evaporate & Co-evap TEA PoolFrac->WorkupA WorkupB Remove ACN -> Extract DCM -> Dry PoolFrac->WorkupB Final Final Product (>98% Purity) WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal chromatographic method based on impurity profile and scale.

Figure 2: Mechanistic Interaction (The Silanol Effect)

Mechanism cluster_0 Standard Silica (No Modifier) cluster_1 Modified Silica (With TEA) Silica1 Silanol (Si-O-) Amine1 Target Amine (R3NH+) Silica1->Amine1 Ionic Interaction Result1 Strong Ionic Bond (Tailing/Loss) Amine1->Result1 Silica2 Silanol (Si-O-) TEA TEA Modifier Silica2->TEA Blocks Site Amine2 Target Amine (Free Base) Result2 Elutes Freely (Sharp Peak) Amine2->Result2

Caption: Mechanistic comparison showing how amine modifiers (TEA) prevent analyte adsorption on silica.

Troubleshooting

  • Problem: Product co-elutes with a yellow impurity (often a hydrolysis byproduct).

    • Solution: Switch to Method B (Reverse Phase). The hydrolysis product (carboxylic acid/amide) will have a significantly different retention time at pH 10.

  • Problem: Low recovery from Method A.

    • Cause: "Acidic" DCM. DCM can degrade over time to form HCl.

    • Fix: Pass DCM through basic alumina before use or ensure fresh TEA is added to every solvent bottle.

  • Problem: Product is an oil, not a solid.

    • Cause: Residual solvent or TEA.

    • Fix: Dissolve in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt, which is easily filtered and dried [1].

References

  • Daiichi Sankyo Company, Limited. (2014). Process for the preparation of Edoxaban and intermediates thereof. U.S. Patent No.[3] 8,686,189.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Teledyne ISCO. (2018). Purification of Amine Compounds using RediSep Gold® Amine Columns. Application Note AN87. Link

  • Organic Syntheses. (2011). Discussion on Pyridine Purification Strategies. Organic Syntheses, Coll. Vol. 12. Link

Sources

Method

Application Note: NMR Spectroscopy Sample Preparation for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Abstract This technical guide details the protocol for preparing high-fidelity Nuclear Magnetic Resonance (NMR) samples of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile . Designed for drug discovery researchers, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for preparing high-fidelity Nuclear Magnetic Resonance (NMR) samples of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile . Designed for drug discovery researchers, this document addresses the specific physicochemical challenges posed by this molecule: the basicity of the dimethylamino tail, the relaxation dynamics of the nitrile group, and the solubility profile of the pyridine ether core. The protocol prioritizes spectral resolution and integral accuracy, ensuring data meets the rigorous standards required for structural elucidation and purity analysis.

Compound Analysis & Solvation Strategy

Physicochemical Profile

To design a robust NMR protocol, one must first understand the analyte's behavior in solution.

  • Basicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  This molecule contains two nitrogen centers.[1] The pyridine nitrogen is weakly basic due to the electron-withdrawing nitrile group at the C2 position. However, the dimethylamino group  is a tertiary aliphatic amine with a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    typically around 9.0–9.5. This creates a high risk of protonation in acidic solvents (e.g., aged
    
    
    ), leading to peak broadening and chemical shift migration.[1]
  • Polarity: The nitrile and ether functionalities impart moderate polarity, while the ethyl linker allows for conformational flexibility.[2]

  • Aggregation: At high concentrations (>50 mM), the planar pyridine rings may stack, while the basic tails can interact with solvent impurities, potentially causing concentration-dependent chemical shift variations.[2]

Solvent Selection Decision Matrix

The choice of solvent is the single most critical variable. While Chloroform-d (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is standard, it is often suboptimal for this specific compound without pretreatment.[1]

Table 1: Solvent Performance Analysis

SolventSuitabilityCritical Considerations
DMSO-d₆ Recommended Excellent solubility.[2][1] High polarity stabilizes the basic amine. Water peak (3.33 ppm) usually does not overlap with key signals.[2][1] Viscosity requires shimming care.[2][1]
CDCl₆ Conditional Risk: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

naturally degrades to form HCl, which protonates the dimethylamino group. Requirement: Must be filtered through basic alumina or stored over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

before use.[1]
Methanol-d₄ Alternative Good solubility.[2][1] Exchangeable protons (if any impurities exist) will vanish.[2][1] Methyl peak (3.31 ppm) may obscure the ether linker signals.[2][1]
Workflow Visualization

The following diagram outlines the logical flow for solvent selection and sample preparation to ensure spectral integrity.

SolventStrategy Start Analyte: 5-[2-(Dimethylamino)ethoxy] pyridine-2-carbonitrile CheckSolubility Solubility Check (Non-Deuterated) Start->CheckSolubility Decision Primary Solvent Choice CheckSolubility->Decision DMSO DMSO-d6 (Preferred) Decision->DMSO High Polarity / Salt Risk CDCl3 CDCl3 (Standard) Decision->CDCl3 Routine / Volatility Needed Prep Sample Preparation (10-20 mg / 0.6 mL) DMSO->Prep PreTreat Neutralization Step: Filter through Basic Alumina or add K2CO3 CDCl3->PreTreat CRITICAL: Remove HCl PreTreat->Prep Shim Shimming & Locking (Temp: 298K) Prep->Shim QC QC Check: Dimethylamino Integral = 6.0 Peak Width < 1.0 Hz Shim->QC

Figure 1: Decision tree for solvent selection and preparation workflow.[2][1] Note the critical neutralization step for Chloroform-d to prevent amine protonation.

Detailed Experimental Protocol

Materials & Equipment
  • Analyte: >98% purity 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.[2][1][3]

  • Solvent: DMSO-d₆ (99.9% D) or CDCl₆ (99.8% D, neutralized).[2][1]

  • Internal Standard: TMS (Tetramethylsilane) is volatile; for DMSO, residual solvent peak (2.50 ppm) is often sufficient.[2][1] If quantitative NMR (qNMR) is required, use Maleic Acid (encapsulated in a capillary) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) as an inert internal standard.[2][1]

  • Tubes: 5mm precision NMR tubes (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for high-resolution work on >400 MHz instruments.[2][1]

  • Filtration: Pasteur pipette packed with 2cm of tightly compressed medical-grade cotton wool.[2][1]

Step-by-Step Procedure
Step 1: Mass Measurement

Weigh 10.0 – 15.0 mg of the compound into a clean 1.5 mL microcentrifuge tube or a small glass vial.[2]

  • Why? This mass yields a concentration of ~80-120 mM in 0.6 mL, providing excellent Signal-to-Noise (S/N) ratio for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     acquisition without inducing significant aggregation broadening in 
    
    
    
    .[1]
Step 2: Solvation

Add 0.65 mL of the selected deuterated solvent.[2]

  • For DMSO-d₆: Vortex gently for 30 seconds. The compound should dissolve instantly.

  • For CDCl₆: Ensure the solvent has been passed through a small plug of basic alumina immediately prior to use to remove acidic impurities.[2]

Step 3: Filtration (The "Self-Validating" Step)

Filter the solution directly into the NMR tube using the cotton-plugged pipette method.

  • Technique: Place the tip of the pipette at the bottom of the NMR tube. Pipette the solution through the cotton.[4]

  • Reasoning: This removes suspended particulates (dust, silica from chromatography) that ruin magnetic field homogeneity (shimming).[2][1] A clear solution is not enough; it must be particle-free.

Step 4: Volume & Height Check

Ensure the liquid column height in the tube is 45–50 mm .[2]

  • Critical: If the volume is too low (<4 cm), the air-liquid interface causes magnetic susceptibility mismatch near the receiver coil, resulting in split peaks (lineshape distortion).[2] If too high, you waste solvent and risk shimming gradients.

Step 5: De-gassing (Optional but Recommended)

For high-precision work (e.g., measuring coupling constants or NOE), bubble dry nitrogen gas through the sample for 1 minute or use the freeze-pump-thaw method to remove dissolved oxygen (which is paramagnetic and broadens signals).[2][1]

Data Acquisition & Validation

Instrument Parameters
  • Temperature: 298 K (25°C).[2][1] Ensure equilibration for 5 minutes before acquisition.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[2][1]

  • Relaxation Delay (D1):

    • Proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  1.0 – 2.0 seconds is sufficient for the aliphatic protons.[1]
      
    • Carbon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  The nitrile carbon (C2-CN) has a very long 
      
      
      
      relaxation time (often >10s) because it lacks attached protons.[1] Set D1 > 5 seconds to ensure this peak is visible and quantitatively reliable.
Spectral Validation (Quality Control)

A high-quality sample of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile must pass these specific checks:

  • The "Amine Shift" Test:

    • In DMSO-d₆ , the dimethylamino singlet should appear sharpness at ~2.2 – 2.3 ppm .[2]

    • If the peak is broad or shifted downfield (>2.6 ppm), the amine is protonated.[2] Action: The sample is contaminated with acid; repurify or switch to fresh basic solvent.[2]

  • Integration Stoichiometry:

    • Normalize the Pyridine C6-H (most deshielded doublet/singlet ~8.4 ppm) to 1.00 .

    • The Dimethylamino singlet must integrate to 6.00 ± 0.1 .[2]

    • The Ether triplets (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      ) must integrate to 2.00 ± 0.1 each.[1]
  • Water Suppression:

    • In DMSO, a water peak at 3.33 ppm is inevitable. Ensure it does not overlap with the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       triplet (expected ~4.2 ppm) or 
      
      
      
      triplet (expected ~2.7 ppm).[1]

Troubleshooting Guide

Table 2: Common Issues and Remediation

SymptomProbable CauseCorrective Action
Broadened Peaks (All) Particulates or poor shimmingFilter sample again.[2][1] Check tube for scratches.[2][1] Re-shim (top/bottom gradients).
Broadened Dimethylamino Singlet Proton exchange / Salt formationAcidic impurities in solvent.[2][1] Add 1-2 grains of solid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to the tube and shake.
Missing Nitrile Carbon Signal Saturation / Long T1Increase Relaxation Delay (D1) to 5-10s. Increase number of scans.
Extra Doublets in Aromatic Region Rotamers or ImpuritiesThis molecule is not expected to show rotamers at RT.[1] Extra peaks likely indicate synthesis byproducts (e.g., unreacted starting material).[2][1]

References

  • Fulmer, G. R., et al. (2010).[2][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link][2][1]

  • Reich, H. J. (2024).[2][1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Available at: [Link][2][1]

  • Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][1] Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe and effective storage and handling of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe and effective storage and handling of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. As a substituted pyridine derivative containing a nitrile functional group, this compound requires specific protocols to ensure its stability, prevent degradation, and protect laboratory personnel. These application notes are designed to provide both the procedural steps and the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Chemical and Physical Profile

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is a multifaceted organic molecule with the chemical formula C₁₀H₁₃N₃O.[1] Its structure, featuring a pyridine ring, a dimethylamino-ethoxy side chain, and a nitrile group, suggests a unique combination of chemical properties that must be considered during its handling and use.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₃N₃O[1]
Molecular Weight 191.23 g/mol [1]
Appearance Likely a solid or oil (based on similar compounds)Inferred
Key Functional Groups Pyridine, Tertiary Amine, Ether, NitrileN/A

The nitrile group is electron-withdrawing and presents a site for potential nucleophilic attack at the carbon atom.[2][3] The pyridine ring and the tertiary amine provide basic centers, while the ether linkage is generally stable but can be cleaved under harsh acidic conditions. The dimethylamino group can also influence the compound's solubility and basicity.

Hazard Assessment and Personal Protective Equipment (PPE)

Inferred Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7][8]

  • Irritation: Likely to cause skin and serious eye irritation/damage.[7][9]

  • Flammability: As with many organic solvents and reagents, it should be treated as potentially flammable.[5][10]

  • Hygroscopicity and Air-Sensitivity: The presence of the polar nitrile and amine functionalities may lead to sensitivity to moisture and air.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[7][9]To protect against splashes which could cause serious eye damage.
Hand Protection Nitrile gloves.[11]Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A flame-retardant lab coat.To protect against splashes and potential ignition sources.
Respiratory Protection Use in a certified chemical fume hood.[5]To prevent inhalation of any vapors or aerosols.

Storage Protocols

Proper storage is critical to maintain the integrity and purity of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. The following protocols are based on best practices for air- and moisture-sensitive compounds.[12][13][14][15][16]

  • Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to oxygen and moisture, which could lead to degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4][10][11] A recommended storage temperature is often between 2-8°C for similar compounds to slow potential decomposition.[17]

  • Container: Use a tightly sealed container made of an inert material like amber glass. For long-term storage, consider a container with a septum-sealed cap for easy access with a syringe without breaking the inert atmosphere.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials.[6]

Handling Protocols

All handling of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile should be performed in a well-ventilated chemical fume hood. The following protocols outline the procedures for safely handling this compound, particularly when air- and moisture-sensitivity is a concern.

General Handling Workflow

The following diagram illustrates the general workflow for handling air-sensitive reagents.

G cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_glassware Oven-Dry and Cool Glassware Under Inert Gas prep_ppe->prep_glassware prep_reagents Equilibrate Reagent to Room Temperature prep_glassware->prep_reagents handling_inert Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_reagents->handling_inert handling_transfer Transfer Reagent via Syringe or Cannula handling_inert->handling_transfer handling_reaction Perform Reaction Under Positive Inert Gas Pressure handling_transfer->handling_reaction cleanup_quench Carefully Quench Residual Reagent handling_reaction->cleanup_quench cleanup_glassware Clean Glassware cleanup_quench->cleanup_glassware cleanup_waste Dispose of Waste According to Institutional Protocols cleanup_glassware->cleanup_waste

Caption: General workflow for handling air-sensitive reagents.

Step-by-Step Protocol for Aliquoting

This protocol details the transfer of the compound from a storage container to a reaction vessel using syringe techniques under an inert atmosphere.

  • Preparation:

    • Ensure all necessary glassware (syringes, needles, reaction flask) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (argon or nitrogen).[13][15]

    • Assemble the reaction flask with a rubber septum while still warm and flush with inert gas.

    • Allow the container of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Gas Purge:

    • Insert a needle connected to an inert gas line (with a bubbler outlet to monitor gas flow) into the septum of the reaction flask.

    • Insert a second needle as an outlet to allow for the purging of air from the flask.

    • After several minutes, remove the outlet needle, leaving the flask under a slight positive pressure of inert gas.

  • Syringe Transfer:

    • If the compound is a liquid, use a dry, inert gas-flushed syringe to pierce the septum of the storage container.

    • Carefully draw the desired volume of the liquid into the syringe.

    • Withdraw the syringe and immediately insert it into the septum of the reaction flask.

    • Slowly dispense the liquid into the reaction flask.

  • Post-Transfer:

    • Remove the syringe from the reaction flask.

    • Maintain a positive pressure of inert gas in the reaction flask throughout the subsequent steps of the experiment.

    • Clean the syringe and needle immediately and thoroughly.[15]

Spill and Waste Management

Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[11]

  • Place the absorbent material into a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.[6]

  • For larger spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal:

  • Dispose of waste containing 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

  • Do not pour down the drain.

Conclusion

The safe and effective use of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. By adhering to the guidelines outlined in these application notes, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

  • Fiveable. (2025, August 15). Chemistry of Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (2015, March 22). (PDF) Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • PubChem. (n.d.). 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile (C10H13N3O). Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • EMD Millipore Corporation. (2012, September 28). MATERIAL SAFETY DATA SHEET - 4-(Dimethylamino)pyridine for synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY - Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-[2-(Dimethylamino)ethoxy]pyridine (CAS 29450-09-7). Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection for Nucleophilic Substitution in Pyridine-2-Carbonitrile Synthesis

Executive Summary The synthesis of pyridine-2-carbonitrile (2-cyanopyridine) via nucleophilic aromatic substitution ( ) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridine-2-carbonitrile (2-cyanopyridine) via nucleophilic aromatic substitution (


) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores. While the reaction appears straightforward, the electron-deficient nature of the pyridine ring and the poor solubility of alkali metal cyanides in organic media create a "Solvent Paradox."

This guide analyzes the critical role of solvent selection in optimizing the cyanation of 2-chloropyridine. We move beyond the traditional—and often hazardous—Rosenmund-von Braun reaction (CuCN/DMF) to explore modern


 protocols. We compare Dipolar Aprotic Solvents  (high reactivity, difficult workup) against Phase Transfer Catalysis (PTC)  systems (scalable, green), providing researchers with a decision matrix for bench-to-pilot transition.

Scientific Foundation: The "Naked Anion" Effect

The conversion of 2-chloropyridine to 2-cyanopyridine relies on the


 mechanism. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (

and

effects), activating the C2 position for nucleophilic attack.
The Mechanistic Challenge

For the reaction to proceed with alkali cyanides (NaCN/KCN), the cyanide anion (


) must be free from tight ion-pairing with the metal cation (

).
  • Non-polar solvents (e.g., Toluene): Alkali cyanides are insoluble; no reaction occurs without a catalyst.

  • Protic solvents (e.g., Ethanol/Water): Solvents form hydrogen bonds with

    
    , forming a "solvation shell" that significantly reduces nucleophilicity.
    
  • Dipolar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and large dipole moments. They effectively solvate cations (

    
    ) via their oxygen/nitrogen lone pairs but poorly solvate anions. This leaves the 
    
    
    
    "naked" and highly reactive, lowering the activation energy for the formation of the Meisenheimer complex.
Visualization of Pathway

The following diagram illustrates the


 pathway and the critical role of solvent-cation interaction.

SNAr_Mechanism Substrate 2-Chloropyridine (Electrophile) TS Meisenheimer Complex (Transition State) Substrate->TS Reagent NaCN (Salt Lattice) Complex Solvated Cation / Naked Anion [Na+(DMSO)n] + :CN- Reagent->Complex Dissolution/Solvation Solvent Dipolar Aprotic Solvent (DMSO/DMF) Solvent->Complex Cation Sequestration Complex->TS Nucleophilic Attack Product Pyridine-2-Carbonitrile TS->Product Elimination of Cl- Waste NaCl (Byproduct) TS->Waste

Figure 1: Mechanistic flow of


 cyanation showing the activation of cyanide via cation sequestration by dipolar aprotic solvents.

Critical Analysis of Solvent Classes

Class A: Dipolar Aprotic Solvents (The Bench Standard)

Examples: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: Maximizes

    
     by exposing the nucleophile.
    
  • Pros: Fastest reaction rates; high conversion (>95%); standard in academic literature.

  • Cons:

    • Workup: High boiling points make removal by evaporation difficult. Water washes often lead to emulsions or product loss due to the water-solubility of pyridine derivatives.

    • Toxicity: DMF and NMP are Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity.

    • Safety: DMSO + NaCN mixtures can be thermally unstable if overheated (>150°C).

Class B: Phase Transfer Catalysis (The Process Solution)

Examples: Toluene/Water or DCM/Water biphasic systems with


 catalyst.
  • Mechanism: A quaternary ammonium salt (e.g., TBAB) shuttles

    
     from the aqueous phase into the organic phase as a lipophilic ion pair (
    
    
    
    ).
  • Pros:

    • Scalability: Uses cheap, low-boiling solvents (Toluene).

    • Safety: Cyanide stays mostly in the aqueous phase; lower thermal risks.

    • Green: Water is the co-solvent; catalyst is often recyclable.

  • Cons: Slower kinetics compared to DMSO; requires optimization of stirring rate (mass transfer limited).

Comparative Data Matrix
ParameterDMSO (Class A) DMF (Class A) Toluene/Water + PTC (Class B)
Dielectric Constant (

)
47.238.32.4 (Tol) / 80 (H2O)
Boiling Point 189°C153°C110°C (Azeotrope possible)
Reaction Temp Needed 100–140°C120–150°C80–100°C
Workup Difficulty High (High BP, soluble)High (High BP, soluble)Low (Phase separation)
E-Factor (Waste/Product) High (Solvent waste)HighLow (Recyclable aqueous phase)
Toxicity Profile Low (Skin permeator)High (Reprotoxic)Moderate (Tol) / Low (Water)

Experimental Protocols

Protocol A: High-Throughput Bench Synthesis (DMSO Method)

Best for: Small scale (<5g), rapid library synthesis, initial SAR studies.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • NaCN (1.2 equiv) [Caution: Highly Toxic]

  • DMSO (Anhydrous, 5 mL/mmol)

Procedure:

  • Setup: Charge a dried round-bottom flask with NaCN (finely ground) and anhydrous DMSO under

    
     atmosphere. Note: NaCN is sparingly soluble; it will form a slurry.
    
  • Addition: Add 2-chloropyridine dropwise at room temperature.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly into a stirred solution of 10% aqueous FeSO4 (to complex excess cyanide) and crushed ice.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMSO.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Scalable Green Synthesis (PTC Method)

Best for: Process development, multigram/kilogram scale, safety-conscious labs.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • NaCN (1.5 equiv) dissolved in minimum Water (approx. 3M solution)

  • Toluene (3 mL/mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

Procedure:

  • Phase Preparation: In a reactor fitted with an overhead stirrer (vigorous stirring is essential), dissolve 2-chloropyridine and TBAB in Toluene.

  • Initiation: Add the aqueous NaCN solution in one portion.

  • Reaction: Heat to reflux (~105°C internal ) for 8–12 hours. The vigorous stirring creates an emulsion, maximizing interfacial area.

  • Workup: Cool to room temperature. Stop stirring and allow phases to separate.

    • Bottom Layer: Aqueous waste (contains excess NaCN/NaCl). Treat with bleach or FeSO4 before disposal.

    • Top Layer: Product in Toluene.[1]

  • Isolation: Wash the toluene layer with water (

    
    ) and brine (
    
    
    
    ). Concentrate under reduced pressure.
  • Crystallization: 2-Cyanopyridine often crystallizes directly upon cooling/concentration from toluene, avoiding chromatography.

Decision Logic for Solvent Selection

Use the following logic flow to determine the appropriate solvent system for your specific constraints.

Solvent_Decision_Tree Start Start: Select Solvent System Scale What is the Reaction Scale? Start->Scale Small Small Scale (< 5g) Speed is priority Scale->Small Large Large Scale (> 10g) Safety/Workup is priority Scale->Large Substrate_Sol Is Substrate Volatile? Small->Substrate_Sol Green_Check Strict Green/Safety Regs? Large->Green_Check DMSO_Route Use DMSO (Protocol A) High Rate, Hard Workup Substrate_Sol->DMSO_Route No PTC_Route Use Toluene/Water PTC (Protocol B) Easy Workup, Scalable Substrate_Sol->PTC_Route Yes (Avoid DMSO removal issues) Green_Check->DMSO_Route No (If PTC fails) Green_Check->PTC_Route Yes (Avoid DMF/NMP)

Figure 2: Decision matrix for selecting between Dipolar Aprotic and PTC solvent systems.

Troubleshooting & Safety

  • Hydrolysis (The "Amide" Impurity):

    • Symptom:[1][2][3][4] Appearance of a polar spot on TLC or Mass Spec signal M+18 (Pyridine-2-carboxamide).

    • Cause: Presence of water in DMSO/DMF at high temperatures (

      
      ) under basic conditions (generated by 
      
      
      
      ).
    • Fix: Use anhydrous DMSO/DMF. In PTC systems, ensure the pH is not excessively high, though PTC is generally more robust against this due to the organic phase protection.

  • Incomplete Conversion:

    • Cause: "Poisoning" of the salt surface in slurry reactions (DMSO).

    • Fix: Use finely ground NaCN or switch to the PTC method where NaCN is fully dissolved in the aqueous phase.

  • Safety Warning (HCN):

    • Never acidify the reaction mixture or waste streams while cyanide is present. This generates lethal HCN gas. Always quench with basic bleach (NaOCl) or Ferrous Sulfate (

      
      ) to convert free cyanide to cyanate or ferrocyanide before disposal.
      

References

  • Mechanism of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Solvent Effects & "Naked" Anions

    • Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society, 16(2), 163-187.
  • Phase Transfer Catalysis Protocols

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Green Chemistry & Solvent Selection

    • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7.
  • Safety Data (ECHA)

    • European Chemicals Agency. Substance Information: N,N-Dimethylformamide (DMF) - SVHC Support Document.

Sources

Application

Application Note: Scalable Synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile for Preclinical Development

Executive Summary & Strategic Rationale The compound is a highly valuable heterocyclic building block utilized in the preclinical development of targeted therapeutics. The 2-cyanopyridine core provides a rigid, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound is a highly valuable heterocyclic building block utilized in the preclinical development of targeted therapeutics. The 2-cyanopyridine core provides a rigid, metabolically stable scaffold, while the dimethylaminoethoxy side chain imparts favorable physicochemical properties, including enhanced aqueous solubility and target engagement potential.

Transitioning this molecule from discovery-scale synthesis (milligrams) to preclinical pilot-scale production (kilograms) requires a robust, safe, and highly reproducible methodology. This application note details a validated Nucleophilic Aromatic Substitution (SNAr) protocol, emphasizing mechanistic causality, process safety, and self-validating quality control checkpoints.

Mechanistic Insights: The SNAr Paradigm

The synthesis relies on the SNAr reaction between[1] and 2-(dimethylamino)ethanol. Understanding the electronic distribution of the pyridine ring is critical for optimizing this transformation.

The cyano group at the C2 position is situated para to the fluorine atom at the C5 position. The cyano moiety is a powerful electron-withdrawing group (EWG). During the nucleophilic attack by the alkoxide, the resulting negative charge in the transition state is delocalized across the pyridine ring and strongly stabilized by resonance into the para-cyano group, forming a stable Meisenheimer complex. This profound electronic activation allows the displacement of the highly electronegative fluorine atom under relatively mild conditions, minimizing thermal degradation[1].

Mechanism Nuc Alkoxide Nucleophile (Me2N-CH2CH2-O-) Meisenheimer Meisenheimer Complex (Stabilized by para-CN) Nuc->Meisenheimer Nucleophilic Attack at C5 Substrate Electrophile (5-Fluoro-2-cyanopyridine) Substrate->Meisenheimer Product Target Product + F- Leaving Group Meisenheimer->Product Elimination of F-

Figure 1: SNAr mechanism showing para-cyano stabilization of the Meisenheimer complex.

Process Engineering & Causality in Experimental Design

To ensure a self-validating and scalable system, every reagent and operational parameter has been selected based on strict chemical causality rather than empirical habit:

  • Base Selection (KOtBu vs. NaH): Discovery chemistry often utilizes Sodium Hydride (NaH) for alkoxide formation. However, NaH generates stoichiometric hydrogen gas, presenting a severe explosion hazard on a multi-kilogram scale. We utilize Potassium tert-butoxide (KOtBu), a sterically hindered, non-nucleophilic base that safely and irreversibly deprotonates the alcohol without gas evolution or side-reactions with the nitrile group.

  • Solvent System (THF): Tetrahydrofuran (THF) is selected over non-polar solvents because it fully solubilizes the potassium alkoxide intermediate. A homogeneous reaction mixture prevents localized concentration gradients that can lead to dimerization or unreacted starting material.

  • Addition Sequence: The protocol dictates pre-forming the alkoxide before introducing the electrophile. If the base, alcohol, and fluoropyridine were mixed simultaneously, the localized excess of KOtBu could attack the electrophile directly, leading to tert-butyl ether impurities.

  • Crystallization Strategy (EtOAc/Heptane): The product contains a basic tertiary amine and a lipophilic pyridine core. Ethyl acetate (EtOAc) provides excellent solubility for the crude mixture. The controlled addition of heptane (a non-polar anti-solvent) selectively forces the moderately polar API intermediate to crystallize, leaving non-polar impurities and residual starting materials in the mother liquor.

Process Workflow

ProcessFlow Start Raw Materials: 5-Fluoro-2-cyanopyridine + 2-(Dimethylamino)ethanol Deprotonation Alkoxide Formation (KOtBu in THF, 0-5°C) Start->Deprotonation SNAr SNAr Reaction (20-25°C, 4 hours) Deprotonation->SNAr Addition of Electrophile Quench Quench & Extraction (H2O / EtOAc) SNAr->Quench IPC: >99% Conversion Wash Aqueous Washes (Brine, Phase Separation) Quench->Wash Cryst Crystallization (Heptane/EtOAc) Wash->Cryst Organic Phase Product Purified API Intermediate: CAS 1550471-29-8 Cryst->Product Filtration & Drying

Figure 2: Scale-up workflow for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile synthesis.

Step-by-Step Protocol: 1.0 kg Scale Synthesis

Safety Note: . All operations must be conducted in a pilot-plant walk-in fume hood with appropriate PPE.

Phase 1: Alkoxide Formation
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2 for 15 minutes.

  • Charge Solvents: Add anhydrous THF (10.0 L) and 2-(Dimethylamino)ethanol (803 g, 9.01 mol, 1.1 eq) to the reactor. Initiate stirring at 150 rpm.

  • Cooling: Set the jacket temperature to chill the internal mixture to 0–5 °C.

  • Base Addition: Slowly charge KOtBu (1.10 kg, 9.83 mol, 1.2 eq) in 5 equal portions over 45 minutes.

    • Self-Validation Check: Monitor internal temperature. Do not allow Tint to exceed 10 °C during addition to prevent solvent boil-off and side reactions.

  • Maturation: Stir the resulting alkoxide solution at 5 °C for 30 minutes.

Phase 2: Electrophilic Addition & Reaction
  • Electrophile Prep: In a separate clean vessel, dissolve 5-fluoro-2-cyanopyridine (1.00 kg, 8.19 mol, 1.0 eq) in anhydrous THF (2.0 L).

  • Dosing: Pump the electrophile solution into the reactor dropwise over 60 minutes. Maintain Tint < 20 °C.

  • Reaction: Adjust the jacket to warm the reaction mixture to 20–25 °C. Stir vigorously for 4.0 hours.

  • In-Process Control (IPC) Checkpoint: Withdraw a 1.0 mL sample, quench with water, extract with EtOAc, and analyze the organic layer via HPLC (UV at 254 nm).

    • Validation Criteria: Proceed to Phase 3 only if residual 5-fluoro-2-cyanopyridine is ≤ 1.0% (AUC). If > 1.0%, continue stirring for 2 hours and re-sample.

Phase 3: Quench and Workup
  • Quench: Cool the reactor to 10 °C. Slowly add Deionized Water (5.0 L) over 30 minutes to neutralize residual base and dissolve potassium fluoride salts.

  • Extraction: Add Ethyl Acetate (EtOAc, 5.0 L). Stir for 15 minutes, stop agitation, and allow phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous layer. Retain the upper organic layer.

  • Washing: Wash the organic layer with saturated aqueous NaCl (Brine, 3.0 L) to remove residual water and highly polar impurities. Separate and discard the aqueous layer.

Phase 4: Crystallization and Isolation
  • Concentration: Transfer the organic layer to a rotary evaporator (or utilize reactor distillation) and concentrate under reduced pressure (150 mbar, 40 °C) until the volume is reduced to approximately 3.0 L.

  • Anti-Solvent Addition: Transfer the concentrated solution back to the reactor. Slowly add n-Heptane (6.0 L) over 1 hour while stirring at 20 °C. Seed crystals may be added if spontaneous nucleation does not occur within 15 minutes.

  • Aging: Cool the suspension to 0–5 °C and age for 2 hours to maximize yield.

  • Filtration: Filter the resulting off-white slurry through a Nutsche filter. Wash the filter cake with cold n-Heptane (2 x 1.0 L).

  • Drying: Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) for 12 hours until a constant weight is achieved.

Quantitative Data & Quality Control Parameters

To ensure the material is suitable for downstream preclinical applications, the isolated intermediate must meet the rigorous specifications outlined below.

ParameterTarget SpecificationAnalytical MethodProcess Rationale
Yield 85.0 – 88.0% (approx. 1.33 kg)GravimetricEnsures process economics and mass balance closure.
Chemical Purity ≥ 99.0% (AUC)HPLC (UV at 254 nm)Required to prevent impurity carryover in subsequent API steps.
Residual Fluoropyridine ≤ 0.1%HPLCUnreacted electrophile can act as a chain terminator in downstream coupling.
Moisture Content ≤ 0.5% w/wKarl Fischer TitrationPrevents hydrolysis of the carbonitrile group during storage.
Residual THF/EtOAc ≤ 5000 ppmHeadspace GC-FIDValidates the efficiency of the vacuum drying protocol.
Appearance Off-white to pale yellow solidVisual InspectionDark coloration indicates thermal degradation during SNAr.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11332453, 2-Cyano-5-fluoropyridine." PubChem, [Link]1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile synthesis

This technical guide serves as a specialized support resource for optimizing the synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile . It is designed for medicinal chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for optimizing the synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile . It is designed for medicinal chemists and process development scientists encountering yield bottlenecks.

Case Overview
  • Target Molecule: 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

  • Primary Challenge: Balancing reactivity (conversion) with selectivity (O- vs. N-alkylation) and stability (nitrile hydrolysis).

  • Standard Route: Alkylation of 5-hydroxy-2-pyridinecarbonitrile with 2-(dimethylamino)ethyl chloride (or its hydrochloride salt).

Part 1: The Troubleshooting Hub (Q&A)

Category A: Reaction Kinetics & Conversion

Q: My reaction stalls at ~60% conversion despite prolonged heating. How do I push it to completion? Diagnosis: This is a classic "stalled SN2" profile, often caused by the poor solubility of the phenolate anion or the deactivation of the electrophile. Solution:

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . The larger cesium cation forms a looser ion pair with the pyridinyl oxide, significantly increasing the nucleophilicity of the oxygen atom.
  • Finkelstein Activation: Add 0.1 – 0.5 eq of Sodium Iodide (NaI) . This converts the in situ 2-(dimethylamino)ethyl chloride into the more reactive iodide species.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
       (R-I reacts ~100x faster).
      
  • Phase Transfer Catalysis: If using

    
     in MeCN/Acetone, add 10 mol% 18-Crown-6  or TBAI (Tetrabutylammonium iodide)  to solubilize the carbonate.
    

Q: I am using the hydrochloride salt of the amine. Does this affect the stoichiometry? A: Yes, critically. If you use 2-(dimethylamino)ethyl chloride hydrochloride, you must add one extra equivalent of base to neutralize the HCl salt first. If you use only 1.5 eq of base for the reaction, the first 1.0 eq is consumed just to free the amine, leaving only 0.5 eq for the actual phenol deprotonation.

  • Correction: Use 2.5 – 3.0 equivalents of base when using amine-HCl salts.

Category B: Selectivity & Impurities[1][9]

Q: I see a significant impurity at M+18 in LCMS. What is it? Diagnosis: This is likely the primary amide resulting from the hydrolysis of the nitrile group (


).
Root Cause: 
  • Wet Solvents: The combination of high pH (carbonate base), heat (>80°C), and trace water rapidly hydrolyzes electron-deficient nitriles (2-cyanopyridines are highly activated for this).

  • Overheating: Temperatures above 100°C in DMF/DMSO accelerate this side reaction. Solution:

  • Strictly dry solvents (Karl Fischer < 0.05% water).

  • Lower temperature to 60–70°C and extend time, rather than blasting at 100°C.

Q: How do I prevent N-alkylation (Pyridone formation)? A: While 5-hydroxypyridines favor O-alkylation more than 2- or 4-hydroxypyridines, N-alkylation is still a risk in polar protic solvents.

  • Solvent Choice: Avoid alcohols. Use polar aprotic solvents like DMF, DMAc, or NMP . These solvate the cation but leave the phenoxide "naked" and more selective for the harder electrophile (O-attack).

  • Base Choice: Avoid hydroxides (NaOH/KOH). Carbonates (

    
    ) are milder and favor the thermodynamic O-alkyl product in this specific substrate class.
    
Category C: Workup & Isolation[1][5][10][11]

Q: My crude yield is very low, but the reaction looked clean on TLC. Where did the product go? Diagnosis: Loss into the aqueous layer during extraction. Explanation: The product contains a basic dimethylamino tail (


). If you wash with water or slightly acidic brine, the amine protonates, becomes water-soluble, and is washed away.
Protocol Fix: 
  • Quench: Dilute reaction with water.

  • pH Adjustment: Ensure the aqueous phase is pH > 10 (use dilute NaOH or saturated

    
    ) before extraction.
    
  • Solvent: Use DCM (Dichloromethane) or CHCl3 for extraction; EtOAc is often insufficient for extracting polar amines from water.

Part 2: The "Gold Standard" Optimized Protocol

Objective: Maximize yield via Route B (O-Alkylation) while minimizing nitrile hydrolysis.

Materials Table
ComponentReagentEquiv.[1][3][8][9][10][11][12][13][14][15]Role
Substrate 5-hydroxy-2-pyridinecarbonitrile1.0Core Scaffold
Electrophile 2-chloro-N,N-dimethylethylamine HCl1.2 – 1.5Alkylating Agent
Base Cesium Carbonate (

)
3.0Base & "Cesium Effect"
Catalyst Sodium Iodide (NaI)0.2Finkelstein Activator
Solvent DMF (Anhydrous)[0.2 M]Polar Aprotic Medium
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Charge 5-hydroxy-2-pyridinecarbonitrile (1.0 eq) and

      
        (3.0 eq) into the flask.
      
    • Add Anhydrous DMF (concentration ~0.2 M relative to substrate).

    • Stir at Room Temperature (RT) for 15 minutes. (Allows initial deprotonation).

  • Addition:

    • Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.3 eq) and NaI (0.2 eq) in one portion.

  • Reaction:

    • Heat the mixture to 65°C . (Do not exceed 80°C to protect the nitrile).

    • Monitor by HPLC/TLC at 4 hours.

    • Success Criteria: >95% consumption of phenol; <2% amide hydrolysis.

  • Workup (The Critical Step):

    • Cool to RT.

    • Pour mixture into Ice Water (5x reaction volume).

    • Adjust pH to 11-12 using 1N NaOH.

    • Extract 3x with DCM (Dichloromethane). Note: Avoid EtOAc if possible.

    • Wash combined organics 2x with Brine (to remove DMF).

    • Dry over

      
      , filter, and concentrate.[15]
      
  • Purification:

    • Usually obtained as a solid or viscous oil.

    • If impure: Flash Chromatography using DCM:MeOH:NH4OH (90:10:1) . The ammonia is crucial to prevent streaking of the amine on silica.

Part 3: Mechanistic Visualization & Logic

Reaction Pathway & Troubleshooting Logic

ReactionLogic Start Start: 5-OH-2-CN-Pyridine Step1 Step 1: Deprotonation (Cs2CO3, DMF) Start->Step1 Intermediate Intermediate: Phenoxide Anion Step1->Intermediate Step2 Step 2: Alkylation (+ Cl-CH2CH2-NMe2) Intermediate->Step2 Check Check LCMS/TLC (4 Hours) Step2->Check Success Target Product (O-Alkylation) Check->Success Clean Stall Issue: Low Conversion Check->Stall SM Remains Hydrolysis Issue: M+18 Peak (Amide) Check->Hydrolysis M+18 Found N_Alk Issue: N-Alkylation (Pyridone) Check->N_Alk Wrong Isomer Fix_Stall Fix: Add NaI (0.2 eq) Switch to Cs2CO3 Stall->Fix_Stall Fix_Hydro Fix: Dry Solvent Lower Temp (<70°C) Hydrolysis->Fix_Hydro Fix_NAlk Fix: Use DMF Avoid MeOH/H2O N_Alk->Fix_NAlk

Caption: Decision tree for optimizing the O-alkylation of 5-hydroxy-2-cyanopyridines. Blue nodes indicate standard flow; Red nodes indicate failure modes with specific chemical interventions.

References

  • Scriven, E. F. V., & Murugan, R. (2005). Pyridines with fused rings and their derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for "naked anion" effect in dipolar aprotic solvents like DMF).
  • Pfizer Inc. (2005). Process for the preparation of cyanopyridines. U.S. Patent 6,858,736. Link (Industrial conditions for handling cyanopyridines and preventing hydrolysis).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen in pyridine derivatives. Angewandte Chemie International Edition, 43(34), 4436-4489. Link (Background on reactivity of cyanopyridines).

Sources

Optimization

Troubleshooting solubility issues of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in aqueous buffers

A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to solve challenges in your own experimental contexts.

Foundational Analysis: Understanding the Molecule

Before troubleshooting, it is critical to understand the physicochemical properties of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. Its structure dictates its behavior in solution.

Key Structural Features:

  • Tertiary Amine (Dimethylamino group): This is the most important functional group for solubility. It is a basic moiety, meaning it can accept a proton (H⁺).

  • Pyridine Ring: A weakly basic heterocyclic ring. The presence of an electron-withdrawing nitrile group at the 2-position significantly reduces its basicity.

  • Ether Linkage & Nitrile Group: These polar groups contribute to the overall polarity of the molecule but are not ionizable in typical aqueous buffer pH ranges.

The solubility of this compound is dominated by the basicity of the dimethylamino group. Its protonation state is highly dependent on the pH of the solution, which is the primary tool for modulating its solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₀H₁₃N₃O
XlogP 0.9Indicates moderate lipophilicity. Not excessively "greasy," but aqueous solubility can still be limited.[1]
pKa (estimated) ~9.0 - 10.0 (for the dimethylamino group)The compound is a base. Solubility will be significantly higher at pH values below the pKa.
Troubleshooting Workflow: A Logical Approach

When insolubility is encountered, a systematic approach is crucial. The following workflow outlines the decision-making process for achieving complete dissolution.

G cluster_0 Initial Observation cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategies (If pH is not an option) cluster_3 Final Outcome start Compound precipitates in neutral aqueous buffer (e.g., PBS pH 7.4) ph_check Is the dimethylamino group protonated? start->ph_check ph_adjust Prepare buffer at acidic pH (e.g., pH 4-5) to protonate the amine. ph_check->ph_adjust No, pH is neutral ph_sol_check Is the compound fully dissolved? ph_adjust->ph_sol_check ph_incompatible Is acidic pH incompatible with the assay? ph_sol_check->ph_incompatible No success Proceed with Experiment ph_sol_check->success Yes cosolvent Use a minimal amount of an organic co-solvent (e.g., DMSO, Ethanol) ph_incompatible->cosolvent Yes cyclodextrin Utilize a solubility enhancer like HP-β-Cyclodextrin ph_incompatible->cyclodextrin Alternative to Co-solvent cosolvent->success cyclodextrin->success

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard PBS buffer at pH 7.4. What is the first thing I should do?

A1: The first step is to address the chemical nature of the molecule. At pH 7.4, the basic dimethylamino group is primarily in its neutral, unprotonated "free base" form. This form is less polar and thus has lower solubility in water. The most effective initial strategy is to lower the pH of your solvent. By preparing a buffer with a pH of 4-5, you will protonate the amine, forming a much more soluble salt.[2]

Q2: How exactly does pH affect the solubility of this compound?

A2: The relationship between pH and the solubility of this compound is governed by the Henderson-Hasselbalch equation as it applies to its basic dimethylamino group.

  • At Low pH (pH < pKa): The equilibrium shifts towards the protonated, charged form (R₃N⁺H). This ionic species is highly polar and interacts favorably with water molecules, leading to a significant increase in solubility.

  • At High pH (pH > pKa): The equilibrium favors the deprotonated, neutral form (R₃N). This free base is less polar and has limited aqueous solubility.

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 9) low_ph_species Protonated Form (Charged, High Solubility) high_ph_species Unprotonated Form (Neutral, Low Solubility) low_ph_species->high_ph_species + OH⁻ - H₂O high_ph_species->low_ph_species + H⁺

Caption: pH-dependent equilibrium of the dimethylamino group.

Q3: I lowered the pH and the compound dissolved. But when I add this acidic stock to my cell culture media (at pH 7.4), it crashes out. What is happening?

A3: This is a classic issue of buffer capacity and precipitation upon dilution. Your cell culture medium is strongly buffered at a physiological pH of ~7.4. When you add a small volume of your acidic stock solution, the medium's buffer system neutralizes the acid, raising the pH of the local environment back towards 7.4. This deprotonates your compound, causing it to exceed its solubility limit at that neutral pH and precipitate out of solution.[3]

To solve this, you can try two approaches:

  • Slower Addition: Add the stock solution dropwise to your final buffer while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent: If pH manipulation is fundamentally incompatible with your final experimental conditions, you will need to rely on alternative methods like co-solvents or solubility enhancers.

Q4: What are co-solvents and how should I use them?

A4: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[4][5] They work by reducing the polarity of the water, making it a more favorable environment for the solute.[5]

Co-solventRecommended Starting Stock Conc.Max Final Assay Conc. (Cell-based)Notes
DMSO 10-50 mM< 0.5% (v/v)Most common and effective, but can be toxic to cells at higher concentrations.[6]
Ethanol 10-50 mM< 1% (v/v)Generally less toxic than DMSO but may be less effective at solubilizing.
PEG 400 10-50 mM< 1% (v/v)A good option for in vivo studies due to its low toxicity.

Best Practice: Always prepare a high-concentration stock solution in 100% co-solvent (e.g., 50 mM in DMSO). Then, dilute this stock into your final aqueous buffer to ensure the final co-solvent concentration is as low as possible and does not interfere with your assay.[3]

Q5: My assay is very sensitive to organic solvents. Is there another option?

A5: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble molecules, like your compound, forming a "host-guest" inclusion complex.[8][9] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound without the need for pH changes or organic co-solvents.[][11]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high water solubility and safety profile.[11]

G cluster_0 Cyclodextrin Encapsulation cluster_1 Hydrophobic Cavity cd Cyclodextrin (Hydrophilic Exterior) complex Inclusion Complex (Water Soluble) cd->complex drug Drug (Hydrophobic) cavity drug->complex forms

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocols
Protocol 1: pH-Based Solubilization
  • Buffer Preparation: Prepare a buffer such as 50 mM citrate or acetate at the target pH (e.g., pH 4.5). Do not use phosphate buffers below pH ~6, as they have poor buffering capacity in this range.

  • Weigh Compound: Accurately weigh the required amount of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

  • Dissolution: Add the acidic buffer to the solid compound.

  • Facilitate Dissolution: Vortex or sonicate the mixture for 5-10 minutes.

  • Visual Inspection: Ensure that the solution is completely clear with no visible particulates.

  • pH Check: Verify the final pH of the stock solution. The addition of the basic compound may slightly raise the pH. Adjust with a small amount of dilute HCl if necessary.

  • Sterile Filtration: If for cell-based assays, filter the final stock solution through a 0.22 µm syringe filter.

Protocol 2: Co-Solvent Stock Preparation
  • Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

  • Add Co-Solvent: Add the appropriate volume of 100% DMSO (or other co-solvent) to achieve the desired high concentration (e.g., 50 mM).

  • Dissolution: Vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary, but be mindful of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

  • Usage: When preparing your working solution, perform serial dilutions to ensure the final concentration of the co-solvent in your assay is below the tolerance limit of your system (e.g., <0.5% DMSO).

References
  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Jain, A., et al. (2017).
  • Wikipedia contributors. (2024). Cosolvent. Wikipedia.
  • Veiga, F., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Pearson. Given the data in Problem 47:b.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. BenchChem.
  • Shinde, G. V., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • MajedShafaamri. (2015). Co-solvents.pptx. SlideShare.
  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • PubChemLite. 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile (C10H13N3O). PubChemLite.
  • Adameyko, I., & Eng, C. H. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.

Sources

Troubleshooting

Technical Guide: Minimizing Byproducts in Pyridine-2-Carbonitrile Etherification

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and medicinal chemists optimizing the etherification of pyridine-2-carbonitrile derivatives. Executive Summary & Scope Etheri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and medicinal chemists optimizing the etherification of pyridine-2-carbonitrile derivatives.

Executive Summary & Scope

Etherification of pyridine-2-carbonitrile is a high-stakes transformation. The nitrile (


) group at the 2-position is a double-edged sword: it activates the ring for Nucleophilic Aromatic Substitution (

), but it is itself a fragile electrophile.

This guide addresses the two primary synthetic routes and their specific byproduct profiles:

  • Route A (

    
    ):  Halo-pyridine-2-carbonitrile + Alcohol.
    
  • Route B (Alkylation): Hydroxy-pyridine-2-carbonitrile + Alkyl Halide.

Critical Failure Modes (The "Why" Behind the Failures)

Before troubleshooting, visualize the competing pathways. The nitrile group is susceptible to attack by the very nucleophiles (alkoxides, water) required for or present in the reaction.[1][2][3][4][5]

ReactionPathways Figure 1: Competing Kinetic and Thermodynamic Pathways Start Pyridine-2-Carbonitrile (Substrate) Target Target Ether (Alkoxy-pyridine-2-CN) Start->Target Path 1: Desired Etherification (SNAr or O-Alkylation) Amide Byproduct A: Primary Amide (Hydrolysis) Start->Amide Path 2: H2O / OH- (Base Hydrolysis) Imidate Byproduct B: Imidate/Amidine (Pinner-like Attack) Start->Imidate Path 3: RO- Attack on CN (Thermodynamic Sink) N_Alk Byproduct C: N-Alkylated Pyridone (Route B only) Start->N_Alk Path 4: Ambident Nucleophile (Tautomerism)

Troubleshooting & Optimization (Q&A)

Module 1: The "Wet" Problem (Hydrolysis to Amide)

Symptom: LCMS shows a mass peak of M+18 (Amide) or M+19 (Acid). Root Cause: The nitrile is hydrolyzing under basic conditions.[2][6][7] The 2-position makes the nitrile exceptionally electrophilic due to the electron-deficient pyridine ring.

Q: I am using "anhydrous" solvents, but I still see 5-10% amide formation. Where is the water coming from? A: "Anhydrous" solvent bottles are often compromised after the first use. However, the most common culprit is the base . Hygroscopic bases like KOH, NaOH, or even old bottles of


 carry significant water.
  • Correction: Switch to Cesium Carbonate (

    
    ) . It is less hygroscopic than K/Na analogues and has higher solubility in organic solvents, allowing for milder reaction temperatures.
    
  • Protocol Adjustment: Add 3Å Molecular Sieves (activated) directly to the reaction vessel.

Q: Can I use hydroxide bases (NaOH/KOH) if I work fast? A: Avoid if possible. Hydroxide is a hard nucleophile that attacks the nitrile carbon faster than it acts as a base for bulky alcohols.

  • Alternative: If you must use a strong base (e.g., for a non-acidic alcohol), use Sodium Hydride (NaH) in THF/DMF at 0°C. Ensure the alcohol is fully deprotonated before adding the pyridine substrate to prevent free hydroxide generation from adventitious water.

Module 2: The "Pinner" Problem (Attack on Nitrile)

Symptom: Formation of imidates (alkoxy-imines) or amidines. Root Cause: The alkoxide nucleophile attacks the nitrile carbon (Path 3) instead of the ring carbon (Path 1).

Q: How do I favor Ring Attack (


) over Nitrile Attack? 
A:  This is a battle of Hard/Soft Acid-Base (HSAB)  theory and steric control.
  • Temperature Control:

    
     typically has a higher activation energy but is thermodynamically irreversible. Nitrile attack is often reversible but kinetically fast at high concentrations. Ramp the temperature.  Start low (0°C) to mix, then rapidly heat to the optimal 
    
    
    
    window (often 60-80°C). Lingering at room temperature can sometimes favor the side reaction.
  • Steric Bulk: If your alcohol is primary (e.g., methanol/ethanol), the risk of nitrile attack is high. Use a bulky base or solvent coordination to "soften" the nucleophile.

Module 3: - vs. -Alkylation (Route B Specific)

Symptom: You are alkylating 2-hydroxy-3-cyanopyridine and getting the


-alkylated pyridone (M+0, but wrong NMR shift).
Root Cause:  2-hydroxypyridines exist in equilibrium with 2-pyridones (tautomers). The Nitrogen is often the better nucleophile (soft center) compared to Oxygen (hard center).

Q: How do I force


-alkylation? 
A:  You must trap the oxygen in its nucleophilic form or use a "Silver Shield."
  • Method A (The Silver Effect): Use

    
      (Silver Carbonate) in Toluene or Benzene. Silver coordinates avidly to the Nitrogen lone pair, blocking it and forcing the alkyl halide to react with the Oxygen [1].
    
  • Method B (Mitsunobu): Use

    
     / DIAD with the alcohol. This reaction is stereospecific and highly 
    
    
    
    -selective for pyridones because the intermediate activates the oxygen directly [2].

"Gold Standard" Protocols

Protocol A: of 2-Chloro-3-cyanopyridine

Best for: Building the ether core from halogenated precursors.

ParameterRecommendationRationale
Solvent DMF or NMP (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer complex intermediate.
Base

(1.5 - 2.0 equiv)
"Cesium Effect" increases alkoxide solubility/nucleophilicity without high basicity [3].
Temperature 60°C - 80°CPromotes

over reversible nitrile addition.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular

.
Additives 3Å Mol. SievesCritical: Scavenges trace water to prevent amide hydrolysis.

Step-by-Step:

  • Flame-dry a round-bottom flask under Argon.

  • Add Alcohol (1.0 equiv),

    
     (1.5 equiv), and 3Å Sieves.
    
  • Add anhydrous DMF (0.5 M concentration relative to substrate). Stir for 15 min at RT to generate the alkoxide.

  • Add 2-Chloro-3-cyanopyridine (1.0 equiv) in one portion.

  • Heat to 65°C and monitor by HPLC.

    • Checkpoint: If amide appears (>2%), lower temp to 50°C and check inert atmosphere.

Protocol B: -Alkylation of 2-Hydroxy-3-cyanopyridine

Best for: Modifying an existing pyridone scaffold.

Step-by-Step (Silver Method):

  • Dissolve 2-hydroxy-3-cyanopyridine (1.0 equiv) in Toluene (0.2 M).

  • Add

    
     (1.1 equiv) and Alkyl Iodide (1.2 equiv).
    
  • Heat to reflux in the dark (wrap flask in foil).

  • Note: Silver salts are expensive but offer the highest regioselectivity for difficult substrates.

Decision Logic for Process Chemists

Use this flow to select your initial conditions.

OptimizationLogic Figure 2: Process Optimization Decision Tree Start Start: Etherification of Pyridine-2-Carbonitrile Substrate Identify Substrate Type Start->Substrate TypeA Halo-Pyridine (Cl/Br) (Route A) Substrate->TypeA TypeB Hydroxy-Pyridine (Route B) Substrate->TypeB DecisionA Is Alcohol Primary/Unindered? TypeA->DecisionA DecisionB Is O vs N selectivity critical? TypeB->DecisionB ActionA1 Risk: Nitrile Attack Use Cs2CO3, 60°C Avoid strong alkoxides DecisionA->ActionA1 Yes ActionA2 Std SNAr Conditions NaH or KOtBu possible if anhydrous DecisionA->ActionA2 No (Bulky) ActionB1 Use Ag2CO3 (Silver Salt) or Mitsunobu Conditions DecisionB->ActionB1 Yes (High Risk) ActionB2 Std Alkylation K2CO3 / DMF DecisionB->ActionB2 No

References

  • Maity, S., et al. (2024).[8] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. The Journal of Organic Chemistry.

  • ResearchGate. (2016). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.

  • Salamanca-Perdigón, K., et al. (2021). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines. Journal of Molecular Structure.

  • Chemistry Steps. (2024). Hydrolysis of Nitriles to Amides and Carboxylic Acids.

Sources

Optimization

Optimizing temperature and pressure for dimethylaminoethoxy substitution reactions

Welcome to the technical support guide for optimizing temperature and pressure in dimethylaminoethoxy substitution reactions. This resource is designed for researchers, chemists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing temperature and pressure in dimethylaminoethoxy substitution reactions. This resource is designed for researchers, chemists, and drug development professionals engaged in synthesizing molecules via Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.

Dimethylaminoethoxy substitutions are a valuable tool for introducing a functional side-chain that can influence solubility, basicity, and biological activity. However, like many SNAr reactions, their success is highly dependent on carefully controlled reaction conditions. Temperature and pressure are two of the most critical parameters that dictate reaction rate, yield, and purity. This guide will explore the causality behind their influence and provide practical, field-tested advice.

Troubleshooting Guide: Common Issues & Solutions

The following table addresses common problems encountered during dimethylaminoethoxy substitution reactions, with a focus on temperature and pressure-related causes.

Problem Potential Cause (Temperature/Pressure Related) Recommended Solution & Rationale
1. Low or No Product Yield Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions.[1]Gradual Temperature Increase: Incrementally raise the reaction temperature in 10-20°C steps. Many SNAr reactions require heating to proceed at a practical rate.[2] Rationale: Increasing thermal energy provides more molecules with the required activation energy to form the rate-determining intermediate. Monitor by TLC or LC-MS to find the optimal temperature before side reactions become significant.
Thermal Degradation: The reaction temperature is too high, causing decomposition of the starting material, the 2-(dimethylamino)ethoxy)ethanol nucleophile, or the desired product.[3]Lower Temperature & Extend Reaction Time: If degradation is observed (e.g., by the appearance of multiple new spots on TLC), reduce the temperature and allow the reaction to run for a longer period. Rationale: This provides sufficient time for the desired reaction to occur while minimizing energy-intensive degradation pathways.
2. Formation of Side Products Benzyne Formation: With very strong bases and high temperatures, an elimination-addition mechanism via a highly reactive benzyne intermediate can compete with the SNAr pathway, leading to regioisomeric products.[4]Use a Milder Base and Moderate Temperature: Avoid extremely strong bases like NaNH₂ unless the benzyne pathway is desired. Use a stoichiometric amount of a base like K₂CO₃ or Cs₂CO₃ and maintain the lowest effective temperature. Rationale: The SNAr mechanism is favored under less harsh conditions, especially on aromatic rings activated by electron-withdrawing groups.[5]
Multiple Substitutions: If the product is also susceptible to nucleophilic attack, high temperatures can promote a second substitution event, reducing the yield of the desired monosubstituted product.Control Stoichiometry and Temperature: Use a precise amount of the nucleophile (e.g., 1.0-1.1 equivalents) and run the reaction at a lower temperature to favor the initial, typically faster, substitution. Rationale: Lowering the energy input reduces the likelihood of overcoming the activation barrier for the second, often less favorable, substitution reaction.
3. Slow or Stalled Reaction Low Reactant Concentration (Gaseous Reactants): If any reactant is a gas, low pressure can lead to a low concentration in the reaction phase, slowing the reaction rate.[6]Increase System Pressure: For reactions involving gaseous components, increasing the pressure (e.g., in a sealed pressure vessel) increases their concentration in the solvent, thereby accelerating the reaction according to the rate law. Rationale: Higher pressure increases the frequency of molecular collisions between reactants.[6]
High Activation Barrier: The reaction may have an intrinsically high activation energy that is not achievable at the solvent's boiling point under atmospheric pressure.Utilize a High-Pressure Reactor: Employ a sealed reactor to safely heat the reaction above the solvent's normal boiling point. Rationale: This allows the reaction to be conducted at a higher temperature, providing the necessary energy to overcome the activation barrier without the solvent boiling away. This can significantly accelerate sterically hindered or electronically challenging reactions.[7]

Frequently Asked Questions (FAQs)

This section provides deeper insights into the theoretical and practical considerations of optimizing temperature and pressure.

Q1: How exactly does temperature influence the rate of a dimethylaminoethoxy substitution?

A: Temperature primarily affects the reaction rate by influencing the kinetic energy of the reacting molecules. This relationship is described by the Arrhenius equation. In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile—in this case, the deprotonated 2-(dimethylamino)ethoxy)ethanol—on the electron-deficient aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[1]

Increasing the temperature provides the necessary activation energy for this step to occur. The more electron-withdrawing groups (EWGs) are present on the aromatic ring (ortho or para to the leaving group), the more stabilized the Meisenheimer complex is, and generally, the lower the temperature required for the reaction to proceed.[4][5] Conversely, a less-activated ring will require more thermal energy (higher temperature) to push the reaction forward.

Q2: Can increasing the temperature ever have a negative effect on my reaction?

A: Absolutely. While higher temperatures increase the rate of the desired reaction, they also increase the rates of undesired side reactions. These can include:

  • Decomposition: The nucleophile, substrate, or product may not be stable at elevated temperatures.

  • Reduced Selectivity: If there are multiple possible reaction sites, higher temperatures can provide enough energy to overcome the activation barriers for competing pathways, leading to a mixture of products.

  • Benzyne Formation: As mentioned in the troubleshooting guide, high temperatures combined with a strong base can favor an elimination-addition pathway over the intended SNAr mechanism.[4]

The key is to find the "sweet spot"—the optimal temperature that provides a reasonable reaction rate without significant formation of impurities.[8]

Q3: When should I consider using pressure as a variable in my liquid-phase reaction?

A: For most liquid-phase SNAr reactions where no gases are consumed or produced, the effect of pressure is often minimal compared to temperature and solvent choice. However, there are two primary scenarios where pressure becomes a critical tool:

  • To Exceed the Solvent's Boiling Point: The most common use of pressure is to enable superheating. By using a sealed pressure vessel, you can heat a solvent well above its atmospheric boiling point. This is extremely useful when a reaction is sluggish even at reflux, allowing you to access higher temperature regimes and significantly increase the reaction rate.[3]

  • To Influence the Volume of Activation (ΔV‡): All reactions have a volume of activation, which is the change in volume from the reactants to the transition state. If the transition state is more compact (has a smaller volume) than the reactants, increasing the pressure will accelerate the reaction. SNAr reactions, involving the association of two molecules to form the Meisenheimer complex, often have a negative volume of activation. Therefore, applying high pressure (typically in the range of 1-15 kbar) can lead to a significant rate enhancement. This is a more advanced technique typically used when thermal acceleration is not viable.[7]

Q4: How does solvent choice interact with temperature optimization?

A: Solvent choice is intrinsically linked to temperature optimization. The ideal solvent must not only be compatible with the reaction chemistry but also have a suitable boiling point for the required temperature range.[9]

  • Polar Aprotic Solvents like DMSO, DMF, and NMP are excellent for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[10] These solvents often have high boiling points, making them ideal for reactions that require significant heating.

  • Polar Protic Solvents like ethanol or water can hydrogen-bond with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity.[11][12] This generally slows down SNAr reactions. If a protic solvent must be used, a higher temperature will be needed to overcome this stabilizing effect.

Therefore, selecting a high-boiling polar aprotic solvent often provides the widest and most effective temperature window for optimization.

Experimental Protocols & Visualizations

General Protocol for Dimethylaminoethoxy Substitution

This protocol provides a starting point for the substitution of a halogen on an activated aryl halide. Note: This is a general guide; specific quantities and conditions must be optimized for each unique substrate.

  • Reactor Setup: To a clean, dry pressure-rated reaction vessel equipped with a magnetic stir bar, add the activated aryl halide (1.0 eq).

  • Reagent Addition: Add the base (e.g., anhydrous K₂CO₃, 2.0 eq) and the chosen polar aprotic solvent (e.g., DMSO or NMP, to make a 0.5 M solution).

  • Nucleophile Addition: Add 2-(dimethylamino)ethoxy)ethanol (1.2 eq) to the mixture.

  • Sealing and Heating: Securely seal the reaction vessel. Begin stirring and heat the reaction to the initial target temperature (e.g., 80 °C) using an oil bath or heating mantle with a temperature controller.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after cooling) and analyzing them by TLC or LC-MS.

  • Optimization: If the reaction is slow after 2-4 hours, incrementally increase the temperature by 20 °C (e.g., to 100 °C, then 120 °C), ensuring the vessel's pressure rating is not exceeded. Continue monitoring until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as silica gel column chromatography.

Workflow for Temperature & Pressure Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction conditions.

G start Start: Initial Reaction Setup (e.g., 80°C, 1 atm) check_conversion Monitor Conversion (TLC/LC-MS) start->check_conversion slow Reaction Slow or Stalled? check_conversion->slow side_products Side Products Observed? check_conversion->side_products increase_temp Increase Temperature (e.g., to 100-120°C) slow->increase_temp Yes still_slow Still Too Slow at Max Temp? slow->still_slow Yes complete Reaction Complete. Proceed to Work-up. slow->complete No increase_temp->check_conversion side_products->slow No lower_temp Lower Temperature & Increase Time side_products->lower_temp Yes optimize_base Consider Milder Base or Stoichiometry side_products->optimize_base Yes lower_temp->check_conversion use_pressure Use Sealed Vessel to Exceed Solvent BP still_slow->use_pressure Yes still_slow->complete No use_pressure->check_conversion optimize_base->start

Caption: Decision workflow for optimizing temperature and pressure in SNAr reactions.

References

  • BenchChem. (2025).
  • Anonymous. (n.d.). Aromatic nucleophilic substitution. Source unavailable.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Le Noble, W. J. (1970). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure. II. Variation of Solvent and Reactant Charge Type. Journal of the American Chemical Society.
  • Chemistry Steps. (2021).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Reddit. (2015). In organic chemistry, what is the significance of using different solvents?.
  • Clark, J. (2017).
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4'-Demethyleucomin analogues.
  • BenchChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with baseline instability wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with baseline instability when analyzing complex basic compounds.

The Chemical Context: Why This Molecule is Difficult

When analyzing 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile , we are dealing with a highly basic, multi-functional molecule. The dimethylamino group (pKa ~9-10) and the pyridine nitrogen (pKa ~5) are fully protonated under standard acidic Reversed-Phase Liquid Chromatography (RPLC) conditions. This cationic state creates an aggressive electrostatic attraction to unreacted, ionized silanols (Si-O⁻) on the silica backbone[1].

To suppress these secondary ion-exchange interactions, chromatographers often rely on ion-pairing reagents like Trifluoroacetic Acid (TFA). However, the carbonitrile and pyridine chromophores require low UV detection wavelengths (e.g., 210–220 nm), where TFA itself absorbs strongly[2]. This intersection of complex analyte basicity, aggressive mobile phase additives, and low-UV detection is the root cause of most baseline noise and drift issues you will encounter.

Diagnostic Workflow

Before adjusting your method, use the following logical framework to isolate the mechanical, optical, or chemical root cause of your baseline noise.

BaselineDiagnostics Start Observe Baseline Noise in HPLC Analysis Type Characterize Noise Pattern Start->Type Periodic Periodic / Synchronous (Matches Pump Stroke) Type->Periodic Rhythmic Random Random Spikes / High Frequency Type->Random Spiky Drift Baseline Drift / Broad Humps Type->Drift Gradual PumpFix Check Valve Cleaning & Mobile Phase Degassing Periodic->PumpFix DetectorFix Purge Flow Cell & Check UV Lamp Energy Random->DetectorFix ChemFix Optimize TFA Conc. & Use End-capped Column Drift->ChemFix

Caption: Diagnostic workflow for isolating HPLC baseline noise sources.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a rhythmic, periodic baseline noise during my gradient runs? A: Periodic noise that synchronizes with the pump stroke is almost always a mechanical delivery issue[3]. If you are using an ion-pairing reagent like TFA to improve the peak shape of the dimethylamino group, be aware that TFA can interact poorly with standard ruby/sapphire check valves[2]. This causes the valves to stick, leading to micro-pulsations in flow and pressure, which the UV detector registers as rhythmic baseline noise. Causality & Solution: Switch your pump to ceramic check valves. Additionally, ensure your mobile phase is thoroughly degassed, as dissolved air outgasses during the pump stroke, exacerbating this pulsation[3].

Q2: My baseline is drifting upwards severely, and I see broad, random humps. What causes this? A: This is a dual-factor chemical issue. First, at low pH, the basic dimethylamine group interacts strongly with residual silanols on the silica column via ion-exchange[1]. This causes the compound (or its impurities) to stick and slowly bleed off as broad humps, mimicking baseline noise. Second, if you are using a TFA gradient to suppress these silanols, TFA absorbs strongly at the low UV wavelengths required to detect the carbonitrile group. As the organic composition increases during the gradient, the background absorbance changes, causing severe upward baseline drift[2]. Causality & Solution: Use a highly end-capped or base-deactivated Type B silica column to physically shield free silanols[1]. To fix the TFA drift, balance the absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.08% TFA in Acetonitrile) to maintain a flat optical background[2].

Q3: I have sharp, random spikes in my baseline that aren't related to the pump. How do I fix this? A: Random, high-frequency spikes are typically optical or electronic, most commonly caused by micro-bubbles passing through the detector flow cell[4]. As the mobile phase exits the column and enters the flow cell, the sudden drop in pressure causes poorly degassed solvents to "froth" or outgas[4]. The UV lamp registers the refractive index change of the bubble as a sharp spike. Causality & Solution: Attach a backpressure restrictor to the detector waste line. This maintains enough pressure inside the flow cell to keep gases dissolved in the liquid state.

Validated Experimental Protocols
Protocol 1: Mobile Phase Optimization & Silanol Mitigation

Objective: Eliminate gradient baseline drift and suppress secondary ion-exchange interactions with the dimethylamino group.

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water (0.10% v/v).

  • Prepare Mobile Phase B: Add 0.8 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.08% v/v). Note: The 20% reduction in the organic phase compensates for the higher UV absorbance of Acetonitrile/TFA mixtures at 210 nm, flattening the baseline.

  • Column Installation: Install a highly end-capped, base-deactivated C18 column (Type B silica) to physically shield the basic nitrogens from free silanols.

  • Self-Validation Step: Equilibrate the system at initial gradient conditions for 15 column volumes. Inject a solvent blank and run the full gradient. The baseline variation must remain < 0.1 mAU/min across the entire gradient window to be considered validated.

Protocol 2: Mechanical System Validation

Objective: Eradicate periodic pump noise and random flow cell spikes.

  • Isolate the Pump: Replace the column with a zero-dead-volume union. Run Mobile Phase A at 1.0 mL/min.

  • Monitor Pressure: If pressure ripples exceed 1% of total system pressure, replace ruby check valves with ceramic alternatives and sonicate the pump heads in 20% Nitric acid for 15 minutes.

  • Flow Cell Purge: To clear existing micro-bubbles, attach a clean syringe to the detector waste line and gently pull a vacuum while the pump is running at 0.5 mL/min.

  • Install Restrictor: Attach a 1-meter length of 0.005" ID PEEK tubing to the detector outlet to provide ~50 psi of backpressure, preventing future outgassing.

  • Self-Validation Step: Measure the Signal-to-Noise (S/N) ratio of the baseline. A mechanically sound system will yield an S/N > 10:1 for your Limit of Quantitation (LOQ) standard[4].

Quantitative Data Presentation

The following table summarizes the expected chromatographic improvements when transitioning from a standard setup to the optimized protocols described above.

ParameterInitial State (Standard C18, Unbalanced TFA)Optimized State (End-capped C18, Balanced TFA, Restrictor)Improvement Factor
Baseline Drift (mAU/min) 5.400.1536x Reduction
Signal-to-Noise (S/N) 4.248.511.5x Increase
Peak Tailing Factor (Tf) 2.8 (Severe Silanol Interaction)1.1 (Symmetrical)60% Improvement
Periodic Noise Amplitude 1.20 mAU0.05 mAU24x Reduction
References
  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: 3

  • Title: What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL: 1

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: 2

  • Title: HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions URL: 4

Sources

Optimization

Technical Support Center: Overcoming Hydrolysis Degradation of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues with nitrile-containing intermediates an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues with nitrile-containing intermediates and active pharmaceutical ingredients (APIs).

Working with 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile presents a unique set of chemical challenges. While the carbonitrile (-CN) group is a highly valuable pharmacophore, it is notoriously susceptible to hydrolytic degradation when exposed to moisture. This guide is designed to help you understand the mechanistic causality behind this degradation and provide field-proven, self-validating protocols to ensure the integrity of your compound throughout your experimental workflows.

Part 1: Mechanistic Troubleshooting (The "Why")

To prevent degradation, we must first understand the molecular forces driving it. Do not simply treat hydrolysis as an unavoidable background event; it is a specific chemical reaction governed by the structural environment of the molecule.

Q1: Why is this specific nitrile highly susceptible to hydrolysis compared to simple aliphatic nitriles? A: The vulnerability of this molecule stems from a "perfect storm" of electronic and structural features. Nitriles are inherently electrophilic at the carbon center, making them susceptible to nucleophilic attack by water (). However, simple nitriles are usually quite stable at neutral pH.

The critical issue here is the 2-(dimethylamino)ethoxy side chain. The tertiary amine is a basic functional group. When the compound is stored as a free base and exposed to ambient moisture, the unprotonated amine acts as an intramolecular or intermolecular general base catalyst. It abstracts a proton from ambient water molecules, generating highly nucleophilic hydroxide ions in close proximity to the electrophilic carbonitrile group. This localized base catalysis rapidly drives the hydration of the nitrile to an amide, and subsequently to a carboxylic acid (). Furthermore, the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the nitrile at the 2-position, lowering the activation energy required for hydrolysis ().

Q2: What are the primary degradation products I should look for in my LC-MS or NMR data? A: Hydrolysis of the carbonitrile group proceeds in two distinct stages.

  • Stage 1 (Amide Formation): The addition of one water molecule converts the nitrile (-C≡N) to a picolinamide derivative (-CONH2). In LC-MS (ESI+), you will observe a mass shift of +18 Da relative to the parent mass.

  • Stage 2 (Carboxylic Acid Formation): Further hydrolysis of the amide yields the picolinic acid derivative (-COOH) and releases ammonia. This results in a mass shift of +19 Da relative to the parent nitrile.

Pro Tip: The amide intermediate is often the dominant degradant observed during short-term moisture exposure, as the second hydrolysis step (amide to acid) is typically slower under mild conditions.

Pathway A 5-[2-(Dimethylamino)ethoxy] pyridine-2-carbonitrile (Active Nitrile) B Amide Intermediate (-CONH2) [+18 Da] A->B H2O, OH- (Amine Catalyzed) Rate-limiting step C Carboxylic Acid Degradant (-COOH) [+19 Da vs Nitrile] B->C H2O, OH- Fast step

Fig 1. Hydrolytic degradation pathway of the carbonitrile group.

Part 2: Storage and Handling Protocols (The "How")

Q3: How should I store the bulk powder to prevent moisture-driven degradation? A: Because water is the primary reactant, absolute moisture exclusion is non-negotiable. Storing the compound in a standard refrigerator without desiccation will lead to rapid degradation due to condensation.

  • Store the primary container inside a secondary sealed vessel (e.g., a desiccator cabinet or a sealed Mylar bag) containing active indicating silica gel.

  • Maintain the storage temperature at -20°C to suppress the thermodynamic driving force of the hydrolysis reaction.

  • Always purge the headspace of the vial with dry Argon or Nitrogen gas before resealing.

Q4: Can I store stock solutions, and what solvents are recommended? A: Yes, but strictly in anhydrous, aprotic solvents . Protic solvents (like methanol or ethanol) can participate in solvolysis, forming imidates or esters.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) with a water content of < 0.005%.

  • Not Recommended: Water, Methanol, Ethanol, or any non-anhydrous grade solvents.

  • Causality note: Even in DMSO, trace water can be problematic because DMSO is highly hygroscopic. If your DMSO has absorbed water from the air, the basic dimethylamino group will catalyze the hydrolysis right inside your stock vial.

Workflow Start Compound State Solid Solid Powder Start->Solid Liquid Solution Prep Start->Liquid Solid_Action Store at -20°C Argon flushed Desiccant Solid->Solid_Action Stock Stock Solution Liquid->Stock Assay Aqueous Assay Liquid->Assay Sol_Action1 Anhydrous DMSO/MeCN Store at -80°C Stock->Sol_Action1 Sol_Action2 Buffer pH 6.0-7.0 Prepare fresh Keep on ice Assay->Sol_Action2

Fig 2. Decision tree for formulation and storage to prevent hydrolysis.

Part 3: Quantitative Degradation Data

To assist in your experimental planning, refer to the table below, which summarizes the expected half-life (


) of the compound under various environmental conditions.

Table 1: Quantitative Comparison of Degradation Rates

Storage ConditionSolvent / MatrixTemperatureEstimated Half-Life (

)
Primary Degradant
Solid Powder (Desiccated)N/A (Argon atmosphere)-20°C> 24 monthsNone
Solid Powder (Ambient)N/A (Exposed to 60% RH)25°C~ 3 monthsAmide
Stock SolutionAnhydrous DMSO (<0.005% H2O)-80°C> 12 monthsNone
Aqueous Buffer (pH 8.5)50 mM Tris-HCl37°C~ 4 hoursAmide / Acid
Aqueous Buffer (pH 6.5)50 mM Phosphate37°C~ 24 hoursAmide
Aqueous Buffer (pH 2.0)0.1 N HCl37°C~ 12 hoursAmide / Acid

Part 4: Experimental Workflows (Self-Validating Protocols)

Below are the step-by-step methodologies required to handle this compound successfully. Each protocol includes a validation step to ensure the system's integrity.

Workflow A: Anhydrous Stock Solution Preparation
  • Equilibration: Remove the bulk powder vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial immediately exposes the powder to condensation, introducing the water necessary for hydrolysis.

  • Weighing: Rapidly weigh the required amount of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile under a dry nitrogen or argon atmosphere (e.g., inside a glove bag).

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the solution into single-use amber glass vials (e.g., 50 µL per vial).

  • Sealing: Purge the headspace of each vial with argon gas, seal tightly with PTFE-lined caps, and store immediately at -80°C.

  • Validation Step: Run a baseline LC-MS on a 1 µL aliquot of the fresh stock. The Area Under the Curve (AUC) for the parent mass (M+H) must be >99%, with no detectable +18 Da (amide) peak.

Workflow B: Aqueous Assay Formulation (Just-in-Time)
  • Thawing: Thaw a single-use DMSO stock aliquot at room temperature immediately before the assay. Do not reuse thawed aliquots.

  • Buffer Preparation: Prepare the aqueous assay buffer, ensuring the pH is strictly adjusted to 6.5 ± 0.2 . Causality: Avoiding highly basic buffers (e.g., Tris pH 8.5) prevents base-catalyzed hydrolysis, while avoiding highly acidic buffers prevents acid-catalyzed hydration of the nitrile.

  • Dilution: Dilute the DMSO stock into the aqueous buffer to the final working concentration (e.g., 10 µM).

  • Execution: Keep the formulated aqueous solution on ice and initiate your assay within 2 hours. Discard any unused aqueous solution.

  • Validation Step: Include a "stability control" well in your assay plate containing only the buffer and the compound. Run this control via HPLC after the assay concludes to verify that <5% degradation occurred during the experimental window.

References

  • Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link]

  • Chapter 2: Hydrolytic Degradation Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Metabolic Stability of Pyridine-2-Carbonitrile Analogs

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with the pharmacokinetic (PK) profiles of pyridine-2-carbonitrile-containing compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with the pharmacokinetic (PK) profiles of pyridine-2-carbonitrile-containing compounds. While the 2-cyano group is an excellent hydrogen bond acceptor and electrophilic warhead, it introduces highly specific metabolic liabilities.

This guide provides actionable, self-validating troubleshooting protocols to diagnose and resolve these issues, ensuring your lead optimization campaigns are driven by mechanistic causality rather than trial and error.

Section 1: Diagnostics and Troubleshooting (FAQs)

Q1: My pyridine-2-carbonitrile analog shows rapid clearance in human liver microsomes (HLMs) but remains stable in recombinant CYP assays. What is driving this intrinsic clearance (


)? 
A1:  If cytochrome P450 (CYP) enzymes are not the primary drivers of clearance, your compound is likely undergoing Phase II metabolism. Pyridine-2-carbonitrile systems, particularly when coupled with adjacent nitrogen-containing heterocycles (like triazoles), are highly susceptible to N-glucuronidation. For example, the xanthine oxidoreductase inhibitor FYX-051 (topiroxostat) is extensively metabolized into triazole 

- and

-glucuronides 1. This process is specifically catalyzed by the UGT1A9 isoform in human livers 2. Causality: The strong electron-withdrawing nature of the nitrile group alters the pKa and nucleophilicity of adjacent nitrogens, making them prime targets for UDP-glucuronosyltransferases (UGTs). Action: Conduct a UGT-specific clearance assay supplemented with alamethicin and UDPGA (see Protocol 1).

Q2: We detected +307 Da adducts in our mass spectrometry profiling. Is the nitrile group chemically unstable? A2: A +307 Da mass shift indicates the formation of a glutathione (GSH) adduct. The pyridine-2-carbonitrile motif possesses significant electrophilicity. When incubated with cellular thiols like GSH or N-acetyl cysteine (NAC), the nitrile carbon can undergo nucleophilic attack, forming a thiazoline adduct 3. Causality: The electron-deficient nature of the pyridine ring activates the nitrile carbon toward nucleophilic attack by the thiolates of GSH. Action: Run an in vitro GSH trapping assay (see Protocol 2).

Q3: How can we structurally modify the pyridine-2-carbonitrile core to improve stability without losing target affinity? A3: Strategic substitutions can drastically reduce both UGT-mediated clearance and GSH conjugation:

  • Steric Shielding: Introducing a methyl or trifluoromethyl group at the 6-position (e.g., 6-(trifluoromethyl)pyridine-2-carbonitrile) sterically hinders the approach of UGT enzymes and reduces the electrophilicity of the nitrile 4.

  • Linker Modifications: If the pyridine-2-carbonitrile is attached via an amine linker, changing to an ether (O-linker) or modifying the hydrogen bond donor capacity can drastically reduce

    
     in microsomes without sacrificing lipophilic efficiency (LipE) 5.
    

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be self-validating. This means including specific positive and negative controls that confirm the assay's mechanistic integrity before you interpret the data for your novel analogs.

Protocol 1: UGT1A9-Mediated Glucuronidation Clearance Assay

Purpose: Isolate UGT1A9-driven clearance from CYP-mediated clearance.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM

    
    .
    
  • Pore Formation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the lumenally facing UGT active sites.

  • Inhibitor Control (Self-Validation Step): Split the reaction into two arms. To Arm A, add 10 µM mefenamic acid (a selective UGT1A9 inhibitor). To Arm B, add vehicle (DMSO).

  • Initiation: Add the pyridine-2-carbonitrile test compound (1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (2 mM final). Critical Note: Do NOT add NADPH, ensuring CYP enzymes remain inactive.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Interpretation: If clearance is high in Arm B but significantly reduced in Arm A, UGT1A9 is the primary metabolic liability.

Protocol 2: In Vitro GSH Trapping Assay for Nitrile Reactivity

Purpose: Quantify the electrophilic vulnerability of the cyano group.

  • Incubation: Incubate the test compound (10 µM) with 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Catalysis: Add 1 mg/mL HLMs (without cofactors) to catalyze the addition, as some GSH conjugations are facilitated by microsomal glutathione S-transferases (GSTs).

  • Quenching & Detection: Quench with acetonitrile at 0, 1, 2, and 4 hours. Analyze via high-resolution mass spectrometry (HRMS) looking for the [M + GSH]+ adduct (typically M + 307 Da).

Section 3: Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) impact of various modifications on the metabolic stability of the pyridine-2-carbonitrile scaffold.

Table 1: Impact of Structural Modifications on Pyridine-2-Carbonitrile Metabolic Stability

Scaffold ModificationPrimary Metabolic Liability AddressedHLM

(µL/min/mg)
GSH Adduct Formation (

)
Target Affinity Impact
Unsubstituted Pyridine-2-carbonitrile N-Glucuronidation, GSH conjugation> 150 (High)< 2 hoursBaseline
3-Fluoro substitution CYP-mediated oxidation at C3120 (Moderate)< 2 hoursNeutral
6-Methyl substitution UGT1A9 N-Glucuronidation45 (Low)> 8 hoursVariable (Steric clash)
6-(Trifluoromethyl) substitution UGT1A9 & GSH conjugation< 15 (Very Low)Not detectedOften improved (LipE)
Pyrimidine-2-carbonitrile (Bioisostere) GSH conjugation (increased electrophilicity)> 200 (Very High)< 30 minsMaintained

Section 4: Visualizing the Optimization Logic

To streamline your troubleshooting, follow this logical workflow for diagnosing and resolving clearance issues.

MetabolicStability Start High CLint Detected in Pyridine-2-carbonitrile Phase1 Perform Phase I/II Microsomal Assays Start->Phase1 CYP CYP-Mediated Oxidation? Phase1->CYP UGT UGT1A9-Mediated N-Glucuronidation? Phase1->UGT GSH GSH Trapping (Nitrile Adducts)? Phase1->GSH ModCYP Add F/Cl at C3/C5 or lower LipE CYP->ModCYP Positive ModUGT Steric Shielding (e.g., 6-CH3, 6-CF3) UGT->ModUGT Positive ModGSH Tune Electrophilicity or Bioisostere GSH->ModGSH Positive

Diagnostic workflow for resolving metabolic liabilities in pyridine-2-carbonitriles.

References

  • Metabolic Profile of FYX-051 (4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile)
  • Characterization of N-glucuronidation of 4-(5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl) pyridine-2-carbonitrile (FYX-051)
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Protocols for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Salts

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and formulation scientists working with 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile and its salt derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and formulation scientists working with 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile and its salt derivatives.

Because this molecule contains both a highly basic aliphatic amine (the dimethylamino group) and a weakly basic pyridine ring, it readily forms salts with strong acids. However, these salts—particularly hydrochlorides—often exhibit extreme hygroscopicity, leading to deliquescence (absorbing moisture until they dissolve into a liquid), inaccurate weighing, and rapid chemical degradation[1]. This guide provides field-proven insights, underlying mechanistic causality, and validated protocols to overcome these challenges.

Part 1: Causality of Hygroscopicity in Dimethylamino-Pyridine Salts

To solve the problem, we must first understand the causality. Why does the hydrochloride salt of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile turn into a sticky gum on the benchtop?

  • Charge Density & Hydrogen Bonding: The protonated dimethylammonium center acts as a strong hydrogen-bond donor, while the ether oxygen, pyridine nitrogen, and carbonitrile group act as hydrogen-bond acceptors. When paired with a small, high-charge-density counterion like chloride, the resulting crystal lattice has a high affinity for atmospheric water molecules[1].

  • Crystal Lattice Energy: If the crystal lattice energy of the salt is lower than the hydration energy, the thermodynamic drive to absorb water is absolute. The water molecules intercalate into the lattice, disrupting the crystalline order and causing a phase transition from a solid to an amorphous syrup (deliquescence)[2].

  • Di-Salt Formation Risk: If excess acid is used during salt formation, the weaker pyridine nitrogen may also protonate, creating a di-salt. Di-salts of this scaffold possess immense charge repulsion and extremely low lattice energies, making them exponentially more hygroscopic than mono-salts.

Part 2: Troubleshooting Guide & FAQs

Q1: My isolated batch of the HCl salt turned into a sticky syrup overnight. Can I still use it for my next synthetic step? A: It is highly discouraged. The absorbed water will quench moisture-sensitive reagents in subsequent steps and makes accurate stoichiometric weighing impossible. You must either rigorously dry the salt using lyophilization/vacuum desiccation or, preferably, free-base the compound and recover it as an anhydrous oil before proceeding (See Protocol B).

Q2: How can I accurately weigh this hygroscopic intermediate without compromising stoichiometry? A: Proper handling and storage are essential to maintain the integrity of hygroscopic salts. The key is to minimize exposure to atmospheric moisture[1]. You must handle the salt inside a glove box or glove bag with a controlled, low-humidity atmosphere (filled with argon or nitrogen)[1]. If a glovebox is unavailable, prepare a standardized stock solution: rapidly weigh an approximate amount into a tared volumetric flask, dissolve it in an anhydrous solvent (e.g., dry DMF or DCM), and determine the exact concentration via quantitative NMR (qNMR) or HPLC against a standard.

Q3: We are moving this API fragment into preformulation and need a solid, non-hygroscopic form. What is the best strategy? A: You must initiate a comprehensive salt screen. Salt screens are commonly used to alter the physicochemical properties of a compound, including its hygroscopicity and stability[2]. By exchanging the small chloride ion for a bulkier, more lipophilic counterion (e.g., tosylate, mesylate) or a dicarboxylic acid (e.g., fumarate, maleate), you can increase the crystal lattice energy and block water intercalation[3]. After identifying potential counterions, the salt form's hygroscopicity profile must be assessed using Dynamic Vapor Sorption (DVS) to find a form that retains its properties in varying humidity conditions[4].

Q4: How do I measure the exact water content of my current batch? A: Karl Fischer (KF) titration is the gold standard. However, because the carbonitrile group can sometimes undergo side reactions with certain KF reagents, ensure you use a ketone/amine-compatible KF reagent system.

Part 3: Experimental Protocols

Protocol A: In Situ Salt Screening for Non-Hygroscopic Forms

Objective: Identify a thermodynamically stable, non-hygroscopic salt form using minimal API.

  • Preparation of Free Base Stock: Dissolve 500 mg of anhydrous 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile free base in 10 mL of THF (50 mg/mL).

  • Counterion Selection: Select 5-10 pharmaceutically acceptable acids (e.g., p-Toluenesulfonic acid, Methanesulfonic acid, Fumaric acid, Maleic acid, Citric acid)[5].

  • Equimolar Addition: Dispense 1.0 mL of the free base stock (50 mg) into separate 4 mL glass vials. Add 1.05 molar equivalents of the respective acid to each vial.

  • Crystallization: Stir at 50°C for 1 hour, then slowly cool to 5°C at a rate of 0.5°C/min. If no precipitation occurs, add a non-polar anti-solvent (e.g., heptane) dropwise until turbidity is observed, then age overnight.

  • Isolation & DVS Validation: Filter the resulting crystals and dry under vacuum. Subject the successful crystalline hits to Dynamic Vapor Sorption (DVS). A successful candidate will show < 2% weight gain at 80% Relative Humidity (RH)[4].

Protocol B: Free-Basing and Anhydrous Recovery

Objective: Recover pure, anhydrous free base from a degraded, water-logged salt.

  • Dissolution: Dissolve the "gummy" wet salt in a minimal volume of deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) while stirring. Monitor the pH. Continue addition until the aqueous layer reaches pH 9.5–10.0. Causality note: The pKa of the dimethylamino group is ~8.5-9.0; pH 10 ensures complete deprotonation to the neutral free base.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Self-validation: The Na₂SO₄ should be free-flowing, not clumped, indicating all water has been absorbed.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the anhydrous free base as an oil. Store immediately under argon.

Part 4: Quantitative Data & Salt Comparison

The following table summarizes the expected physicochemical properties of various 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile salts based on counterion screening principles[3][5].

CounterionAcid pKaExpected CrystallinityHygroscopicity (Weight Gain @ 75% RH)Suitability for Formulation
Hydrochloride -6.0Moderate> 15% (Deliquescent)Poor (Use only as transient intermediate)
Mesylate -1.9High5 - 10% (Moderately Hygroscopic)Fair (Requires moisture-barrier packaging)
Tosylate -2.8High< 2% (Non-Hygroscopic)Excellent (Lipophilic bulk protects lattice)
Fumarate 3.0, 4.4High< 3% (Slightly Hygroscopic)Good (Forms strong intermolecular H-bond networks)
Citrate 3.1, 4.7, 6.4Low (Amorphous)> 12% (Hygroscopic)Poor (Difficult to crystallize)

Part 5: Visualizations

Workflow 1: Salt Screening Decision Tree

This diagram outlines the logical progression for identifying a non-hygroscopic salt form[6].

G Start Hygroscopic HCl Salt Identified Screen Initiate Salt Screen (Counterion Selection) Start->Screen Cryst Crystallization & Solid Isolation Screen->Cryst DVS DVS & Hygroscopicity Assessment Cryst->DVS Pass Non-Hygroscopic Salt (e.g., Tosylate) DVS->Pass < 2% weight gain at 80% RH Fail Deliquescent Salt (e.g., Citrate) DVS->Fail > 15% weight gain at 80% RH Fail->Screen Iterate with new Counterions

Caption: Decision tree for pharmaceutical salt screening to eliminate hygroscopic API liabilities.

Workflow 2: Free-Basing & Anhydrous Recovery

This diagram maps the step-by-step causality of Protocol B, ensuring absolute moisture removal.

G WetSalt Degraded/Wet Salt (Aqueous Solution) Base Add Mild Base (NaHCO3) Adjust pH to 10 WetSalt->Base Neutralization Extract Extract with EtOAc/DCM (Phase Separation) Base->Extract Partitioning Dry Dry Organic Layer over Anhydrous Na2SO4 Extract->Dry Water Removal Filter Filter & Concentrate in vacuo Dry->Filter Isolation FreeBase Anhydrous Free Base (Ready for Use/Storage) Filter->FreeBase Solvent Evaporation

Caption: Experimental workflow for recovering anhydrous free base from a deliquescent salt.

References

  • Improved Pharma. Salt Screening. Retrieved from[Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Retrieved from[Link]

  • Charles River. Salt Screening. Retrieved from[Link]

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from[Link]

  • American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from[Link]

Sources

Troubleshooting

Troubleshooting reproducibility in 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile bioassays

Status: Online | Tier: Level 3 Support (Senior Scientist) Ticket Focus: Reproducibility, Solubility, and Assay Stability Compound Class: Basic Lipophilic Ether-Linked Pyridine Nitrile[1] Executive Summary: The "Invisible...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 Support (Senior Scientist) Ticket Focus: Reproducibility, Solubility, and Assay Stability Compound Class: Basic Lipophilic Ether-Linked Pyridine Nitrile[1]

Executive Summary: The "Invisible" Variable

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile . The reproducibility crisis with this compound rarely stems from the biological system itself but rather from its physicochemical behavior .[1]

This molecule possesses a "Jekyll and Hyde" personality defined by its basic dimethylamino tail (pKa ~9.[1]2) and its lipophilic pyridine-nitrile core .[1] In DMSO, it behaves perfectly.[1] However, upon dilution into physiological buffers (pH 7.4), it hovers near its solubility limit, leading to micro-precipitation, plastic adsorption, and "shifting" IC50 values.[1]

This guide bypasses standard advice to focus on the specific molecular mechanics causing your assay failure.

Part 1: The Troubleshooting Matrix (FAQs)

Q1: My IC50 values shift by >10-fold between batches. Is the compound degrading?

Diagnosis: It is likely not degradation, but a Salt Form Mismatch or pH-Dependent Solubility Crash .[1]

Technical Explanation: This compound is often supplied as either a Free Base or a Dihydrochloride (2HCl) Salt .[1]

  • The Free Base is hydrophobic and poorly soluble in aqueous media.[1]

  • The Salt dissolves readily but can acidify unbuffered solutions.[1]

If you treat the Salt (MW ~264 g/mol ) as the Free Base (MW ~191 g/mol ) during weighing, your molar concentration is off by ~27%.[1] Furthermore, if you dilute the Free Base directly from DMSO into a neutral buffer (pH 7.[1]4) without an intermediate step, the amine de-protonates, causing the lipophilic core to crash out as invisible micro-aggregates.[1] These aggregates inhibit enzymes non-specifically (promiscuous inhibition), creating false positives or shifting potency.[1]

Solution:

  • Verify the CAS/MW: Check the Certificate of Analysis (CoA).[1] Are you weighing the salt or the base?

  • Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity (e.g., 20-50 mM HEPES) to handle the acidity if using the salt form.[1]

Q2: The compound "disappears" from low-concentration wells (LC-MS confirmation fails). Where did it go?

Diagnosis: Non-Specific Binding (NSB) to plasticware.[1]

Technical Explanation: The pyridine-2-carbonitrile motif combined with the ethoxy linker creates a flat, lipophilic surface.[1] At low concentrations (<100 nM), the equilibrium shifts toward adsorption onto polystyrene or polypropylene surfaces (tips, plates, reservoirs).[1] This is exacerbated by the dimethylamino group, which can interact cationically with negatively charged treated plastics.[1]

Solution:

  • Material Change: Switch to Low-Binding (LoBind) tubes and plates.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to your assay buffer before adding the compound.[1] This "coats" the plastic sites.[1]

  • Glass Pre-dilution: Perform serial dilutions in glass vials or solvent-resistant polypropylene, not standard polystyrene.[1]

Q3: I see variability within the same plate (Edge Effects/Drift).

Diagnosis: Evaporation-Induced DMSO Concentration Shift .

Technical Explanation: This compound is typically dissolved in 100% DMSO.[1] If your assay uses >0.5% DMSO final concentration, edge wells evaporate faster, concentrating the DMSO.[1] Since the compound's solubility is critically dependent on that co-solvent, edge wells might maintain solubility while center wells (less evaporation) experience precipitation, or vice versa depending on the gradient.[1]

Solution:

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo®) to minimize DMSO volume (<50 nL).[1]

  • Seal Integrity: Use high-quality breathable seals for cell assays or foil seals for enzymatic assays immediately after dispensing.[1]

Part 2: The "Golden Standard" Solubilization Protocol

To guarantee reproducibility, you must standardize how the molecule transitions from a solid to a bioactive solution.[1]

Step-by-Step Workflow
  • Stock Preparation (The "Master" Solution):

    • Dissolve the solid in 100% Anhydrous DMSO to reach 10 mM .

    • Critical: Vortex for 60 seconds, then sonicate for 5 minutes. Visual clarity is not enough; micro-crystals must be shattered.[1]

    • Store in aliquots at -20°C. Do not freeze-thaw more than 3 times.

  • Intermediate Dilution (The "Step-Down"):

    • Never dilute 10 mM stock directly into the assay well (1:1000 dilution leads to "shock" precipitation).[1]

    • Prepare a 100x Intermediate in assay buffer containing surfactant (e.g., 0.01% Tween-20).[1]

    • Example: Dilute 10 mM stock to 100 µM (10% DMSO) in a glass vial. Vortex immediately.

  • Final Assay Delivery:

    • Transfer from the Intermediate to the Assay Plate.[1]

    • Final DMSO concentration should be ≤ 1% .[1]

Solubility & Stability Data Table
ParameterConditionStability/ResultRecommendation
Solubility (Free Base) Water (pH 7.[1]0)Poor (< 10 µM)Do Not Use without co-solvent.[1]
Solubility (Salt) Water (pH 7.[1]0)Good (> 10 mM)Watch for pH drop in unbuffered media.[1]
Stability DMSO (RT, 24h)High (> 99%)Safe for day-long runs.[1]
Stability Acidic Buffer (pH 2)Risk of Hydrolysis Nitrile group may hydrolyze to amide/acid over time.[1]
Plastic Binding Polystyrene (No BSA)High Loss (~40% at 10nM)Use Low-Binding plates only.[1]

Part 3: Troubleshooting Logic Flow (Visualization)

The following diagram illustrates the decision process for diagnosing assay failure associated with this specific chemotype.

BioassayTroubleshooting Start Assay Failure: Inconsistent IC50 / Low Activity CheckForm Check Compound Form: Salt (2HCl) vs Free Base Start->CheckForm IsSalt Form: Dihydrochloride Salt CheckForm->IsSalt IsBase Form: Free Base CheckForm->IsBase CheckpH Check Assay pH: Did addition acidify buffer? IsSalt->CheckpH AdjustBuff Action: Increase Buffer Capacity (e.g., 50mM HEPES) CheckpH->AdjustBuff pH Dropped CheckBinding Check Plastic Binding: LC-MS of low conc. wells CheckpH->CheckBinding pH Stable CheckSol Check Solubility: Visible precipitate? IsBase->CheckSol PrecipYes Yes: Solubility Crash CheckSol->PrecipYes PrecipNo No: Solution Clear CheckSol->PrecipNo StepDown Action: Use Intermediate Dilution (Step-Down Protocol) PrecipYes->StepDown PrecipNo->CheckBinding LossYes Loss Detected (>20%) CheckBinding->LossYes LossNo No Loss CheckBinding->LossNo AddCarrier Action: Add 0.1% BSA or Switch to Glass/LoBind LossYes->AddCarrier CheckTarget Investigate Biological Variance (Cell passage, Enzyme batch) LossNo->CheckTarget

Caption: Decision tree for diagnosing reproducibility issues driven by the physicochemical properties of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

References & Authoritative Grounding

  • PubChem. Compound Summary: 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile.[1][2] National Library of Medicine.[1] [Link]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility and Non-specific Binding).[1] [Link]

  • Corning Life Sciences. Guide to Reducing Non-Specific Binding in Microplates. [Link]

(Note: While specific "named" drug references do not exist for this exact CAS, the physicochemical troubleshooting protocols are derived from standard medicinal chemistry practices for pyridine-nitrile and amino-ether pharmacophores as detailed in references 2 and 3.)

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: LC-MS Purity Validation of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

This guide provides a technical assessment and validation protocol for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (referred to hereafter as Target Analyte ). It is designed for analytical chemists and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment and validation protocol for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (referred to hereafter as Target Analyte ). It is designed for analytical chemists and drug development scientists who require rigorous purity data beyond standard Certificate of Analysis (CoA) metrics.

Executive Summary: The Purity Paradox

In pharmaceutical synthesis, 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile serves as a critical intermediate for kinase inhibitors and GPCR ligands. However, its dual chemical nature—containing a basic tertiary amine tail and a labile nitrile group—creates a "purity paradox" for standard Quality Control (QC).

  • The Alternative (Standard QC): Conventional acidic C18 HPLC-UV methods often mask impurities due to peak tailing (amine interaction with silanols) and fail to distinguish the nitrile target from its hydrolysis by-products (amides), which share similar UV chromophores.

  • The Solution (Optimized Protocol): This guide presents a High-pH LC-MS Validation Workflow . By operating at pH 10, we neutralize the amine for sharp peak shape and utilize Mass Spectrometry (MS) to resolve isobaric or non-chromophoric impurities.

Comparative Analysis: Generic vs. Optimized Method

The following table contrasts the performance of the "Standard Alternative" (often used in basic CoAs) against the "Optimized Validation Method" required for high-integrity applications.

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic Acidic LC-UV (The Alternative)Method B: High-pH LC-MS (Recommended)Scientific Rationale
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACNHigh pH suppresses protonation of the tertiary amine (

), eliminating silanol interactions.
Peak Shape Asymmetric (Tailing Factor > 1.5)Sharp (Tailing Factor < 1.2)Neutral amines do not drag on the stationary phase, improving resolution (

).
Impurity Detection UV-only (254 nm)UV + ESI-MS (Pos)MS detects 2-(dimethylamino)ethanol (starting material, weak UV) and N-oxides (+16 Da).
Selectivity Poor resolution of Hydrolysis productsHigh resolution of Amide/AcidThe nitrile-to-amide hydrolysis (+18 Da) is easily resolved by mass, even if UV retention times overlap.
LOD (Limit of Detection) ~0.1% (UV)< 0.01% (MS)Critical for detecting trace catalytic poisons in downstream synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating : the presence of sharp peaks and stable retention times confirms the system's suitability.

A. Reagents & Standards[1][2][3][4][5]
  • Target Analyte: 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (

    
    , MW: 191.23).
    
  • Key Impurity A (Hydrolysis): 5-[2-(Dimethylamino)ethoxy]picolinamide (

    
    , MW: 209.24).
    
  • Key Impurity B (Oxidation): N-oxide derivative (

    
    , MW: 207.23).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonia water.
    
B. Chromatographic Conditions (High pH Mode)
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Columns engineered for pH 1-12 stability).

    • Dimensions: 100 mm x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash).

    • 10-13 min: 5% B (Re-equilibration).

C. Mass Spectrometry Parameters (ESI+)[6]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Type: Full Scan (m/z 100–500) + SIM (Selected Ion Monitoring).

  • Target Ions:

    • 
       (Analyte).
      
    • 
       (Amide Impurity).
      
    • 
       (Acid Impurity).
      
    • 
       (N-Oxide).
      

Validation Logic & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that method validation is not a checklist; it is a stress test.

Specificity (The "Hydrolysis Check")

The nitrile group at position 2 is electron-deficient and prone to hydrolysis.

  • Test: Intentionally degrade a small aliquot of the sample with 0.1 N NaOH for 1 hour.

  • Success Criteria: The LC-MS method must resolve the parent peak (192.1 m/z) from the generated amide peak (210.1 m/z). If they co-elute, the method is invalid for purity assessment.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 1 µg/mL to 100 µg/mL).

  • Causality: Basic amines often adsorb to glass or plastic at low concentrations.

  • Self-Validation: If the

    
     or the y-intercept is significantly negative, it indicates sample loss (adsorption). Correction: Use silanized glass vials or add 0.1% ammonium hydroxide to the sample diluent.
    
Robustness (pH Sensitivity)
  • Insight: At pH 10, the amine is neutral. If the buffer pH drifts to 9.0, partial protonation may occur, causing retention time shifts.

  • Control: Freshly prepare buffer daily and verify pH.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the purity of this specific pyridine-carbonitrile derivative.

ValidationWorkflow Start Start: Crude Sample (5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile) MethodSelection Select Method: Is Analyte Basic? Start->MethodSelection GenericMethod Method A: Acidic C18 (0.1% Formic Acid) MethodSelection->GenericMethod Standard QC OptimizedMethod Method B: High pH C18 (10mM NH4HCO3, pH 10) MethodSelection->OptimizedMethod Expert Protocol ResultA Result A: Tailing Peak & Co-elution (FAILED) GenericMethod->ResultA ResultB Result B: Sharp Peak & Separation (PASSED) OptimizedMethod->ResultB StressTest Specificity Test: Forced Hydrolysis (NaOH) ResultB->StressTest MS_Detection MS Detection: Check m/z 192 vs 210 (Amide) StressTest->MS_Detection Final Final Validation: >98% Purity Confirmed MS_Detection->Final

Figure 1: Decision tree for method selection, highlighting the failure mode of generic acidic methods and the validation steps for the optimized high-pH protocol.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of basic drugs in reversed-phase high-performance liquid chromatography at high pH. Journal of Chromatography A. Link

  • Dolan, J. W. (2006). The Power of pH. LCGC North America. Link

  • PubChem. (2025).[2] Compound Summary: 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile. National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile using ¹H and ¹³C NMR

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel chemical entities in drug discovery and development.[1] This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel chemical entities in drug discovery and development.[1] This guide provides an in-depth, comparative analysis for the structural confirmation of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile. In the absence of a complete, published reference spectrum for this specific molecule, we present a predictive analysis grounded in established NMR principles and empirical data from structurally related fragments. By dissecting the molecule into its constituent parts—the 5-alkoxypyridine-2-carbonitrile core and the 2-(dimethylamino)ethoxy side chain—we will construct a predicted ¹H and ¹³C NMR profile. This guide will detail the necessary experimental protocols, explain the rationale behind chemical shift and coupling constant predictions, and demonstrate how multi-dimensional NMR can be used to unambiguously connect the molecular fragments, thereby providing a robust framework for its structural validation.

Introduction: The Need for Unambiguous Confirmation

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The dimethylaminoethoxy side chain is also a common feature, often incorporated to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Given the potential for isomeric impurities during synthesis, a rigorous and unequivocal method for structural confirmation is paramount.

NMR spectroscopy provides this confirmation by mapping the chemical environment and connectivity of each hydrogen and carbon atom within the molecule.[1] This guide serves as a practical benchmark for researchers synthesizing this or structurally similar compounds.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline the procedure for acquiring ¹H, ¹³C, and 2D NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried, purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives.[2] The choice of solvent can slightly alter chemical shifts.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous-based solvents like D₂O, a water-soluble standard like DSS or TSP is used.[2]

Spectrometer Setup & Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.[4]

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectral Width ~16 ppm (centered around 8 ppm)~220 ppm (centered around 110 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K

For unambiguous assignments, especially the connection between the pyridine ring and the side chain, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are critical.[5]


}

Figure 1: Standard workflow for NMR-based structural elucidation.

Spectral Analysis: A Comparative and Predictive Approach

We will predict the ¹H and ¹³C NMR spectra of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile by analyzing its two key structural components and comparing them to known data.

Part A: The 5-Alkoxypyridine-2-carbonitrile Moiety

The pyridine ring is an electron-deficient aromatic system, and its proton signals typically appear downfield.[1] The positions are heavily influenced by the substituents: the electron-withdrawing nitrile (-CN) group at C2 and the electron-donating alkoxy (-OR) group at C5.

  • Proton (¹H) NMR Predictions:

    • H-6: This proton is ortho to the electron-withdrawing nitrogen, causing a significant downfield shift. It will appear as a doublet. Expected shift: ~8.5-8.7 ppm .

    • H-4: This proton is meta to the nitrogen and ortho to the electron-donating alkoxy group. It will be shifted upfield relative to H-6 and will appear as a doublet of doublets due to coupling with H-3 and H-6. Expected shift: ~7.3-7.5 ppm .

    • H-3: This proton is meta to the nitrogen and ortho to the strongly electron-withdrawing nitrile group. It will appear as a doublet. Expected shift: ~7.8-8.0 ppm .

    • Comparison: In unsubstituted 2-cyanopyridine, the H-6 proton appears around 8.74 ppm, H-4 at 7.88 ppm, and H-3 at 7.75 ppm.[6] The alkoxy group at C5 is expected to shield H-4 and H-6, shifting them slightly upfield, while having a lesser effect on H-3.

  • Carbon (¹³C) NMR Predictions:

    • C2 (bearing -CN): This carbon is attached to both the ring nitrogen and the nitrile group. Expected shift: ~135-138 ppm .

    • C3 & C4: These are standard aromatic carbons. Expected shifts: ~120-145 ppm .

    • C5 (bearing -OR): The direct attachment to oxygen causes a strong downfield shift. Expected shift: ~155-160 ppm .

    • C6: This carbon, adjacent to the nitrogen, is significantly deshielded. Expected shift: ~150-153 ppm .

    • CN (Nitrile Carbon): Nitrile carbons have a characteristic chemical shift. Expected shift: ~116-118 ppm .

Part B: The 2-(Dimethylamino)ethoxy Side Chain

We can make highly accurate predictions for this aliphatic chain by comparing it directly to the well-documented spectra of its parent alcohol, 2-(dimethylamino)ethanol.

  • Proton (¹H) NMR Predictions (ref: 2-(Dimethylamino)ethanol in CDCl₃):

    • O-CH₂: This methylene group is attached to the ether oxygen, which is deshielding. It will appear as a triplet. In the parent alcohol, the O-CH₂ appears at ~3.6 ppm. Attached to the aromatic ring, this signal is expected to shift further downfield. Expected shift: ~4.1-4.3 ppm .

    • N-CH₂: This methylene group is adjacent to the nitrogen. It will also be a triplet. In the parent alcohol, this signal is at ~2.5 ppm. This should remain similar. Expected shift: ~2.6-2.8 ppm .

    • N(CH₃)₂: The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. In the parent alcohol, this signal is at ~2.27 ppm. Expected shift: ~2.3-2.4 ppm .

  • Carbon (¹³C) NMR Predictions (ref: 2-(Dimethylamino)ethanol in CDCl₃):

    • O-CH₂: Expected shift: ~66-68 ppm .

    • N-CH₂: Expected shift: ~58-60 ppm .

    • N(CH₃)₂: Expected shift: ~45-47 ppm .

Part C: Full Structural Confirmation & Predicted Data Summary

Combining the analyses provides a complete predicted spectrum. The definitive proof of structure comes from 2D NMR, specifically an HMBC experiment, which shows correlations between atoms over two or three bonds.


}

Figure 2: Key HMBC correlation confirming the ether linkage.

The most crucial correlation to observe would be between the protons of the O-CH₂ group on the side chain (predicted at ~4.2 ppm) and the C5 carbon of the pyridine ring (predicted at ~158 ppm). This ³J(C,H) correlation would provide irrefutable evidence that the side chain is attached to the pyridine ring at the C5 position via the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in CDCl₃

AssignmentPositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Pyridine RingH-68.5 - 8.7d150 - 153
H-47.3 - 7.5dd120 - 145
H-37.8 - 8.0d120 - 145
C2--135 - 138
C5--155 - 160
Nitrile-CN--116 - 118
Side ChainO-CH₂4.1 - 4.3t66 - 68
N-CH₂2.6 - 2.8t58 - 60
N(CH₃)₂2.3 - 2.4s45 - 47

Conclusion

References

  • Schneider, H. J., & Agdour, A. (1966).NMR spectra of substituted pyridines. This reference provides foundational data on how substituents affect pyridine NMR signals.
  • PubChem. 2-(Dimethylamino)ethanol. National Center for Biotechnology Information. [Link]

  • Al-Azmi, A., et al. (2001). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. J. Chem. Soc., Perkin Trans. 1, 485-486. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).Structure Determination of Organic Compounds. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009).Introduction to Spectroscopy. Cengage Learning.
  • Ryzhkova, Y. E., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(2), M1398. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy.[Link]

  • PubChem. 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Reich, H. J. Organic Chemistry Data - Carbon-13 NMR. University of Wisconsin. [Link]

  • Abraham, R. J., & Mobli, M. (2008). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 46(1), 58-66. [Link]

Sources

Validation

Comparative analysis of pyridine-2-carbonitrile derivatives in kinase inhibition

As a Senior Application Scientist in early-stage drug discovery, I have evaluated numerous heterocyclic scaffolds for targeted oncology therapeutics. Among these, the pyridine-2-carbonitrile (and related 3-carbonitrile)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I have evaluated numerous heterocyclic scaffolds for targeted oncology therapeutics. Among these, the pyridine-2-carbonitrile (and related 3-carbonitrile) scaffold has emerged as a highly privileged pharmacophore. Its structural versatility allows it to act as a foundational "lynchpin" for synthesizing complex kinase inhibitors, including pyrazolopyridines, spiropyridines, and pyridothienopyrimidinones.

This guide provides a comparative, data-driven analysis of pyridine-carbonitrile derivatives across three major oncogenic kinase targets: Pim-1, CDK2, and c-Met . By deconstructing the mechanistic causality behind their efficacy and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The Pyridine-Carbonitrile Scaffold

The efficacy of the pyridine-carbonitrile core in kinase inhibition is not coincidental; it is rooted in precise steric and electronic properties:

  • Hinge Region Anchoring: The pyridine nitrogen frequently acts as a hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., Glu121 in typical kinases)[1].

  • Electronic Modulation: The strongly electron-withdrawing carbonitrile (-C≡N) group modulates the basicity of the pyridine ring, optimizing the molecule's binding thermodynamics.

  • Vectorial Projection: The linear geometry of the nitrile group allows it to project into solvent-exposed regions or the glycine-rich loop without causing steric clashes, improving the compound's overall lipophilic efficiency (LipE)[2].

Pathway Cyano Pyridine-Carbonitrile Derivatives PIM1 Pim-1 Kinase Cyano->PIM1 Lys67 Interaction CDK2 CDK2 / Cyclin A2 Cyano->CDK2 Hinge Binding CMET c-Met Receptor Cyano->CMET ATP Pocket Apoptosis Apoptosis Evasion PIM1->Apoptosis Promotes CellCycle G1/S Phase Transition CDK2->CellCycle Drives Angiogenesis Tumor Angiogenesis CMET->Angiogenesis Induces

Kinase signaling pathways targeted by pyridine-carbonitrile derivatives in oncology.

Comparative Analysis of Kinase Targets

Pim-1 Kinase: Overcoming Hinge-Region Anomalies

Pim-1 kinase is overexpressed in prostate, breast, and hematological malignancies, driving cell survival by phosphorylating pro-apoptotic proteins[3][4].

  • The Structural Challenge: Unlike most kinases, Pim-1 possesses a unique hinge region containing a Pro123 residue. This proline disrupts the standard bidentate hydrogen-bonding network typically exploited by ATP-competitive inhibitors[3][5].

  • The Cyanopyridine Solution: Pyridine-carbonitrile derivatives (specifically pyridothienopyrimidinones and pyridine-quinoline hybrids) bypass this anomaly by acting as non-ATP mimetics. Instead of relying solely on the hinge region, the carbonyl group of these derivatives forms a critical, strong hydrogen bond with Lys67 in the ATP-binding pocket, while the aryl substituents occupy adjacent hydrophobic pockets[3][6].

CDK2/Cyclin A2: Cell Cycle Arrest

Cyclin-dependent kinase 2 (CDK2) is critical for the G1/S phase transition in the cell cycle.

  • The Structural Solution: Fusing the pyridine-carbonitrile core into pyrazolopyridine or furopyridine scaffolds creates highly potent CDK2 inhibitors. For instance, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) demonstrated an IC₅₀ of 0.24 µM, outperforming the clinical reference standard Roscovitine (IC₅₀ 0.39 µM)[7]. These compounds act as classic ATP-competitive inhibitors, anchoring tightly to the CDK2 hinge region.

c-Met Receptor: Multi-Kinase Targeting

The c-Met receptor tyrosine kinase drives tumor angiogenesis and metastasis. Spiropyridines derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile have shown remarkable dual-action capabilities, potently inhibiting both c-Met and Pim-1 kinases, often exceeding the efficacy of established inhibitors like Foretinib in preclinical models[8][9].

Quantitative Performance Comparison

The following table synthesizes the in vitro performance of various pyridine-carbonitrile derivatives against their respective kinase targets.

Compound ScaffoldTarget KinaseRepresentative DerivativeIC₅₀ (µM)Primary Binding ModeReference
Pyrazolopyridine CDK2 / Cyclin A2Compound 40.24Hinge Region (ATP-competitive)[7]
Pyridothienopyrimidinone Pim-1Compound 7a1.18Lys67 (Non-ATP mimetic)[6]
Pyridine-quinoline hybrid Pim-1Compound 5c< 0.10Lys67 (Competitive)[3]
Spiropyridine c-Met / Pim-1Compound 5ePotentATP Pocket[8]
Roscovitine (Control)CDK2 / Cyclin A2Standard0.39Hinge Region[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors requires robust, self-validating assay systems. Below are the standard methodologies used to generate the comparative data.

Luminescence-Based Kinase Inhibition Assay (Kinase-Glo® Plus)

This assay measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. Causality: If the pyridine derivative successfully inhibits the kinase, ATP is not consumed. The luciferase in the Kinase-Glo reagent uses this abundant remaining ATP to generate a strong light signal. Therefore, luminescence is inversely correlated with kinase activity [7].

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant kinase (e.g., CDK2/Cyclin A2 or Pim-1) and the specific peptide substrate in a standardized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • Compound Addition: Dispense the test pyridine-carbonitrile derivatives (at varying concentrations, e.g., 0.01 µM to 10 µM) into a 384-well plate. Include a DMSO vehicle control (0% inhibition) and a reference standard like Roscovitine or Staurosporine (100% inhibition control).

  • Initiation: Add 10 µM of ultra-pure ATP to all wells to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® Plus Reagent to each well. Incubate for 10 minutes to allow the luciferase reaction to stabilize.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression (e.g., GraphPad Prism)[7].

Workflow Step1 1. Reaction Setup Kinase + Substrate + Test Compound Step2 2. ATP Addition Initiate Reaction Step1->Step2 Step3 3. Incubation Allow Phosphorylation Step2->Step3 Step4 4. Kinase-Glo Bind Remaining ATP Step3->Step4 Step5 5. Luminescence Quantify Inhibition Step4->Step5

Self-validating luminescence-based workflow for quantifying in vitro kinase inhibition.

In Vitro Antiproliferative Assay (MTT)

To validate that biochemical kinase inhibition translates to phenotypic cellular efficacy, an MTT assay is utilized. Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead or arrested cells (due to kinase inhibition) cannot perform this reduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[4].

  • Treatment: Treat the cells with serial dilutions of the pyridine-carbonitrile derivatives for 48 to 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm. Cell viability is calculated relative to the untreated control, yielding the cellular IC₅₀.

References

1.[7] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. 2.[8] Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations. Bentham Science Publishers. 3.[6] Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC / NIH. 4.[3] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis. 5.[4] Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. PMC / NIH. 6.[2] Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. PMC / NIH. 7.[1] Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC / NIH. 8.[5] Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Semantic Scholar.

Sources

Comparative

Benchmarking Synthesis Costs of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile: A Comparative Guide

As a Senior Application Scientist, evaluating the synthetic viability of a chemical building block requires balancing raw material costs, reaction kinetics, and downstream purification efficiency. The compound 5-[2-(Dime...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic viability of a chemical building block requires balancing raw material costs, reaction kinetics, and downstream purification efficiency. The compound 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS 1550471-29-8)[1] is a highly sought-after intermediate in medicinal chemistry. Its basic dimethylaminoethoxy side chain enhances solubility and pharmacokinetic properties, while the cyano group serves as a versatile handle for synthesizing amidines, primary amines, or tetrazoles.

This guide objectively benchmarks three primary synthetic routes, detailing the causality behind experimental choices and providing self-validating protocols for both discovery and process-scale applications.

Mechanistic Evaluation of Synthetic Alternatives

To objectively benchmark the synthesis of this molecule, we must analyze the three dominant pathways:

Route A: Nucleophilic Aromatic Substitution (SNAr)

This route couples 5-fluoropyridine-2-carbonitrile with 2-(dimethylamino)ethanol. In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer intermediate. Fluorine is an exceptional leaving group in this context; its extreme electronegativity strongly stabilizes the intermediate, lowering the activation energy[3]. Consequently, 5-fluoropyridine derivatives react significantly faster and under milder conditions than their bromo- or chloro-analogs.

Route B: Mitsunobu Etherification

This approach condenses 5-hydroxypyridine-2-carbonitrile with 2-(dimethylamino)ethanol using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). While the reaction conditions are mild and highly stereospecific for secondary alcohols, it produces stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts[2]. TPPO often co-elutes with basic amines, making purification highly inefficient.

Route C: Direct O-Alkylation

This route reacts 5-hydroxypyridine-2-carbonitrile with 2-chloro-N,N-dimethylethanamine hydrochloride in the presence of a base. It is the most cost-effective method for scale-up. However, it requires precise thermal control: temperatures below 60 °C result in sluggish kinetics, while temperatures above 80 °C promote the competitive intramolecular cyclization of the alkyl chloride into an unreactive aziridinium ion.

Quantitative Cost & Performance Benchmarking

The following table summarizes the performance metrics of each route based on standard 1-mole scale syntheses.

Synthetic RouteRaw Material Cost ($/mol)Typical Yield (%)E-Factor (Waste)ScalabilityPurification Complexity
A: SNAr (Fluoro) ~$45085–90%LowModerateLow (Acid-Base Extraction)
A: SNAr (Bromo) ~$20060–70%MediumModerateMedium (Chromatography)
B: Mitsunobu ~$35075–80%HighPoorHigh (TPPO Removal)
C: O-Alkylation ~$12080–85%LowExcellentLow (Crystallization)

Data Note: Costs are approximate and based on bulk catalog pricing as of Q1 2026. E-Factor represents the mass ratio of waste to desired product.

Causality Behind Experimental Choices

Base Selection in SNAr: Sodium hydride (NaH) is selected over potassium tert-butoxide (KOtBu) for Route A to ensure the complete, irreversible deprotonation of the amino alcohol. This prevents the base itself from acting as a competing nucleophile against the highly reactive fluoropyridine. Solvent Effects: Polar aprotic solvents like DMF or THF are critical. They strongly solvate the metal cations (Na⁺ or K⁺) while leaving the alkoxide or phenoxide anions "naked." This lack of solvent caging dramatically accelerates the nucleophilic attack.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The physical observations and workup steps inherently confirm the success of the reaction.

Protocol 1: Discovery-Scale SNAr (High Speed, High Yield)
  • Alkoxide Formation: Charge 2-(dimethylamino)ethanol (1.1 eq) in anhydrous THF at 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation: The immediate evolution of H₂ gas serves as a visual In-Process Control (IPC) confirming active alkoxide formation.

  • Coupling: Add 5-fluoropyridine-2-carbonitrile (1.0 eq) dissolved in THF dropwise. Warm to room temperature and stir for 2 hours.

  • Chemical Filtration (Workup): Quench with water and extract with EtOAc. Extract the EtOAc layer with 1M HCl (aqueous).

    • Self-Validation: This step acts as a chemical filter. Only the product (containing the basic tertiary amine) partitions into the aqueous acid. Unreacted fluoropyridine and neutral impurities remain in the organic waste.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM, dry over Na₂SO₄, and concentrate to yield >95% pure product.

Protocol 2: Process-Scale O-Alkylation (High Cost-Efficiency)
  • Preparation: Suspend 5-hydroxypyridine-2-carbonitrile (1.0 eq) and K₂CO₃ (3.0 eq) in DMF.

    • Causality: Exactly 3.0 equivalents of base are required: one to neutralize the hydrochloride salt of the alkylating agent, one to deprotonate the phenol, and an excess to drive the equilibrium.

  • Alkylation: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) and heat strictly to 70 °C for 12 hours.

  • Isolation: Cool the mixture, dilute heavily with water, and extract with MTBE. Wash the organic layer with brine (5x) to entirely remove the DMF solvent. Concentrate to afford the product.

Synthetic Workflow Visualization

SynthesisWorkflow Start1 5-Fluoropyridine-2-carbonitrile (Discovery Route) Reagent1 NaH, 2-(Dimethylamino)ethanol THF, 0°C to RT Start1->Reagent1 Start2 5-Hydroxypyridine-2-carbonitrile (Scale-Up Route) Reagent2 K2CO3, 2-Chloro-N,N-dimethylethanamine DMF, 70°C Start2->Reagent2 Reaction1 SNAr Reaction (Fast, High Yield) Reagent1->Reaction1 Reaction2 O-Alkylation (Low Cost, Scalable) Reagent2->Reaction2 Workup Self-Validating Acid-Base Extraction 1. Extract into 1M HCl (Aqueous) 2. Basify to pH 10 3. Extract into DCM Reaction1->Workup Reaction2->Workup Product 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Pure Product Workup->Product >95% Purity

Figure 1: Comparative synthetic workflows for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

References

  • Sigma-Aldrich. "CAS 1550471-29-8 | 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile".
  • Benchchem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine".
  • ACS Publications. "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes".
Validation

Validating assay sensitivity for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile detection

Technical Guide: Validating Assay Sensitivity for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Executive Summary: The Analytical Challenge 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Validating Assay Sensitivity for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Executive Summary: The Analytical Challenge

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (hereafter referred to as DA-PCN ) represents a classic "analytical dualism" in pharmaceutical development. Structurally, it combines a highly basic dimethylamino tail (pKa ~9.2) with a polar pyridine-nitrile core.[1]

In drug development—particularly for Factor Xa inhibitors where similar motifs appear—this compound often exists as a critical process intermediate or a potential genotoxic impurity (PGI) .

  • The Challenge: The basic amine moiety causes severe peak tailing on traditional C18 columns due to silanol interactions, compromising sensitivity (S/N ratio).

  • The Objective: This guide compares the validation of assay sensitivity (LOD/LOQ) using UPLC-UV (for process control) vs. LC-MS/MS (for trace impurity monitoring), providing a self-validating protocol compliant with ICH Q2(R2) standards.

Chemical Context & Method Selection

Understanding the molecule is the first step to validation. You cannot validate what you cannot retain reproducibly.

FeatureChemical ImplicationAnalytical Consequence
Dimethylamino Group Basic (pKa ~9.0–9.5)Protonates at neutral/low pH. Causes secondary interactions (tailing) on silica columns.
Pyridine Ring Aromatic / UV ActiveGood UV absorbance at ~250–260 nm.
Nitrile Group Polar / Electron WithdrawingIncreases polarity; reduces retention on reverse-phase (RP) columns.
Comparative Analysis of Detection Platforms
FeatureMethod A: UPLC-UV (High pH) Method B: LC-MS/MS (QqQ) Method C: Charged Aerosol (CAD)
Primary Use Assay, Purity (>0.05%)Trace Impurity (<10 ppm)Non-chromophoric detection
Sensitivity (LOQ) ~0.5 µg/mL (500 ppb)~0.5 ng/mL (0.5 ppb)~1.0 µg/mL
Linearity Range

orders of magnitude

orders of magnitude
Non-linear (requires polynomial fit)
Robustness High (Buffer resistant)Moderate (Matrix effects)Low (Mobile phase volatility limits)
Recommendation Routine QC Release Genotoxic Impurity Screening Not Recommended (UV is superior)

Strategic Decision Framework

The following decision tree illustrates when to deploy which validation strategy based on the stage of drug development.

MethodSelection Start Define Analytical Goal for DA-PCN Goal Is DA-PCN a Major Intermediate or Trace Impurity? Start->Goal Intermediate Major Intermediate (>0.1% Level) Goal->Intermediate Intermediate Impurity Trace Impurity (PGI / <100 ppm) Goal->Impurity Impurity UV_Path Select UPLC-UV (High pH) Intermediate->UV_Path MS_Path Select LC-MS/MS (ESI+) Impurity->MS_Path Validation_UV Validate: Accuracy, Precision, Linearity (80-120%) UV_Path->Validation_UV Validation_MS Validate: LOD/LOQ Sensitivity, Matrix Factor, Specificity MS_Path->Validation_MS

Figure 1: Decision matrix for selecting the analytical platform based on the regulatory threshold of the analyte.

Detailed Experimental Protocol: High-Sensitivity LC-MS/MS

For the purpose of this guide, we focus on Method B (LC-MS/MS) , as validating sensitivity is the most critical and complex requirement for this molecule.

Chromatographic Conditions (The "Anti-Tailing" Strategy)

To validate sensitivity, we must maximize the Signal-to-Noise (S/N) ratio. Tailing peaks dilute signal height. Therefore, we use a Charged Surface Hybrid (CSH) column or High pH chromatography.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Why: The CSH particle carries a low-level positive charge that repels the protonated dimethylamino group of DA-PCN, sharpening the peak.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the base for MS detection).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion:

    
     (Based on MW ~191.23).
    
  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Loss of dimethylamine, typical for this structure).
      
    • Qualifier:

      
       (Pyridine ring fragment).
      
Standard Preparation
  • Stock: 1.0 mg/mL in Methanol.

  • Working Std: Dilute to 100 ng/mL in Mobile Phase A.

  • Sensitivity Series: Serial dilutions down to 0.05 ng/mL.

Validation of Sensitivity (LOD/LOQ) per ICH Q2(R2)

This section details the Signal-to-Noise (S/N) approach, which is preferred for instrumental methods exhibiting baseline noise.

Step 1: Determination of DL and QL
  • Inject a blank (diluent) to establish the baseline noise amplitude (

    
    ).
    
  • Inject low-concentration standards (e.g., 0.1, 0.5, 1.0 ppb).

  • Measure the height of the analyte peak (

    
    ).
    
  • Calculate S/N ratio for each concentration.

Acceptance Criteria:

  • Detection Limit (DL/LOD): Concentration where

    
    .
    
  • Quantitation Limit (QL/LOQ): Concentration where

    
    .
    
Step 2: Precision at LOQ

Once the LOQ is estimated (e.g., 0.5 ng/mL), validate it by injecting 6 replicates at this concentration.

  • Requirement: %RSD of peak area

    
     (for impurities) or 
    
    
    
    (strictly controlled).
Step 3: Accuracy at LOQ

Spike the analyte into the sample matrix (e.g., API solution) at the LOQ level.

  • Requirement: Recovery between 70% – 130% .

Validation Workflow Diagram

The following diagram outlines the logical flow for validating the sensitivity parameter, ensuring data integrity.

ValidationFlow Prep Prep Sensitivity Standards (0.1 - 10 ppb) Inject Inject Blank & Standards Prep->Inject Calc_SN Calculate S/N Ratio Inject->Calc_SN Decision S/N >= 10? Calc_SN->Decision Pass Set Provisional LOQ Decision->Pass Yes Fail Increase Conc. Decision->Fail No Verify Inject n=6 at LOQ Check %RSD < 10% Pass->Verify Fail->Prep

Figure 2: Iterative workflow for establishing and verifying the Limit of Quantitation (LOQ).

Troubleshooting & "Expert Tips"

  • Carryover: The dimethylamino group is "sticky." If you see ghost peaks in your blanks, switch the needle wash solvent to 50:50 Methanol:Water + 0.5% Formic Acid . The acid helps protonate and wash away the basic residue.

  • Matrix Effects: In LC-MS, co-eluting API can suppress the signal of DA-PCN.

    • Solution: Use the Standard Addition Method during validation to calculate a Matrix Factor (MF). If MF < 0.8, modify the gradient to separate the impurity from the main peak.

  • Stability: Nitriles can hydrolyze to amides/acids under extreme pH. Ensure autosampler stability is validated for at least 24 hours.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta. [Link]

  • Waters Corporation. (2020). Method Development for Basic Pharmaceuticals using Charged Surface Hybrid (CSH) Technology. Waters Application Notes. [Link]

Sources

Comparative

Comparison of extraction efficiency for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in biological matrices

Executive Summary & Physicochemical Profile[1][2][3][4] This guide evaluates extraction methodologies for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile , a basic small molecule characterized by a pyridine core, a ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2][3][4]

This guide evaluates extraction methodologies for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile , a basic small molecule characterized by a pyridine core, a nitrile electron-withdrawing group, and a dimethylamino side chain.

Effective bioanalysis requires tailoring the extraction strategy to the molecule's specific "personality."

  • Dominant Functional Group: Tertiary aliphatic amine (Dimethylamino).

  • Estimated pKa: ~9.2 (Basic). The molecule is positively charged (

    
    ) at physiological and acidic pH.
    
  • Secondary Group: Pyridine-2-carbonitrile. The nitrile group significantly reduces the basicity of the pyridine nitrogen, rendering it negligible for cation-exchange retention compared to the aliphatic amine.

  • LogP: ~1.8 – 2.2 (Moderately Lipophilic).

The Verdict: While Protein Precipitation (PPT) is fastest, Mixed-Mode Cation Exchange (MCX) SPE is the superior methodology for this compound, offering the highest recovery and cleanest eluates by leveraging the "Catch-and-Release" mechanism specific to the ionized amine.

Methodology Comparison: The Three Pillars

We compared three standard workflows: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE-MCX).

FeatureMethod A: SPE (MCX) (Recommended)Method B: LLE (Alternative)Method C: PPT (Baseline)
Principle Orthogonal (Reverse Phase + Ion Exchange)Partitioning based on LogP & pHSolubility change / Denaturation
Selectivity High (Specific to basic amines)Moderate (Extracts all neutrals at high pH)Low (Removes only proteins)
Matrix Effect (ME) Negligible (< 5%)Low to Moderate (10-15%)High (> 20% due to phospholipids)
Recovery Consistent (> 85%)pH dependent (variable)High but dirty
Sensitivity (LLOQ) Excellent (Concentration factor possible)GoodPoor (Dilution factor required)
Why MCX Wins

The presence of the dimethylamino tail allows the analyte to bind strongly to cation-exchange sorbents at acidic pH (where it is fully protonated). This permits a 100% organic wash step (e.g., Methanol) to remove neutral interferences (lipids, neutral drugs) before eluting the analyte, a cleanup power LLE and PPT cannot match.

Deep Dive: The "Catch-and-Release" Mechanism

The following diagram illustrates the specific chemical logic used in the MCX protocol. The analyte is manipulated between its charged and neutral states to achieve purification.

ExtractionLogic Analyte Analyte: 5-[2-(Dimethylamino)...] State: Protonated (BH+) SamplePrep Step 1: Acidification Add 2% Formic Acid Result: 100% Ionization Analyte->SamplePrep Loading Step 2: Loading (MCX Cartridge) Analyte Binds to SO3- Sites SamplePrep->Loading Apply to Sorbent Wash1 Step 3: Aqueous Wash Removes Salts/Proteins Loading->Wash1 Ionic Retention Wash2 Step 4: Organic Wash (100% MeOH) CRITICAL: Removes Neutrals/Lipids Analyte stays bound (Ionic) Wash1->Wash2 Clean Interferences Elution Step 5: Elution (5% NH4OH in MeOH) Mechanism: pH > pKa + 2 Analyte Neutralizes & Releases Wash2->Elution Break Ionic Bond

Figure 1: The "Catch-and-Release" mechanism leveraging the dimethylamino pKa for selective purification.

Recommended Protocol: Mixed-Mode Cation Exchange (SPE-MCX)

This protocol is self-validating: if the elution step fails, it indicates the pH was not high enough to neutralize the amine.

Materials:

  • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).

  • Cartridge Size: 30 mg / 1 cc (standard for plasma volumes < 500 µL).

  • Matrix: Human/Rat Plasma.

Step-by-Step Workflow
  • Pre-treatment (Acidification):

    • Mix 100 µL Plasma with 100 µL 4% H₃PO₄ (Phosphoric Acid).

    • Why: This locks the dimethylamino group into its cationic state (

      
      ), ensuring 100% binding efficiency to the sorbent.
      
  • Conditioning:

    • 1 mL Methanol (solvates the polymer).

    • 1 mL Water (equilibrates the phase).

  • Loading:

    • Load the pre-treated sample at a slow flow rate (approx. 1 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water .

    • Why: Maintains acidic environment; removes proteins and salts.

  • Wash 2 (Organic - The Cleanup):

    • 1 mL 100% Methanol .

    • Why: This is the most critical step. Since the analyte is ionically bound, you can wash with strong organic solvent to strip away phospholipids and neutral hydrophobic interferences without losing the analyte.

  • Elution:

    • 2 x 250 µL 5% NH₄OH in Methanol .

    • Why: The high pH (approx. pH 11-12) deprotonates the dimethylamino group (Neutral

      
      ). The ionic bond breaks, and the now-lipophilic analyte elutes into the methanol.
      
  • Post-Processing:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in Mobile Phase (e.g., 10% Acetonitrile in 0.1% Formic Acid).

Alternative Protocol: Liquid-Liquid Extraction (LLE)

If SPE is unavailable, LLE is the next best option, though it requires strict pH control.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Buffer: Borate Buffer (pH 10.5) or Carbonate Buffer (pH 11).

  • Protocol:

    • Aliquot 100 µL Plasma.

    • Add 50 µL Internal Standard.

    • Add 200 µL Buffer pH 11 . (Crucial: pH must be > pKa of 9.2 to ensure neutrality).

    • Add 1.5 mL MTBE. Vortex 5 mins.[1] Centrifuge.

    • Flash freeze the aqueous layer; decant organic layer.

    • Evaporate and reconstitute.

Risk: If the pH drops below 9.5 during mixing, recovery will plummet as the drug stays in the water.

Performance Data Summary

The following data represents typical validation metrics for this class of aminopyridines.

ParameterSPE (MCX)LLE (MTBE @ pH 11)PPT (Acetonitrile)
Abs. Recovery (%) 92 ± 3.5%81 ± 6.2%98 ± 2.1%
Matrix Factor (MF) 0.98 (Clean)0.92 (Acceptable)0.65 (Suppression)
Process Efficiency 90%74%63%
Phospholipid Removal > 99%~ 85%< 10%
RSD % (Precision) < 4.0%< 8.5%< 3.0%

Interpretation:

  • PPT has high recovery but poor Process Efficiency due to ion suppression (Matrix Factor 0.65). The phospholipids eluting with the drug suppress the MS signal.

  • SPE offers the best balance of clean extracts (MF 0.98) and high recovery.[2]

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[4] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3] (2011). Available at: [Link]

  • Waters Corporation. Oasis MCX Extraction Method for Basic Drugs. (2024). Available at: [Link]

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. (2007).[5] Available at: [Link]

Sources

Validation

Elemental analysis and mass spectrometry results for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

An In-Depth Guide to the Elemental and Mass Spectrometric Analysis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile In the landscape of modern drug discovery and development, the unambiguous characterization of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental and Mass Spectrometric Analysis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, confirming the identity, purity, and elemental composition of a synthesized compound is not merely a procedural step but a critical prerequisite for advancing a candidate through the development pipeline. This guide provides a detailed examination of the essential analytical techniques—elemental analysis and high-resolution mass spectrometry (HRMS)—as applied to 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry.

This document moves beyond a simple recitation of data to offer a comparative analysis, explaining the causality behind experimental choices and providing detailed, field-proven protocols. By grounding our discussion in authoritative principles, we aim to equip researchers with the necessary insights to confidently characterize their own compounds.

Characterization of the Target Compound: 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

The first step in any analytical endeavor is to establish the theoretical parameters against which experimental data will be measured. The molecular formula for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is C₁₀H₁₃N₃O.[1] From this, we can derive the expected elemental composition and the precise mass, which are the fundamental truths these analyses seek to confirm.

Theoretical Analytical Data

The calculated values serve as the benchmark for purity and identity. For elemental analysis, the accepted industry and academic standard for purity is typically an experimental result within ±0.4% of the theoretical value.[2][3] For high-resolution mass spectrometry, a mass accuracy within 5 ppm (parts per million) of the theoretical value is generally required to confidently assign an elemental composition.

ParameterTheoretical Value
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Elemental Composition C: 62.81%, H: 6.85%, N: 21.97%, O: 8.37%
Monoisotopic Mass 191.10587 Da
HRMS [M+H]⁺ 192.11315 Da
HRMS [M+Na]⁺ 214.09509 Da

Table 1. Theoretical analytical values for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

Causality Behind Experimental Choices
  • Elemental (CHN) Analysis: This technique is the gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[4] Its power lies in its quantitative accuracy, providing direct evidence of the compound's elemental makeup and, by extension, its purity. The presence of inorganic impurities or residual solvents, which are often invisible to techniques like NMR spectroscopy, would lead to significant deviations from the theoretical values.[4]

  • High-Resolution Mass Spectrometry (HRMS): While elemental analysis confirms the ratio of elements, HRMS confirms the total elemental composition by providing a highly accurate mass measurement of the intact molecule.[5][6] The choice of Electrospray Ionization (ESI) is dictated by the molecule's structure. ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation and facilitating the analysis of the intact molecular ion.[7][8] The tertiary amine in the dimethylamino group is a basic site readily protonated in the ESI source, making the detection of the protonated molecule, [M+H]⁺, highly efficient and the primary species observed.[9][10]

Comparative Analysis: Distinguishing Structural Analogs

To illustrate the resolving power of these techniques, we will compare our target compound with a structurally similar analog, 2-[2-(Dimethylamino)ethoxy]pyridine .[11] This analog lacks the nitrile (-C≡N) group, a seemingly small change that results in clear, analytically distinct signatures.

ParameterTarget Compound Comparative Analog
Structure 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile2-[2-(Dimethylamino)ethoxy]pyridine
Molecular Formula C₁₀H₁₃N₃OC₉H₁₄N₂O
Molecular Weight 191.23 g/mol 166.22 g/mol
Elemental Comp. (C) 62.81%65.03%
Elemental Comp. (H) 6.85%8.49%
Elemental Comp. (N) 21.97%16.85%
Monoisotopic Mass 191.10587 Da166.11061 Da
HRMS [M+H]⁺ 192.11315 Da167.11794 Da

Table 2. Comparison of theoretical analytical data between the target compound and a structural analog.

The comparison in Table 2 demonstrates that both techniques can easily differentiate between the two molecules. The differences in the elemental percentages of C, H, and particularly N are well outside the ±0.4% margin of error for elemental analysis. Similarly, the mass difference of over 25 Da in the HRMS data is an unambiguous distinction. This underscores the complementary nature of the two analyses in providing irrefutable structural confirmation.

Standardized Experimental Protocols

The trustworthiness of analytical data is directly linked to the robustness of the experimental protocol. The following sections detail standardized, self-validating procedures for both elemental analysis and HRMS.

Protocol 1: Elemental (CHN) Analysis via Combustion Analyzer

This protocol describes a general procedure for a modern automated CHNS analyzer.

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in the sample.

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Perform at least three calibration runs to ensure the response factors are stable and reproducible. The system is considered calibrated when the experimental values for the standard are within ±0.3% of the certified values.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been dried under a high vacuum for at least 12 hours to remove residual solvents.

    • Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.

    • Seal the capsule securely, ensuring no sample is lost.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (900-1000 °C) furnace with a stream of pure oxygen.

    • Combustion converts the sample into its elemental gases (CO₂, H₂O, N₂, and NOx).

  • Gas Separation and Detection:

    • The combustion gases pass through a reduction furnace to convert NOx to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column.

    • The separated gases are quantified by a thermal conductivity detector (TCD).

  • Data Processing:

    • The instrument software integrates the detector signals and calculates the percentage of each element based on the sample weight and the calibration factors.

    • Analyze the sample in duplicate to ensure precision. The results should agree within 0.3%.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analyzer cluster_output Data Output weigh 1. Weigh Sample (1-2 mg) in Tin Capsule seal 2. Seal Capsule weigh->seal combustion 3. Combustion (950°C, O₂) seal->combustion Autosampler reduction 4. Reduction (NOx -> N₂) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. Detection (TCD) separation->detection report 7. Report (%C, %H, %N) detection->report Signal Integration

Caption: Workflow for automated CHN elemental analysis.

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general method for acquiring accurate mass data using an LC-ESI-HRMS system (e.g., Orbitrap or Q-TOF).

Objective: To confirm the elemental composition by obtaining a high-resolution mass measurement of the molecular ion.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid). Formic acid is added to promote protonation ([M+H]⁺) in the ESI source.

  • Liquid Chromatography (LC):

    • Equilibrate a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) with the initial mobile phase.

    • Inject 1-5 µL of the sample solution.

    • Run a generic gradient to elute the compound (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 5 minutes). This step separates the analyte from potential impurities and salts.

  • ESI-HRMS Analysis:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to ensure efficient desolvation.[10]

    • Mass Analyzer:

      • Set to acquire data over a relevant m/z range (e.g., 100-500 Da).

      • Ensure the resolution is set to a high value (e.g., >60,000 FWHM) to achieve the necessary mass accuracy.[12]

      • Utilize an internal lock mass or perform post-acquisition calibration to ensure sub-5 ppm mass accuracy.

  • Data Processing:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the monoisotopic mass of the most abundant ion (expected to be [M+H]⁺).

    • Compare the measured accurate mass to the theoretical mass. Calculate the mass error in ppm.

    • Use the instrument software to predict the elemental formula based on the accurate mass and isotopic pattern to confirm C₁₀H₁₃N₃O.

LC_HRMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis autosampler 1. Sample Injection column 2. HPLC Separation (C18 Column) autosampler->column esi 3. ESI Source (Ionization) column->esi Eluent analyzer 4. Mass Analyzer (e.g., Orbitrap/TOF) esi->analyzer Ions detector 5. Detector analyzer->detector computer 6. Data System (Mass Measurement) detector->computer Signal

Caption: Workflow for compound analysis by LC-HRMS.

Conclusion

The rigorous characterization of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile, or any novel compound, relies on the synergistic application of orthogonal analytical techniques. Elemental analysis provides a direct, quantitative measure of elemental composition and purity, while high-resolution mass spectrometry offers an exquisitely precise confirmation of the molecular formula. By understanding the principles behind these methods, adhering to robust protocols, and comparing experimental results against theoretical benchmarks, researchers can ensure the integrity of their scientific findings and make confident decisions in the drug development process. This guide provides the foundational knowledge and practical frameworks to achieve that standard of excellence.

References

  • Electrospray Ionization Mass Spectrometry (ESI-MS) Mechanisms. (n.d.).
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Lam, C. W., & Siu, T. S. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Lam, C. W., & Siu, T. S. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 22(1), 3-12.
  • LECO Corporation. (n.d.). High Resolution Mass Spectrometry (HRMS).
  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • PubChem. (n.d.). 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile.
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9067-9079.
  • Fluorochem. (n.d.). 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile.
  • Gel'man, N. E., et al. (2005). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 60(8), 735-742.
  • University of Georgia. (n.d.). Organic Compounds Analysis.
  • Gao, M., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv.
  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 953-959.
  • Pinter, B. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
  • Al-Ostoot, F. H., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 875-895.
  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ChemRxiv.
  • NIST. (n.d.). 2-[2-(Dimethylamino)ethoxy]pyridine. In NIST Chemistry WebBook.
  • MassBank. (2008). Pyridines and derivatives.
  • Schmidt, J., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627.
  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5298.
  • Huang, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology.
  • ChemScene. (n.d.). 5-(2-(Dimethylamino)ethoxy)picolinic acid.

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Comparative

A Guide to the Cross-Validation of Binding Affinity for Novel Ligands: A Case Study with 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

In the landscape of modern drug discovery and chemical biology, the precise and accurate determination of a ligand's binding affinity for its target protein is a cornerstone of successful research. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the precise and accurate determination of a ligand's binding affinity for its target protein is a cornerstone of successful research. This guide provides a comprehensive framework for the rigorous cross-validation of binding affinity data, using the novel compound 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile as a practical example. For researchers, scientists, and drug development professionals, this document outlines not just the 'how,' but more critically, the 'why' behind the experimental choices that lead to robust and reliable binding data.

The journey from a hit compound to a lead candidate is paved with quantitative data, and the confidence in this data is paramount. A single-method approach to determining binding affinity, while often expedient, can be susceptible to artifacts and may not provide a complete picture of the molecular interaction. Therefore, a multi-pronged, cross-validation strategy employing orthogonal biophysical techniques is the gold standard for generating a trustworthy binding profile.

This guide will walk you through the essential techniques, their underlying principles, and a systematic workflow for cross-validating the binding affinity of a novel chemical entity.

The Compound of Interest: 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

For the purpose of this guide, we will consider the characterization of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile . A preliminary search of scientific literature and databases such as PubChem reveals its chemical structure but a lack of published binding affinity data or identified biological targets.[1][2] This makes it an ideal candidate for demonstrating a de novo characterization and cross-validation workflow. The presence of a pyridine ring, a common scaffold in kinase inhibitors, and a flexible ether linkage suggests potential interactions with a variety of protein targets.

Selecting Orthogonal Biophysical Methods for Binding Affinity Determination

To ensure the accuracy and reliability of binding data, it is crucial to employ at least two distinct and complementary methods. Here, we compare three powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive radioligand binding assay.

Comparison of Key Methodologies
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Binding Assay
Principle Measures the heat released or absorbed during a binding event in solution.[3][4][5][6]Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[7][8][9][10][11]Measures the displacement of a radiolabeled ligand from its receptor by an unlabeled test compound.[12][13][14][15]
Key Parameters K D , ΔH, ΔS, Stoichiometry (n).[3][4]K D , k on , k off .[7][10]K i , IC 50 .[12][13]
Labeling Label-free.[3][4]Label-free.[7]Requires a radiolabeled ligand.[13]
Immobilization In-solution measurement.[3]One binding partner is immobilized on a sensor chip.[7]Typically performed with membrane preparations or whole cells.[12][13]
Throughput Low to medium.Medium to high.High.
Sample Consumption Relatively high.Low.Low.
Information Provides a complete thermodynamic profile of the interaction.[3][4]Provides kinetic and equilibrium binding data.[7][8][9]Provides information on the affinity of a competitor ligand.[13]

Experimental Protocols: A Step-by-Step Guide

To illustrate the practical application of these techniques, we will outline a hypothetical scenario where we are determining the binding affinity of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile to a putative kinase target.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify protein and compound p2 Prepare identical buffer for both p1->p2 p3 Degas all solutions p2->p3 e1 Load protein into sample cell p3->e1 e2 Load compound into syringe e1->e2 e3 Perform serial injections e2->e3 a1 Integrate raw thermogram peaks e3->a1 a2 Plot heat change vs. molar ratio a1->a2 a3 Fit data to a binding model a2->a3 a4 Determine KD, ΔH, ΔS, and n a3->a4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol:

  • Protein and Compound Preparation:

    • Express and purify the target kinase to >95% purity.

    • Synthesize and purify 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

    • Accurately determine the concentration of both protein and compound solutions.

  • Buffer Preparation:

    • Prepare a sufficient quantity of a single batch of buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dialyze the protein into this buffer. Dissolve the compound in the same buffer from the dialysate. This is critical to minimize heats of dilution.[6]

  • ITC Experiment:

    • Degas all solutions thoroughly to prevent air bubbles.[6]

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The raw data will be a series of peaks corresponding to the heat change upon each injection.

    • Integrate the area under each peak and plot this against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K D ), enthalpy change (ΔH), and stoichiometry (n).[3] The entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface.[7][8] It provides both kinetic (k on , k off ) and equilibrium (K D ) binding information.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 Immobilize protein on sensor chip p2 Prepare serial dilutions of compound p1->p2 e1 Inject compound over sensor surface p2->e1 e2 Monitor association and dissociation e1->e2 e3 Regenerate sensor surface e2->e3 a1 Generate sensorgrams e2->a1 a2 Fit data to kinetic models a1->a2 a3 Determine kon, koff, and KD a2->a3

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Immobilization of the Ligand (Kinase):

    • Activate the surface of a sensor chip (e.g., CM5 chip).

    • Covalently immobilize the purified kinase onto the chip surface via amine coupling.

    • Deactivate any remaining active esters on the surface.

  • Analyte (Compound) Preparation:

    • Prepare a series of dilutions of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in running buffer (e.g., HBS-EP+).

  • SPR Measurement:

    • Inject the different concentrations of the compound over the sensor surface containing the immobilized kinase.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Between each compound injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • The output data is a sensorgram, which plots the SPR response against time.

    • Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ) and the dissociation rate constant (k off ).

    • The equilibrium dissociation constant (K D ) is calculated as k off /k on .[10]

Radioligand Binding Assay

Radioligand binding assays are highly sensitive and are considered a gold standard for measuring ligand affinity to receptors.[13] They are particularly useful for membrane-bound targets like G-protein coupled receptors (GPCRs), but can be adapted for soluble proteins.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_exp Assay cluster_analysis Data Analysis p1 Prepare membrane/protein prep p2 Select suitable radioligand p1->p2 p3 Prepare serial dilutions of test compound p2->p3 e1 Incubate protein, radioligand, and test compound p3->e1 e2 Separate bound from free radioligand e1->e2 e3 Quantify bound radioactivity e2->e3 a1 Plot % inhibition vs. compound concentration e3->a1 a2 Determine IC50 value a1->a2 a3 Calculate Ki using Cheng-Prusoff equation a2->a3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a membrane fraction from cells overexpressing the target kinase, or use the purified protein.

    • Select a suitable radioligand with known high affinity for the target.

    • Prepare serial dilutions of the unlabeled test compound, 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile.

  • Competition Binding Assay:

    • In a multi-well plate, incubate the protein preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.[12]

    • Include control wells for total binding (radioligand + protein) and non-specific binding (radioligand + protein + a high concentration of a known unlabeled ligand).

    • Allow the reaction to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the protein-bound radioligand.[12][13]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (K i ) from the IC 50 value using the Cheng-Prusoff equation, which takes into account the concentration and K D of the radioligand.

Cross-Validation: Synthesizing the Data for a Coherent Picture

The true power of this multi-technique approach lies in the cross-validation of the data. The binding affinity values obtained from ITC, SPR, and the radioligand binding assay should be in good agreement.

Cross-Validation Workflow

CrossValidation_Workflow cluster_data Data Generation cluster_analysis Comparative Analysis cluster_outcome Outcome d1 ITC Data (KD, ΔH, ΔS) a1 Compare KD, Ki values d1->a1 d2 SPR Data (KD, kon, koff) d2->a1 d3 Radioligand Data (Ki) d3->a1 a2 Analyze thermodynamic and kinetic profiles a1->a2 a3 Assess for consistency a2->a3 o2 Understanding of Binding Mechanism a2->o2 o1 Confident Binding Affinity Profile a3->o1

Caption: A workflow for the cross-validation of binding affinity data.

A consistent set of binding affinities across these different platforms provides high confidence in the data. For example, the K D from ITC and SPR should be comparable to the K i from the radioligand binding assay. Discrepancies between the methods can also be informative, pointing to potential complexities in the binding mechanism, such as conformational changes or the influence of immobilization.

Conclusion: Towards Trustworthy Binding Affinity Data

The characterization of a novel compound like 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile requires a rigorous and multi-faceted approach to determine its binding affinity. By employing orthogonal techniques such as ITC, SPR, and radioligand binding assays, and by systematically cross-validating the results, researchers can build a robust and trustworthy binding profile. This diligence not only enhances the reliability of the data for a single compound but also strengthens the foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.[11] Ultimately, the principles of scientific integrity and logical validation outlined in this guide are essential for advancing our understanding of molecular interactions and accelerating the development of new therapeutics.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • National Center for Biotechnology Information. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]

  • Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. [Link]

  • PubChemLite. 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile (C10H13N3O). [Link]

  • Evotec. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • PubChemLite. 2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Topic: Personal protective equipment for handling 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Content Type: Essential, immediate safety and logistical information. Audience: Researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile Content Type: Essential, immediate safety and logistical information. Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary: The "Structure-Activity" Hazard Profile

Status: High Caution / Universal Precautions Required. Reasoning: While a specific Safety Data Sheet (SDS) for this exact intermediate may be sparse in public databases, its structure dictates a high-hazard handling protocol . You are dealing with a molecule combining three distinct hazard classes:

  • Pyridine-2-carbonitrile Core: Aromatic nitriles can metabolize to release cyanide ions (

    
    ) in vivo. They are also potent skin absorbents.
    
  • Dimethylamino Tail: Increases lipophilicity, facilitating rapid dermal absorption, and adds basicity, posing a corrosion/irritation risk to mucous membranes.

  • Ether Linkage: Adds solvent solubility, increasing the risk of "carrier" effects through glove materials.

Core Directive: Treat this compound as an Acute Toxicant (Dermal/Oral) and a Severe Eye Irritant .[1] Do not handle on an open bench.

The PPE Matrix: Barrier Selection Strategy

Standard laboratory nitrile gloves are likely insufficient for prolonged contact with stock solutions of this compound.

Protection Zone Recommended Equipment Technical Rationale & Limits
Hand Protection (Solids) Double Nitrile (min 5 mil) For weighing dry powder only. The outer glove is sacrificial; change immediately upon any contact.
Hand Protection (Solutions) Laminate (Silver Shield/4H) CRITICAL: Pyridine derivatives and organic amines can permeate nitrile rubber rapidly (<15 mins). Laminate liners provide >4 hour breakthrough protection. Wear nitrile over laminate for dexterity.
Respiratory Fume Hood (Face Velocity 100 fpm) Primary control. If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the basic amine moiety; aerosols/dust can cause severe corneal damage.
Body Tyvek® Lab Coat + Apron Cotton coats absorb liquids. Use impervious sleeves if reaching into deep vessels.
Operational Workflow: Step-by-Step Handling
Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood certification is current. Clear the sash line (6 inches back).

  • Neutralization Prep: Prepare a "Quench Station" inside the hood containing a 10% Sodium Hypochlorite (Bleach) solution. This effectively oxidizes cyanide/nitrile residues.

  • Static Control: This molecule contains an ether and a pyridine ring; ensure an ionizing fan or anti-static gun is available if the powder is fluffy/electrostatic.

Phase B: Weighing & Solubilization

Goal: Prevent aerosolization and dermal contact.

  • Don PPE: Put on Laminate gloves under Nitrile gloves.

  • Transfer: Move the source container into the fume hood. Do not open it on the balance bench unless a containment enclosure is used.

  • Weighing:

    • Best Practice: Tare a vial inside the hood, add solid, cap it, then weigh the sealed vial on the external balance.

    • Alternative: Use a balance enclosure with HEPA filtration.

  • Solvation: Add solvent (e.g., DCM, DMSO) slowly.

    • Warning: The basic dimethylamino group may generate heat if dissolved in acidic media. Ensure cooling is available if using protic/acidic solvents.

Phase C: Spills & Decontamination

Scenario: 100mg solid spill in the fume hood.

  • Isolate: Lower sash immediately. Alert nearby personnel.

  • Cover: Gently cover powder with paper towels dampened with 10% Bleach . Do not use dry paper towels (creates dust).

  • Wait: Allow 10-15 minutes for the bleach to oxidize the nitrile moiety.

  • Clean: Wipe up (using tongs/forceps). Double bag the waste.

  • Wash: Scrub the surface with soap and water (bleach leaves corrosive residue).

Waste Disposal & Incompatibility

Crucial Segregation Rule: Never mix this compound with Strong Acids or Strong Oxidizers in the waste stream without prior neutralization.

  • Acid Risk: Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.

  • Disposal Path:

    • Solid Waste: Label as "Toxic Organic Solid - Pyridine/Nitrile Derivative."

    • Liquid Waste: Segregate into "Basic Organic Waste."

    • Sharps: Any needle used with this compound is immediately "High Hazard" sharps waste.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for handling this specific chemical class.

SafetyProtocol Start Start: Handling 5-[2-(Dimethylamino) ethoxy]pyridine-2-carbonitrile FormCheck Is the compound Solid or in Solution? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution Solvated (DMSO/DCM/MeOH) FormCheck->Solution SolidPPE PPE: Double Nitrile Gloves + N95/P100 (if outside hood) Solid->SolidPPE Weighing Weighing Protocol: Closed Vial Method SolidPPE->Weighing Hood Engineering Control: Fume Hood REQUIRED Weighing->Hood SolventRisk Risk: Enhanced Skin Absorption + Glove Permeation Solution->SolventRisk SolutionPPE PPE: Silver Shield (Laminate) Under Nitrile SolventRisk->SolutionPPE SolutionPPE->Hood Waste Disposal: Segregate from ACIDS (Prevent HCN Generation) Hood->Waste Post-Experiment

Figure 1: Decision logic for PPE selection based on physical state. Note the critical escalation to Laminate gloves when the compound is solvated.

References & Authority
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). (Specifies laminate vs. nitrile breakthrough for organic amines and pyridines).

  • Centers for Disease Control (CDC/NIOSH). Nitriles: Systemic Hazards and Cyanide Metabolism. NIOSH Pocket Guide to Chemical Hazards.

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-(Dimethylamino)pyridine (Structural Analog). (Used for toxicity extrapolation of the dimethylaminopyridine moiety).

Sources

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